ethyl 4-chlorobutanimidoate hydrochloride
Description
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Properties
IUPAC Name |
ethyl 4-chlorobutanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLIDILSOYWUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523876 | |
| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89224-42-0 | |
| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
ethyl 4-chlorobutanimidoate hydrochloride chemical properties
An In-Depth Technical Guide to Ethyl 4-Chlorobutanimidoate Hydrochloride: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 89224-42-0) is a reactive chemical intermediate belonging to the class of imidoate salts, often referred to as Pinner salts.[1] Its structure features a terminal chlorine atom and an imidoate functional group, making it a valuable and versatile building block in synthetic organic chemistry. Primarily utilized in the synthesis of nitrogen-containing heterocycles, this compound serves as a crucial precursor for molecules of interest in pharmaceutical and agrochemical research. The hydrochloride salt form enhances its stability, yet it remains a moisture-sensitive and reactive species. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via the Pinner reaction, its reactivity profile, and essential safety and handling information for laboratory professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for this specific compound is not widely published, its characteristics can be inferred from its structure and the general properties of similar Pinner salts.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 89224-42-0 | [2] |
| Molecular Formula | C₆H₁₃Cl₂NO | [3] |
| Molecular Weight | 186.08 g/mol | [3] |
| Synonyms | Ethyl 4-chlorobutanimidate hydrochloride, 4-Chlorobutanimidic acid ethyl ester hydrochloride | N/A |
| SMILES | N=C(OCC)CCCCl.[H]Cl | [3] |
| Appearance | Expected to be a crystalline solid | General knowledge |
| Stability | Hygroscopic; sensitive to moisture.[4] | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound. While specific spectra for this compound are proprietary to chemical suppliers, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as two methylene groups (CH₂) in the butyl chain, likely appearing as triplets or more complex multiplets. The N-H proton would appear as a broad singlet. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the protonated imidoate group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct carbon signals corresponding to the ethyl group carbons, the two methylene carbons of the butyl chain, the imidoate carbon (C=N), and the carbon bearing the chlorine atom.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a C=N stretch for the iminium group and N-H stretching vibrations. The absence of a strong nitrile (C≡N) peak from the starting material would indicate a complete reaction.[5]
Synthesis via the Pinner Reaction
The primary method for synthesizing this compound is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[1][6]
Reaction Mechanism
The Pinner reaction proceeds through the following mechanistic steps:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile (4-chlorobutyronitrile) is protonated by the strong acid (HCl), forming a highly electrophilic nitrilium ion.
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the carbon atom of the nitrilium ion.
-
Proton Transfer: A proton transfer event results in the formation of the stable imidoate hydrochloride salt, which often precipitates from the reaction mixture.[6][7]
The overall workflow is depicted below.
Caption: Workflow for the synthesis of Ethyl 4-chlorobutanimidoate HCl.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Pinner reaction.[7][8]
Materials:
-
4-Chlorobutyronitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Reaction flask equipped with a gas inlet tube, drying tube, and magnetic stirrer.
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Equip it with a magnetic stir bar, a gas dispersion tube extending below the solvent surface, and a calcium chloride drying tube on the outlet.
-
Reactant Charging: Charge the flask with 4-chlorobutyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Cool the mixture to 0°C in an ice bath.
-
Causality: Anhydrous conditions are critical because the imidoate salt product is highly susceptible to hydrolysis, which would yield an ester as a byproduct.[7] Cooling the mixture minimizes potential side reactions and controls the exothermicity of dissolving HCl gas.
-
-
HCl Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. Ensure the temperature remains between 0-5°C.
-
Reaction: After saturation with HCl, seal the flask and allow the mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours. A white precipitate of the Pinner salt will typically form during this time.
-
Causality: The extended reaction time ensures complete conversion of the nitrile. The product is often insoluble in the reaction medium, facilitating its isolation.[1]
-
-
Isolation: Cool the reaction mixture and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
-
Causality: Washing with a non-polar, anhydrous solvent like diethyl ether removes residual starting materials without dissolving the polar salt product.
-
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere in a desiccator to protect it from moisture.[4]
Reactivity and Synthetic Applications
This compound is not typically an end-product but a versatile intermediate. Its reactivity is centered on the electrophilic imidoate carbon, which is susceptible to attack by various nucleophiles.[1]
Key transformations include:
-
Hydrolysis to Esters: In the presence of water, the imidoate salt readily hydrolyzes to form the corresponding ester, ethyl 4-chlorobutyrate.[1]
-
Formation of Amidines: Reaction with ammonia or primary/secondary amines leads to the formation of substituted amidines, which are common structural motifs in medicinal chemistry.[7]
-
Formation of Orthoesters: Treatment with excess alcohol can yield an orthoester.[1]
The chlorine atom on the butyl chain provides an additional reactive site for nucleophilic substitution or cyclization reactions, further expanding its synthetic utility.
Caption: Key reactions of this compound.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with this compound due to its reactivity and potential hazards.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] | To prevent skin and eye irritation. The compound is classified as a skin and eye irritant.[4] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling.[4][10] | To prevent respiratory tract irritation.[4] |
| Stability & Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Store under an inert atmosphere and protect from moisture.[4] | The compound is hygroscopic and reacts with water.[4] Moisture exposure will lead to decomposition. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and water/moisture.[4][11] | Contact with incompatible materials can lead to vigorous reactions or decomposition. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists.[4] | Standard first aid procedures for chemical irritants. |
Conclusion
This compound is a highly useful synthetic intermediate whose value is derived from the dual reactivity of its Pinner salt functionality and the terminal alkyl chloride. Its synthesis via the Pinner reaction is straightforward, provided that strictly anhydrous conditions are maintained. For researchers in drug discovery and development, this compound offers a reliable entry point for the construction of complex nitrogen-containing molecules, particularly amidines and other heterocyclic systems. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
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NROChemistry. Pinner Reaction. Retrieved from [Link]
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Gebauer Company. (n.d.). Safety Data Sheet (SDS): Ethyl Chloride. Retrieved from [Link]
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Organic Chemistry Portal. Pinner Reaction. Retrieved from [Link]
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Wikipedia. Pinner reaction. Retrieved from [Link]
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Neufeind, S., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. Retrieved from [Link]
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Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. ResearchGate. Retrieved from [Link]
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Palmer, L. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution. Retrieved from [Link]
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Total Materia. (n.d.). RSt 37-2 (Germany / DIN) Material Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18474, Ethyl 4-chlorobutyrate. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101569. Retrieved from [Link]
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ResearchGate. (n.d.). H-NMR and IR data for UDTH and Complex between UDTH and ET. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 4-Chlorobutanimidoate Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chlorobutanimidoate hydrochloride is a reactive chemical intermediate with significant potential in organic synthesis, particularly in the construction of heterocyclic frameworks relevant to medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, synthesis via the Pinner reaction, detailed analytical characterization, safety protocols, and its prospective applications in drug discovery and development. The document is intended to serve as a valuable resource for researchers leveraging this versatile building block in their synthetic endeavors.
Core Properties and Molecular Structure
This compound is a salt, typically a solid at room temperature, characterized by the following key properties:
| Property | Value | Source |
| Molecular Weight | 186.08 g/mol | [1][2] |
| Molecular Formula | C6H13Cl2NO | [1][2] |
| CAS Number | 89224-42-0 | [1][3][4] |
| Canonical SMILES | CCOC(=[NH2+])CCCCl.[Cl-] |
The structure features a terminal chloroalkane, an imidate functional group, and a hydrochloride salt, which enhances its stability and handling properties.
Figure 1: Chemical structure of this compound.
Synthesis and Mechanism: The Pinner Reaction
The primary method for the synthesis of this compound is the Pinner reaction.[5][6][7] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[5][6][8]
Reaction Scheme
The synthesis proceeds by reacting 4-chlorobutyronitrile with ethanol in the presence of anhydrous hydrogen chloride.
Figure 2: Synthesis of this compound via the Pinner Reaction.
Experimental Protocol (Generalized)
Materials:
-
4-Chlorobutyronitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or another suitable anhydrous solvent)
-
Hydrogen chloride gas
Procedure:
-
A solution of 4-chlorobutyronitrile in anhydrous ethanol and anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The reaction mixture is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the cooled solution with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully monitored and maintained at or below 0°C.[5]
-
The reaction is continued until the absorption of HCl gas ceases or until a significant amount of a white precipitate (the Pinner salt) has formed.
-
The reaction mixture is then typically allowed to stand at a low temperature (e.g., 0-5°C) for an extended period (several hours to overnight) to ensure complete precipitation.[9]
-
The resulting solid is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether, and dried under vacuum to yield this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the imidate product to the corresponding ester, reducing the yield of the desired product.[8]
-
Low Temperature: The imidate hydrochloride salt is thermally unstable and can decompose or rearrange at higher temperatures.[5] Maintaining a low temperature throughout the reaction and workup is crucial for maximizing the yield and purity.
-
Anhydrous HCl: Gaseous hydrogen chloride is used to provide the acidic conditions necessary to activate the nitrile towards nucleophilic attack by the alcohol.
Chemical Reactivity and Applications in Drug Development
This compound is a bifunctional molecule, with two reactive sites: the electrophilic imidate carbon and the carbon bearing the chlorine atom. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Reactions at the Imidate Group
The imidate functional group can undergo nucleophilic attack by various reagents. For instance, reaction with amines or ammonia can lead to the formation of amidines, while treatment with water can result in the formation of the corresponding ester.[8]
Reactions Involving the Chloro Group
The terminal chlorine atom can be displaced by nucleophiles in an SN2 reaction, allowing for the introduction of a wide range of functional groups.
Applications in Heterocyclic Synthesis
The combination of these reactive sites makes this compound a useful building block for the synthesis of nitrogen- and oxygen-containing heterocycles. For example, it can be envisioned as a precursor for the synthesis of substituted pyrimidines, which are known to exhibit a range of biological activities, including COX-2 inhibition and anticancer properties.[10][11] The general strategy would involve the reaction of the imidate with a dinucleophile, where one nucleophilic center attacks the imidate carbon and the other displaces the chlorine atom, leading to cyclization.
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Introduction: The Strategic Value of Ethyl 4-Chlorobutanimidoate Hydrochloride in Synthesis
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Chlorobutanimidoate Hydrochloride
This compound, often referred to as a Pinner salt, is a highly valuable and reactive intermediate in modern organic synthesis. Its utility is anchored in the versatile imidoate functional group, which serves as a precursor to a variety of other functionalities including esters, amidines, and orthoesters.[1][2][3] The presence of a terminal chloro-substituent on the butyl chain further enhances its synthetic potential, offering a reactive handle for subsequent nucleophilic substitution or elimination reactions. This dual functionality makes it a strategic building block, particularly in the construction of heterocyclic compounds and complex molecules targeted in pharmaceutical and agrochemical research.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound via the classic Pinner reaction, along with a detailed discussion of its analytical characterization.
Core Synthesis: The Pinner Reaction
The most direct and established method for synthesizing this compound is the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves the nucleophilic addition of an alcohol to a nitrile.[4][5] In this specific case, 4-chlorobutyronitrile reacts with ethanol in the presence of anhydrous hydrogen chloride.
Mechanism of the Pinner Reaction
The reaction proceeds through a well-defined, acid-catalyzed mechanism:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 4-chlorobutyronitrile by hydrogen chloride. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack.[4]
-
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as the nucleophile, attacks the activated nitrile carbon. This results in the formation of a protonated imidate intermediate.[4][5]
-
Formation of the Pinner Salt: The intermediate is the stable hydrochloride salt of the ethyl 4-chlorobutanimidoate, which typically precipitates from the reaction mixture if a non-polar solvent is used.[4]
Caption: Mechanism of the Pinner Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Strict adherence to anhydrous conditions is paramount to prevent the hydrolysis of the product to ethyl 4-chlorobutanoate.
Materials:
-
4-chlorobutyronitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Nitrogen gas
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a gas inlet tube, a drying tube, and a stopper
Procedure:
-
Setup: Assemble the glassware and flame-dry it under a stream of nitrogen to ensure all moisture is removed. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Preparation: In the reaction flask, prepare a solution of 4-chlorobutyronitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether.
-
Reaction Initiation: Cool the reaction mixture to 0°C using an ice-salt bath.[5] Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5°C.
-
Reaction Monitoring: Continue the addition of HCl gas until the solution is saturated. The Pinner salt will begin to precipitate as a white solid. After saturation, seal the flask and allow it to stir at 0-5°C for 12-18 hours.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product, this compound, under vacuum in a desiccator.
Caption: Experimental workflow for the synthesis.
Critical Parameters and Rationale
| Parameter | Recommended Condition | Rationale |
| Moisture | Strictly anhydrous | The Pinner salt intermediate is highly susceptible to hydrolysis, which leads to the formation of the corresponding ester (ethyl 4-chlorobutanoate) as an undesired byproduct.[3][4] |
| Temperature | 0-5°C | Low temperatures are necessary to prevent the thermodynamically favored elimination reaction that would form an amide and an alkyl chloride.[3] The reaction is also exothermic. |
| Solvent | Anhydrous non-polar solvent (e.g., diethyl ether) | A non-polar solvent aids in the precipitation of the ionic Pinner salt, facilitating its isolation from the reaction mixture. |
| Reagent Stoichiometry | Slight excess of alcohol | A slight excess of ethanol ensures the complete conversion of the nitrile. A large excess should be avoided as it can promote the formation of orthoester side products.[1] |
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized product. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will provide key information about the different proton environments in the molecule. The protonation of the imino nitrogen by HCl will result in two distinct signals for the N-H protons, often appearing as broad singlets far downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The imino carbon (C=N) is particularly diagnostic, appearing significantly downfield.
Predicted NMR Data (in CDCl₃)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₃ (ethyl) | ~1.4 (triplet) | ~14 |
| -OCH₂- (ethyl) | ~4.5 (quartet) | ~65 |
| -CH₂- (next to Cl) | ~3.7 (triplet) | ~44 |
| -CH₂- (beta to Cl) | ~2.3 (multiplet) | ~30 |
| -CH₂- (next to C=N) | ~3.0 (triplet) | ~35 |
| NH₂⁺ | ~11-12 (broad singlets, 2H) | - |
| C=N | - | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum should be compared to that of the starting material, 4-chlorobutyronitrile, to confirm the conversion of the nitrile group.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~3100-2900 | N-H stretch | Ammonium salt |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1660 | C=N stretch | Iminium ion |
| ~1250 | C-O stretch | Ether-like |
| ~750 | C-Cl stretch | Alkyl halide |
The disappearance of the characteristic nitrile (C≡N) peak around 2250 cm⁻¹ from the starting material is a key indicator of a successful reaction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is appropriate. The expected mass would be for the protonated free base.
-
Expected Molecular Ion (M+H)⁺: m/z ≈ 150.07 (for C₆H₁₃ClNO)
-
Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), and cleavage of the butyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragments.
Conclusion
The Pinner reaction offers a reliable and efficient pathway for the synthesis of this compound from readily available starting materials.[1][3][5] The success of the synthesis hinges on the strict control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures.[3][4] The combination of NMR, IR, and mass spectrometry provides a comprehensive analytical toolkit for the unambiguous confirmation of the product's structure and purity. As a versatile bifunctional intermediate, this compound is a valuable asset for synthetic chemists in the development of novel molecules with potential applications in medicine and agriculture.
References
- Grokipedia. Pinner reaction.
- SynArchive. Pinner Reaction.
- Benchchem. The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- NROChemistry. Pinner Reaction.
- Wikipedia. Pinner reaction.
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An In-depth Technical Guide to the Synthesis of N-Substituted 2-Iminopyrrolidines via Ethyl 4-Chlorobutanimidoate Hydrochloride and Primary Amines
Abstract
This technical guide provides a comprehensive examination of the reaction between ethyl 4-chlorobutanimidoate hydrochloride and primary amines, a robust and efficient method for the synthesis of N-substituted 2-iminopyrrolidines. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.[1][2] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, discusses the influence of key reaction parameters, and offers practical insights for researchers, chemists, and professionals in drug development. The guide is structured to explain not only the procedural steps but also the fundamental chemical principles that govern the transformation, ensuring a deep and applicable understanding of the synthesis.
Introduction: The Strategic Importance of 2-Iminopyrrolidines
The pyrrolidine ring is a privileged scaffold in pharmacology, valued for its three-dimensional structure and its role in the stereochemistry of bioactive molecules.[1] Within this class, cyclic amidine substructures, such as 2-iminopyrrolidines, are of particular importance. They serve as key pharmacophores in compounds targeting a range of biological systems and are recognized for their potential in developing novel therapeutics.[3][4]
The synthesis of these valuable heterocycles can be efficiently achieved through a classic organochemical pathway that leverages the Pinner reaction.[5][6] The Pinner reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, commonly known as a Pinner salt.[6][7] These salts are versatile intermediates that react with amines to produce amidines.[8][9]
This guide focuses on a specific and powerful application of this chemistry: the reaction of this compound, a bifunctional Pinner salt, with primary amines. This reaction proceeds through two distinct, sequential stages—intermolecular amidine formation followed by an intramolecular cyclization—to yield the target N-substituted 2-iminopyrrolidine ring system. Understanding the causality behind each experimental choice is paramount to achieving high yields and purity, which is the core objective of this document.
The Core Reaction: Principles and Mechanism
The overall transformation is a two-stage process that begins with the Pinner salt intermediate. A thorough understanding of this starting material is the foundation for successful synthesis.
2.1 The Key Intermediate: this compound
This compound is prepared via the Pinner reaction by treating 4-chlorobutyronitrile with anhydrous ethanol in the presence of dry hydrogen chloride gas.[8][10]
The mechanism begins with the protonation of the nitrile nitrogen by the strong acid (HCl), which generates a highly electrophilic nitrilium ion. This activated intermediate is readily attacked by the alcohol nucleophile (ethanol). A subsequent proton transfer yields the stable this compound salt.[9]
Caption: Synthesis of the Pinner Salt Intermediate.
Expert Insights on Handling:
-
Anhydrous Conditions: The Pinner reaction is exquisitely sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form an ester, reducing the yield of the desired product.[8] All glassware must be oven-dried, and anhydrous solvents and reagents are mandatory.
-
Temperature Control: The reaction is typically conducted at low temperatures (0 °C) to prevent the thermodynamically unstable Pinner salt from decomposing into an amide and an alkyl chloride.[6]
2.2 Stage 1: Intermolecular Amidine Formation
Once the Pinner salt is formed, the primary amine is introduced. The amine acts as a nucleophile, attacking the electrophilic imino-carbon of the Pinner salt. This proceeds via a nucleophilic addition-elimination mechanism.
Caption: Mechanism of Amidine Formation from the Pinner Salt.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of the protonated imidoate.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Elimination of Ethanol: The intermediate collapses, reforming the C=N double bond and eliminating ethanol, a good leaving group under these acidic conditions. The product is a stable N,N'-substituted amidinium chloride salt.
2.3 Stage 2: Intramolecular Cyclization (SN2)
The product from Stage 1, an acyclic amidinium salt, contains both a nucleophile (the secondary amine nitrogen) and an electrophile (the primary carbon attached to chlorine) within the same molecule. This architecture is perfectly primed for an intramolecular nucleophilic substitution.
Caption: Mechanism of Intramolecular Cyclization.
This cyclization often requires heating (reflux) to proceed at a practical rate. The nucleophilic nitrogen attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the thermodynamically stable five-membered pyrrolidine ring.[11] In some protocols, a non-nucleophilic base may be added to generate the free amidine base, which is a more potent nucleophile than its protonated counterpart, thereby accelerating the cyclization.
Field-Proven Experimental Protocols
The following protocols are presented as a self-validating system. Adherence to these methodologies, coupled with an understanding of the principles described above, will lead to reliable and reproducible outcomes.
3.1 Protocol 1: Synthesis of this compound
Safety Precaution: This procedure involves anhydrous HCl gas, which is highly corrosive and toxic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with CaCl2) to protect from atmospheric moisture.
-
Reagents: Charge the flask with anhydrous 4-chlorobutyronitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5 °C. Continue the gas addition until the solution is saturated and a precipitate of the Pinner salt begins to form.
-
Reaction: Seal the flask and allow it to stand at 0-4 °C for 12-24 hours. A significant amount of white, crystalline solid should form.
-
Isolation: Isolate the Pinner salt by filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under high vacuum. The resulting this compound should be stored under an inert atmosphere and used promptly as it is hygroscopic.
3.2 Protocol 2: General Synthesis of N-Substituted 2-Iminopyrrolidines
Methodology:
-
Setup: In an oven-dried flask equipped with a magnetic stirrer and a reflux condenser, suspend the this compound (1.0 eq) in a suitable anhydrous solvent (e.g., ethanol or methanol, ~5-10 mL per gram of Pinner salt).
-
Amine Addition: To this stirred suspension, add the primary amine (1.1 - 1.2 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), following the disappearance of the starting amine. Reaction times typically range from 4 to 24 hours.[12]
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the residue in water and make the solution basic (pH > 10) by the careful addition of an aqueous base (e.g., 2M NaOH or K2CO3). This converts the product hydrochloride salt to its free base form. d. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes). e. Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation, crystallization, or column chromatography on silica gel, depending on its physical properties.
3.3 Overall Experimental Workflow
Caption: Comprehensive workflow from nitrile to purified 2-iminopyrrolidine.
Data Interpretation and Characterization
Confirming the structure of the final product is a critical step. The following table summarizes the expected spectroscopic data for a model product, 1-methyl-2-(methylimino)pyrrolidine , derived from the reaction with methylamine.
| Parameter | Description |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid. |
| ¹H NMR | Signals corresponding to the N-methyl group on the ring, the N-methyl group on the imine, and the three methylene groups (-CH₂-) of the pyrrolidine ring. |
| ¹³C NMR | A characteristic downfield signal for the imine carbon (C=N) typically appears around 160-170 ppm. Other signals for the aliphatic carbons will be present. |
| IR (Infrared) | A strong C=N stretching absorption band is expected in the region of 1640-1690 cm⁻¹.[13][14] |
| MS (Mass Spec) | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. |
Causality, Optimization, and Troubleshooting
The success of this synthesis hinges on controlling key variables. Understanding their impact allows for rational optimization and effective troubleshooting.
| Parameter | Influence and Causality | Optimization Strategy |
| Amine Nucleophilicity | More nucleophilic amines (e.g., primary alkylamines) react faster than less nucleophilic ones (e.g., anilines). This affects both the rate of amidine formation and cyclization. | For less reactive amines, consider increasing reaction temperature, extending reaction time, or adding a non-nucleophilic base (e.g., triethylamine) during the cyclization step. |
| Steric Hindrance | Bulky primary amines (e.g., t-butylamine) can significantly slow down or prevent the initial nucleophilic attack due to steric shielding of the imidoate carbon. | Use less hindered amines where possible. For sterically demanding targets, alternative synthetic routes may be necessary. |
| Solvent Choice | The solvent must solubilize the Pinner salt and the amine. Protic solvents like ethanol can participate in proton exchange. Aprotic solvents like THF or Dioxane can also be used. The boiling point determines the maximum reaction temperature. | Ethanol is often the solvent of choice as it is used to generate the Pinner salt. For higher temperatures, solvents like n-butanol or dioxane can be employed. |
| Temperature | Higher temperatures accelerate the rate-limiting cyclization step. However, excessively high temperatures can lead to side products or decomposition. | Reflux temperature of the chosen solvent is a standard starting point. Monitor the reaction by TLC/LC-MS to determine the optimal balance between reaction rate and purity. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Pinner Salt | Presence of moisture during the reaction. Insufficient HCl saturation. | Ensure all glassware is oven-dried and use anhydrous reagents. Ensure a steady stream of dry HCl gas until the solution is fully saturated. |
| Reaction Stalls (Incomplete Cyclization) | Insufficient thermal energy. Amine is a poor nucleophile. The amidinium salt is too stable. | Increase reflux temperature (may require changing solvent). Increase reaction time. Add 1.1 eq of a non-nucleophilic base like triethylamine or DBU after the initial amidine formation to generate the more nucleophilic free base. |
| Multiple Products Observed | Pinner salt decomposition. Amine reacts with the alkyl chloride before the imidoate. | Ensure Pinner salt is freshly prepared and used promptly. Add the amine at a controlled rate, potentially at a lower temperature, before heating to reflux. |
Conclusion
The reaction of this compound with primary amines is a powerful and versatile method for constructing the N-substituted 2-iminopyrrolidine scaffold. Its success relies on a firm grasp of the two-stage mechanism: intermolecular amidine formation followed by intramolecular SN2 cyclization. By carefully controlling reaction parameters—particularly moisture, temperature, and the nature of the amine substrate—researchers can reliably access these valuable heterocyclic building blocks. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in their synthetic endeavors, facilitating the development of novel molecules with potential applications in medicine and beyond.
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Chemical Science. (2020). Efficient synthesis of cyclic amidine-based fluorophores via 6π-electrocyclic ring closure. Chemical Science.
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A Comprehensive Technical Guide to the Stability and Storage of Ethyl 4-Chlorobutanimidoate Hydrochloride
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for ethyl 4-chlorobutanimidoate hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.
Chemical Profile and Core Characteristics
This compound is a reactive chemical intermediate. Its utility in synthesis is directly linked to the stability of its imidoate functional group, which is highly susceptible to environmental factors. Understanding its fundamental properties is the first step toward ensuring its viability in experimental workflows.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 89224-42-0 | [1][2] |
| Molecular Formula | C₆H₁₃Cl₂NO | [3] |
| Molecular Weight | 186.08 g/mol | [3] |
| Physical State | Solid | [4] |
| Appearance | White to Yellow Solid | [4] |
| Melting Point | ~ 70 - 75 °C (158 - 167 °F) | [4] |
The Critical Factor: Hydrolytic Instability
The primary challenge in maintaining the integrity of this compound is its pronounced sensitivity to moisture. The compound is hygroscopic, meaning it readily absorbs water from the atmosphere, which initiates a rapid degradation cascade.[4]
Mechanism of Degradation: Hydrolysis
The central point of vulnerability is the carbon-nitrogen double bond (C=N) of the imidoate group. In the presence of water, the imidoate undergoes hydrolysis. This reaction is often acid-catalyzed—a relevant factor given that the compound is a hydrochloride salt, which can contribute to an acidic microenvironment.
The generally accepted mechanism involves the nucleophilic attack of water on the iminium carbon, leading to a tetrahedral intermediate.[5][6][7] This unstable intermediate then collapses, cleaving the C-N bond to yield ethyl 4-chlorobutanoate and ammonium chloride as the final degradation products. This process is effectively irreversible and results in a complete loss of the starting material's chemical identity and reactivity.
Caption: Figure 1: Proposed Hydrolytic Degradation Pathway
Other Stability Considerations
-
Thermal Stability : The compound is generally stable at standard room temperature. However, exposure to high temperatures should be avoided, as it can accelerate degradation, especially if trace moisture is present.[8]
-
Chemical Incompatibilities : Avoid contact with strong oxidizing agents, which can react with the molecule.[4] Due to its reactivity, it should also be kept separate from strong acids and bases.
Field-Proven Storage and Handling Protocols
Given the compound's acute moisture sensitivity, a multi-layered approach to storage and handling is not just recommended—it is mandatory for preserving its integrity.
Recommended Storage Conditions
A summary of optimal storage protocols is provided below. The core principle is the strict exclusion of atmospheric moisture and air.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Citation(s) |
| Temperature | Store in a cool, dry place. | Prevents thermal degradation and reduces moisture capacity of any trapped air.[8] |
| Atmosphere | Mandatory: Store under an inert gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting the primary hydrolysis degradation pathway.[9] |
| Container | Tightly sealed, non-metallic, corrosive-resistant container. | Prevents ingress of moisture and avoids potential reaction with metallic surfaces.[4] |
| Location | Well-ventilated, secure chemical storage area away from incompatible materials. | Ensures safety and prevents accidental contact with reactive substances.[4] |
Workflow for Handling Moisture-Sensitive Solids
Casual handling on an open bench is unacceptable. Adherence to a stringent workflow is essential to prevent sample degradation upon opening the container.
Caption: Figure 2: Workflow for Handling the Reagent
Step-by-Step Handling Protocol:
-
Preparation : Before opening, allow the container to equilibrate to ambient laboratory temperature. This crucial step prevents condensation of atmospheric moisture onto the cold solid. All necessary glassware should be oven- or flame-dried immediately before use.[10][11]
-
Inert Environment : All manipulations, including weighing and dispensing, must be performed under a positive pressure of dry, inert gas. A glovebox is the ideal environment.[9] If a glovebox is unavailable, Schlenk line techniques should be employed.[12]
-
Dispensing : Open the container only within the inert environment. Quickly weigh the desired amount into a pre-dried vessel. Minimize the time the bulk material is exposed.
-
Resealing : Before resealing the primary container, flush the headspace with a stream of dry nitrogen or argon to displace any air that may have entered.
-
Final Storage : Seal the container cap tightly, wrap the seal with Parafilm® as an extra barrier, and promptly return it to its designated cool, dry storage location.
Experimental Design: A Protocol for Stability Assessment
To validate the stability of a specific lot or to investigate degradation under experimental conditions, a forced degradation study is recommended. This protocol is based on principles outlined in the ICH Q1A(R2) guideline for stability testing.[13][14][15]
Objective: To identify degradation products and determine the stability profile of this compound under various stress conditions.
Methodology:
-
Sample Preparation : Prepare several accurately weighed samples of the compound. One sample will serve as the unstressed control (T=0).
-
Stress Conditions :
-
Hydrolytic :
-
Thermal (Dry Heat) : Store a sample in an oven at an elevated temperature (e.g., 60°C), protected from moisture.[15]
-
Photolytic : Expose a sample to a calibrated light source as per ICH Q1B guidelines, alongside a dark control to differentiate light-induced degradation from thermal effects.
-
-
Time Points : Analyze samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, and 1 week). For long-term studies, testing at 1, 3, and 6 months is standard.[14]
-
Analytical Method :
-
Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), coupled with a mass spectrometer (LC-MS).[2]
-
The method must be capable of separating the parent compound from all significant degradation products.
-
-
Data Analysis :
Conclusion
The chemical integrity of this compound is singularly dependent on the rigorous exclusion of moisture. Its hygroscopic nature dictates that all storage and handling procedures must be executed within a controlled, inert atmosphere. By implementing the protocols outlined in this guide, researchers and drug development professionals can ensure the reagent's viability, leading to more reliable and reproducible scientific outcomes.
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The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. ResearchGate. [Link]
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Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
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Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health (NIH). [Link]
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An In-Depth Technical Guide to the Solubility of Ethyl 4-Chlorobutanimidoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of ethyl 4-chlorobutanimidoate hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical and practical aspects of determining and understanding the solubility of this compound. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the foundational knowledge and detailed experimental protocols necessary to generate this crucial data in their own laboratories. The guide covers factors influencing solubility, robust methodologies for solubility determination, analytical techniques for quantification, and critical considerations regarding the stability of the compound in different solvent systems.
Introduction: The Significance of this compound and its Solubility
This compound is a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a reactive imidoate group and a chloroalkyl chain, makes it a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.
The solubility of this intermediate is a paramount physical property that dictates its utility in various applications. In chemical synthesis, solubility in a given solvent determines the reaction concentration, which can influence reaction rates and yields. For purification processes such as crystallization, understanding solubility in different solvents is essential for selecting appropriate solvent systems to achieve high purity and yield. Furthermore, in the context of drug development, the solubility of an intermediate can impact the ease of handling, formulation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API).
This guide is structured to provide a holistic understanding of the solubility of this compound, empowering researchers to make informed decisions in their experimental design and execution.
Theoretical Framework: Factors Governing the Solubility of an Imidoate Hydrochloride Salt
The solubility of this compound is a complex interplay of its structural features and the physicochemical properties of the solvent. As a salt of an organic base, its solubility is governed by several key factors:
-
"Like Dissolves Like" Principle: This fundamental principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity.[1] this compound possesses both polar (the imidoate hydrochloride group) and non-polar (the ethyl and butyl chains) regions. Therefore, its solubility will be significant in solvents that can effectively solvate both moieties.
-
Solvent Polarity and Hydrogen Bonding: Polar protic solvents, such as water and alcohols (methanol, ethanol), are generally good candidates for dissolving hydrochloride salts.[2] These solvents can form hydrogen bonds with the N-H of the protonated imidoate and the chloride anion, facilitating dissolution. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can also be effective due to their high dielectric constants and ability to solvate cations.
-
Lattice Energy: The strength of the ionic interactions in the crystal lattice of the salt must be overcome by the energy of solvation. A high lattice energy will generally lead to lower solubility.
-
pH of the Medium: For aqueous solutions, the pH is a critical determinant of solubility for the salt of a weak base.[2][3] In acidic to neutral pH, the compound will exist predominantly in its protonated, more water-soluble form. As the pH increases and approaches the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
-
Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature. However, this is not a universal rule and must be determined experimentally.
-
Common Ion Effect: In solutions already containing chloride ions (e.g., from hydrochloric acid), the solubility of this compound may be suppressed.[3] This is due to Le Chatelier's principle, where the presence of a common ion shifts the dissolution equilibrium towards the undissolved salt.
Experimental Determination of Solubility: A Practical Guide
The following sections provide detailed protocols for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
A preliminary qualitative assessment can provide a rapid understanding of the solubility profile across a range of solvents.
Protocol:
-
Solvent Selection: Choose a diverse set of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and hexane).
-
Sample Preparation: To a small vial, add a pre-weighed amount of this compound (e.g., 10 mg).
-
Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) to the vial.
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution.
-
Classification: Classify the solubility based on the approximate volume of solvent required for complete dissolution (e.g., Very Soluble, Freely Soluble, Soluble, Sparingly Soluble, Slightly Soluble, Very Slightly Soluble, Practically Insoluble).
Quantitative Solubility Determination: The Shake-Flask Method
The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[4]
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (see Section 4) to determine the concentration of this compound.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Analytical Techniques for Quantification
Accurate quantification of the dissolved solute is crucial for reliable solubility data. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method for the quantification of organic compounds. A reverse-phase HPLC method is generally suitable for this compound.
Illustrative HPLC Method Development Workflow
Caption: Workflow for HPLC method development and validation.
Suggested Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid or a phosphate buffer at a pH where the compound is stable). A gradient or isocratic elution can be developed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C
Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and specificity for the intended purpose.[5]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[6]
Protocol for qNMR:
-
Sample Preparation:
-
Accurately weigh a known amount of the filtered and diluted sample solution.
-
Add a known amount of a certified internal standard that has a resonance signal that does not overlap with the signals of the analyte. A suitable internal standard should be stable, non-volatile, and have a simple spectrum.
-
Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6, D2O).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / Vsample)
Where:
-
C = concentration
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
V = volume
-
IS = Internal Standard
-
Predicted Solubility Profile and Data Summary
While experimental data is paramount, a predicted solubility profile can be inferred based on the chemical structure of this compound.
Predicted Qualitative Solubility:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic | ||
| Water | Soluble to Freely Soluble | The hydrochloride salt form enhances aqueous solubility. |
| Methanol, Ethanol | Freely Soluble | Good hydrogen bonding donors and acceptors. |
| Polar Aprotic | ||
| DMSO, DMF | Soluble to Freely Soluble | High polarity and ability to solvate ions. |
| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMSO and DMF. |
| Non-Polar | ||
| Dichloromethane | Slightly Soluble | The organic backbone may allow for some solubility. |
| Ethyl Acetate, Toluene, Hexane | Very Slightly Soluble to Insoluble | The high polarity of the hydrochloride salt will limit solubility in non-polar solvents. |
Table for Experimental Solubility Data (to be populated by the researcher):
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Stability Considerations: Hydrolysis of the Imidoate and Ester Moieties
A critical aspect to consider when working with this compound is its potential for hydrolysis, particularly in aqueous and protic solvents. The molecule contains two functional groups susceptible to hydrolysis: the imidoate and the ester.
-
Imidoate Hydrolysis: Imidoates can hydrolyze to the corresponding amide and alcohol. This reaction is typically catalyzed by acid or base.
-
Ester Hydrolysis: The ethyl ester group can also undergo acid- or base-catalyzed hydrolysis to form the corresponding carboxylic acid and ethanol.[7][8]
Experimental Approach to Assess Stability:
-
Solution Preparation: Prepare solutions of this compound in the solvents of interest.
-
Incubation: Store the solutions at a defined temperature and monitor them over time.
-
Analysis: At various time points, analyze the solutions by HPLC or NMR to quantify the parent compound and any potential degradation products.
-
Data Interpretation: The rate of degradation can be determined, providing valuable information on the stability of the compound in different solvent systems.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a lack of published data necessitates experimental determination, the protocols and theoretical background presented herein offer a robust starting point for researchers. By systematically evaluating the solubility and stability of this key intermediate, scientists and drug development professionals can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the development of novel therapeutics. Future work should focus on the experimental generation and publication of quantitative solubility data in a wide range of pharmaceutically relevant solvents to create a valuable resource for the scientific community.
References
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). ResearchGate. [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). PubMed. [Link]
-
HPLC Methods for analysis of Iminodiacetic acid. HELIX Chromatography. [Link]
-
Determination of imidocarb in animal biosamples using simple high-performance liquid chromatography with diode-array detection. (2013). National Institutes of Health. [Link]
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). ResearchGate. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (2019). ResearchGate. [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. SIELC. [Link]
-
Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
- Method for salt preparation.
-
Ethyl 4-chlorobutyrate | C6H11ClO2 | CID 18474. PubChem. [Link]
-
Solid-state NMR analysis of a boron-containing pharmaceutical hydrochloride salt. PubMed. [Link]
-
The Distribution Constant of Iodine between Aqueous and Organic Phases. ResearchGate. [Link]
-
Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. PubMed. [Link]
-
Solubility and Stability of Carotenoids in Ammonium- and Phosphonium-Based Ionic Liquids: Effect of Solvent Nature, Temperature and Water. (2023). National Institutes of Health. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study. PubMed. [Link]
-
Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. [Link]
-
Solubility of ILs in water and organic solvents. ResearchGate. [Link]
-
Solubility Correlations of Common Organic Solvents. Semantic Scholar. [Link]
- Preparation of esters from alkyl chlorides and carboxylic acid salts in the presence of amide solvent and a soluble iodide compound.
-
Determination of Organic Compounds in Aqueous–Organic and Dispersed Media Using Electrochemical Methods of Analysis. ResearchGate. [Link]
-
120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals. Loba Chemie. [Link]
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ethyl 4-chlorobutanimidoate hydrochloride safety data sheet (SDS) information
An In-depth Technical Guide to the Safe Handling of Ethyl 4-Chlorobutanimidoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chemical intermediate of interest in synthetic organic chemistry and drug development. Its bifunctional nature, incorporating both a reactive imidoate group and an alkyl chloride, makes it a versatile building block. However, these same reactive functionalities necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, offering in-depth insights for its safe handling, storage, and emergency management.
Hazard Identification and Risk Assessment
While a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily found, its chemical structure and information from suppliers and related compounds allow for a robust hazard assessment. The primary hazards are associated with its potential irritant properties and reactivity.[1]
GHS Classification (Predicted)
Based on its functional groups (hydrochloride salt, imidoate, alkyl chloride), a GHS classification would likely include:
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)
Signal Word: Warning[2]
Hazard Statements (Predicted):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements (Recommended):
-
Prevention: P261, P264, P271, P280[2]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312[2]
-
Storage: P403+P233, P405[2]
-
Disposal: P501[2]
DOT Script for GHS Hazard Pictograms
Caption: Predicted GHS Pictogram and Associated Hazards.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source |
| CAS Number | 89224-42-0 | [1][3][4] |
| Molecular Formula | C₆H₁₃Cl₂NO | [4] |
| Molecular Weight | 186.08 g/mol | [4] |
| Appearance | Solid (predicted) | Inferred from melting point |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | No data available | |
| Solubility | No specific data, but likely soluble in polar solvents. |
Safe Handling and Storage Protocols
Due to its irritant nature and potential reactivity, strict protocols for handling and storage are imperative.
Experimental Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[5] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[5] Lab coat. | Prevents skin contact and irritation. |
| Respiratory Protection | Use in a well-ventilated area or fume hood.[2] | Minimizes the risk of inhaling dust or vapors. |
Storage Conditions
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Atmosphere: For compounds sensitive to moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][7] The hydrochloride salt may react with bases, and the imidoate is susceptible to hydrolysis.
Emergency and First-Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5][8][9] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][7][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[2][6][7][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][9] |
Stability and Reactivity Profile
-
Reactivity: As a hydrochloride salt, it will react with bases to liberate the free imidoate. Imidoates are susceptible to hydrolysis, especially in the presence of acid or base, to form the corresponding ester and ammonium salt. The alkyl chloride moiety can undergo nucleophilic substitution reactions.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6][7] However, it is hygroscopic, and moisture should be avoided.[7]
-
Conditions to Avoid: Exposure to moist air or water, and high temperatures.[7]
-
Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6][7][10]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the predicted GHS classification and data for structurally related compounds.
-
Acute Toxicity: The toxicological properties have not been fully investigated.[6] However, based on its irritant properties, it should be handled with care.
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods. Contact a licensed professional waste disposal service to dispose of this material.[2][7][11]
Conclusion
While a complete, verified SDS for this compound is not widely accessible, a thorough analysis of its chemical structure and data from analogous compounds provides a strong foundation for its safe use. Researchers, scientists, and drug development professionals must adhere to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment, handling within a controlled environment such as a fume hood, and adherence to proper storage and disposal protocols. By implementing these measures, the risks associated with this reactive intermediate can be effectively managed.
References
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
-
SDS – SECTION 4 - Society for Chemical Hazard Communication. [Link]
-
Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. [Link]
-
SAFETY DATA SHEET (SDS) - Gebauer Company. [Link]
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The Alchemical Bridge: A Technical Guide to the Applications of Ethyl 4-Chlorobutanimidoate Hydrochloride in Modern Synthesis
For the discerning researcher, scientist, and drug development professional, the quest for versatile and efficient synthetic intermediates is perpetual. Among the legion of reagents available, ethyl 4-chlorobutanimidoate hydrochloride emerges as a potent and multifaceted building block, particularly in the construction of nitrogen-containing heterocyclic scaffolds. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this Pinner salt, offering both foundational understanding and actionable protocols for its deployment in the laboratory.
Unveiling the Reagent: Structure and Intrinsic Reactivity
This compound, with the CAS Number 89224-42-0, is the hydrochloride salt of an imidoate, often referred to as a Pinner salt.[1] Its structure marries the reactivity of an imidate functional group with the synthetic handle of a terminal alkyl chloride, predisposing it to a range of transformative chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89224-42-0 | [1] |
| Molecular Formula | C6H13Cl2NO | |
| Molecular Weight | 186.08 g/mol | |
| Melting Point | 100-102 °C |
The core of its utility lies in the electrophilic nature of the imidate carbon and the susceptibility of the terminal chlorine to nucleophilic displacement. This dual reactivity is the cornerstone of its application in constructing complex molecular architectures.
The Genesis: Synthesis via the Pinner Reaction
The primary and most efficient route to this compound is the classical Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.[2][3][4][5][6] In this specific case, 4-chlorobutyronitrile reacts with ethanol to yield the desired imidoate salt.
The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which significantly enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of ethanol on the activated nitrile carbon, leading to the formation of the imidate salt.[2]
Figure 1: The Pinner reaction for the synthesis of this compound.
Field-Proven Experimental Protocol: Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis based on the principles of the Pinner reaction.[2]
Materials:
-
4-chlorobutyronitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Nitrogen gas
-
Reaction vessel equipped with a gas inlet, magnetic stirrer, and drying tube
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube is charged with a solution of 4-chlorobutyronitrile (1.0 eq) in anhydrous diethyl ether.
-
Addition of Alcohol: Anhydrous ethanol (1.1 eq) is added to the stirred solution.
-
Acidification: The mixture is cooled to 0 °C in an ice bath. Dry hydrogen chloride gas is then bubbled through the solution for 1-2 hours, ensuring the reaction mixture remains saturated with HCl. The reaction is temperature-sensitive, and maintaining a low temperature is crucial to prevent the formation of byproducts.[3][4]
-
Reaction Progression: The flask is sealed and allowed to stir at 0-5 °C. The progress of the reaction can be monitored by the precipitation of the white, solid Pinner salt. The reaction is typically left to proceed for 12-24 hours.
-
Isolation: The precipitated this compound is collected by filtration under a nitrogen atmosphere. The solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying and Storage: The product is dried under vacuum to yield a white crystalline solid. Due to its hygroscopic and thermally unstable nature, the Pinner salt should be stored in a desiccator at low temperature and used promptly in subsequent reactions.[3][4]
A Gateway to Heterocycles: The Synthesis of Substituted Tetrahydropyridines
A paramount application of this compound is its use as a linchpin in the synthesis of substituted 2-amino-3,4,5,6-tetrahydropyridines, which are valuable cyclic amidine structures. This transformation leverages the dual reactivity of the molecule in a one-pot reaction with primary amines.
The reaction proceeds through a two-step sequence:
-
Amidine Formation: The primary amine initially attacks the electrophilic carbon of the imidate, displacing the ethoxy group to form an N-substituted amidine intermediate.
-
Intramolecular Cyclization: The newly introduced nitrogen then acts as an internal nucleophile, attacking the terminal carbon bearing the chlorine atom, leading to the formation of the six-membered tetrahydropyridine ring.
Figure 2: Synthesis of tetrahydropyridines from this compound.
This methodology provides a convergent and efficient route to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.
Representative Experimental Protocol: Synthesis of a 2-Anilino-3,4,5,6-tetrahydropyridine Derivative
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous ethanol, the primary amine (e.g., aniline, 1.1 eq) is added.
-
Base Addition: A non-nucleophilic base such as triethylamine (1.2 eq) is added to neutralize the hydrochloride salt and facilitate the reaction.
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-anilino-3,4,5,6-tetrahydropyridine derivative.
Broader Synthetic Horizons: Beyond Tetrahydropyridines
The reactivity of this compound is not limited to the synthesis of tetrahydropyridines. The Pinner salt is a versatile intermediate that can be transformed into a variety of other valuable compounds.
-
Formation of Esters: Hydrolysis of the imidate salt with water leads to the formation of ethyl 4-chlorobutyrate.[3]
-
Formation of Orthoesters: Reaction with an excess of alcohol under anhydrous acidic conditions can yield the corresponding orthoester.[3]
-
Synthesis of Acyclic Amidines: By carefully controlling the reaction conditions and using a monofunctional amine, it is possible to isolate the acyclic amidine intermediate without subsequent cyclization. These acyclic amidines are themselves important functional groups in medicinal chemistry.[7]
Conclusion: A Versatile Tool for the Synthetic Chemist
This compound stands as a testament to the power of bifunctional reagents in organic synthesis. Its straightforward preparation via the Pinner reaction and its predictable, yet versatile, reactivity make it an invaluable tool for the construction of complex nitrogen-containing molecules. The ability to readily access substituted tetrahydropyridines and other heterocyclic systems from this single precursor underscores its importance in drug discovery and development. As the demand for novel chemical entities continues to grow, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in advancing the frontiers of chemical science.
References
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Pinner Reaction. NROChemistry. [Link]
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Pinner reaction. In: Wikipedia. ; 2023. [Link]
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Pinner Reaction. Chem-Station Int. Ed. Published June 5, 2017. [Link]
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Pinner Reaction. Organic Chemistry Portal. [Link]
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- 5. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Pinner Reaction [organic-chemistry.org]
- 7. Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Protocol for Protein Modification and Potential Cross-Linking Using Ethyl 4-Chlorobutanimidoate Hydrochloride
Introduction: Unveiling the Potential of a Heterobifunctional Reagent
The study of protein-protein interactions and the structural elucidation of protein complexes are cornerstones of modern biological research and drug development. Chemical cross-linking has emerged as a powerful technique to stabilize these interactions, providing spatial constraints that are invaluable for structural modeling and interaction mapping.[1] Ethyl 4-chlorobutanimidoate hydrochloride is a chemical reagent with the potential to act as a heterobifunctional cross-linker. While specific protocols for its use in protein cross-linking are not widely documented, its structure suggests a dual reactivity that can be harnessed by researchers for novel protein modification and conjugation strategies.
This application note provides a comprehensive, albeit exploratory, protocol for the use of this compound in protein chemistry. We will delve into its hypothesized mechanism of action, detailed experimental procedures for both protein modification and potential cross-linking, and critical considerations for optimization and validation. This guide is intended for researchers seeking to explore the utility of this reagent for their specific protein systems.
Scientific Principles: A Hypothesized Dual-Reactivity Mechanism
This compound possesses two distinct reactive moieties: an imidoester and an alkyl chloride. This dual functionality suggests that it can be employed as a heterobifunctional reagent, reacting with different functional groups on proteins.
1. The Imidoester Group: Targeting Primary Amines
The imidoester functional group is known to react specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[2][3] This reaction proceeds optimally under alkaline conditions (pH 8-10) and results in the formation of a stable amidine bond.[4][5] A key advantage of imidoester-based modification is the retention of the positive charge of the original amine at physiological pH, which helps to preserve the native conformation and solubility of the protein.[2][3]
2. The Alkyl Chloride Group: A Handle for Further Conjugation or Cross-Linking
The 4-chloro group on the butyl chain provides a second, distinct point of reactivity. Alkyl halides can react with nucleophilic side chains of amino acids, most notably the sulfhydryl group of cysteine residues, via nucleophilic substitution. This reaction typically proceeds under milder pH conditions than the imidoester reaction. The significant distance between the imidoester and the chloro group, conferred by the butyl chain, makes this reagent a potential "zero-length" cross-linker in a two-step strategy or a modification reagent that introduces a reactive handle for subsequent conjugation.
Visualizing the Hypothesized Reaction Mechanism
Caption: Hypothesized two-step reaction of ethyl 4-chlorobutanimidoate with protein functional groups.
Experimental Protocols
A. Materials and Reagents
-
This compound (CAS: 89224-42-0)
-
Protein of interest in a suitable buffer (amine-free for the imidoester reaction, e.g., HEPES, PBS)
-
Reaction Buffer: 0.1 M sodium borate or sodium phosphate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.5
-
Desalting columns or dialysis cassettes
-
SDS-PAGE reagents and equipment
-
Mass spectrometer (for validation)
B. Protocol 1: One-Step Protein Modification (Amine Modification)
This protocol is designed to modify the primary amines on a single protein, introducing a reactive chloro group for potential downstream applications.
-
Protein Preparation: Prepare the protein of interest at a concentration of 1-5 mg/mL in an amine-free buffer such as 20 mM HEPES or PBS at pH 7.5.[6]
-
Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 10-50 mM.
-
Reaction Initiation: Add the dissolved reagent to the protein solution to achieve a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[7]
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Analysis: Analyze the modified protein using SDS-PAGE to check for any changes in migration and confirm modification by mass spectrometry.
C. Protocol 2: Potential Two-Step Heterobifunctional Cross-Linking
This protocol outlines a strategy for cross-linking two different proteins or a protein to another molecule containing a suitable nucleophile.
Step 1: Modification of the First Protein (as in Protocol 1)
Follow steps 1-7 of Protocol 1 to generate the amine-modified protein containing the reactive chloro group.
Step 2: Cross-Linking to the Second Protein
-
Second Protein Preparation: Prepare the second protein (or molecule) containing a nucleophilic group (e.g., cysteine) in a suitable buffer at a concentration equimolar to the modified first protein.
-
Cross-Linking Reaction: Mix the purified, modified first protein with the second protein. Adjust the pH of the mixture if necessary (a neutral to slightly alkaline pH of 7.5-8.5 is generally suitable for alkylation of cysteines).
-
Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Analysis: Analyze the reaction products by SDS-PAGE. A new band corresponding to the cross-linked complex should be visible. The identity of the cross-linked product should be confirmed by Western blotting or mass spectrometry.
Experimental Workflow Visualization
Caption: A generalized workflow for protein modification and potential cross-linking.
Quantitative Data Summary and Optimization
The success of protein modification and cross-linking is highly dependent on the specific proteins and reaction conditions. The following table provides a starting point for optimization.
| Parameter | Recommended Range | Key Considerations |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| Reagent Molar Excess | 10x - 50x over protein | Higher excess increases modification/cross-linking efficiency but also the risk of protein precipitation and non-specific reactions. |
| pH (Imidoester Reaction) | 8.0 - 10.0 | Optimal reactivity of the imidoester with primary amines.[4][5] |
| pH (Alkyl Halide Reaction) | 7.0 - 8.5 | Favorable for nucleophilic attack by sulfhydryl groups. |
| Reaction Time | 1 - 4 hours | Longer times may be needed for the alkyl halide reaction, but can also lead to sample degradation. |
| Temperature | 4°C - 25°C | Lower temperatures can help maintain protein stability during longer incubations. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no modification/cross-linking | - Incompatible buffer (contains amines).- Insufficient reagent concentration.- Inaccessible reactive groups on the protein. | - Use an amine-free buffer (HEPES, PBS).- Increase the molar excess of the reagent.- Denature the protein slightly (if structure preservation is not critical). |
| Protein precipitation | - Excessive modification altering protein solubility.- High reagent concentration. | - Decrease the molar excess of the reagent.- Lower the reaction temperature.- Perform the reaction in a buffer with higher ionic strength or including solubilizing agents. |
| Non-specific cross-linking | - Reagent concentration is too high.- Reaction time is too long. | - Titrate the reagent concentration to find the optimal level.- Reduce the incubation time. |
Conclusion and Future Perspectives
This compound presents an intriguing, yet underexplored, option for protein chemists. Its putative heterobifunctional nature opens the door for novel, two-step labeling and cross-linking strategies. The protocols outlined in this application note provide a robust starting point for researchers to investigate the utility of this reagent. As with any new methodology, empirical validation through techniques such as mass spectrometry is crucial to confirm the nature and site of modification or cross-linking. The exploration of such novel reagents will continue to expand the toolkit available to scientists for dissecting the intricate networks of protein interactions that govern cellular life.
References
- Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Protein Cross-Linking with Di-imidates.
- Benchchem. (n.d.). Application Notes and Protocols for Protein Cross-linking Using Di-imidates.
- de Oliveira, G. A. P., de Souza, C. T., Miteva, M. A., & de Souza, O. N. (2014). Imidate-based cross-linkers for structural proteomics: increased charge of protein and peptide ions and CID and ECD fragmentation studies. Journal of the American Society for Mass Spectrometry, 25(4), 637-648.
- How to cross-link proteins. (n.d.).
- Lauber, M. A., & Reilly, J. P. (2010). Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. Analytical chemistry, 82(18), 7736–7743.
- Thermo Fisher Scientific. (n.d.). Crosslinking Technology.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- Benchchem. (n.d.). Technical Support Center: Optimizing Protein Cross-Linking Reactions.
- Mircetic, J., et al. (2017). Chemical cross-linking to study protein self-assembly in cellulo. STAR Protocols, 2(3), 100641.
- Rather, H. A., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Polymers, 13(11), 1779.
- Al-Shakarchi, W., et al. (2018). Optimization of cross-linking to study the interactions between AQP0 and CaM and AQP2 and LIP5. PLoS ONE, 13(10), e0205929.
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PubChem. (n.d.). Ethyl 4-chlorobutyrate. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone recommend a good protocol for cross-linking proteins?. Retrieved from [Link]
- Shiozaki, S., et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-851.
- Götze, M., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical Chemistry, 90(18), 10927-10934.
- Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE, 5(10), e15055.
-
PubChem. (n.d.). 4-Aminobutyrate ethyl hydrochloride. Retrieved from [Link]
- Google Patents. (2016). CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine.
-
Ukr Khim Zh. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
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MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]
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Application Note: A Step-by-Step Guide to Amidine Formation with Ethyl 4-chlorobutanimidoate Hydrochloride
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of amidines utilizing ethyl 4-chlorobutanimidoate hydrochloride as a key intermediate. Amidines are a critical pharmacophore in modern drug discovery, and this document offers researchers, scientists, and drug development professionals a robust methodology, from reaction setup to product characterization. The protocol is grounded in the principles of the Pinner reaction, focusing on the nucleophilic addition of an amine to the pre-formed imidoate salt. This application note explains the causality behind experimental choices, provides troubleshooting solutions, and outlines essential safety procedures to ensure reliable and safe execution.
Introduction: The Significance of Amidines
The amidine functional group is a cornerstone of medicinal chemistry, renowned for its ability to act as a strong base and a versatile hydrogen bond donor and acceptor.[1] This unique electronic character makes it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets, including enzymes like serine proteases and receptors such as muscarinic receptors.[2] The synthesis of amidines from imidoate salts, a variation of the classic Pinner reaction, offers a reliable and high-yielding pathway to these valuable molecules. This guide focuses on the use of this compound, a Pinner salt intermediate, as a direct precursor to substituted amidines.
Reaction Principle: The Pinner Reaction Pathway
The Pinner reaction traditionally involves two main steps: the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (the "Pinner salt"), followed by the reaction of this salt with a nucleophile.[3][4][5] In this protocol, we begin with the isolated Pinner salt, this compound, and focus on the second stage: its conversion to an amidine via reaction with a primary or secondary amine.
The mechanism proceeds via nucleophilic attack of the amine on the electrophilic imino ester carbon. This is followed by the elimination of ethanol to yield the final amidine product, typically as a hydrochloride salt. The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the imidoate back to an ester.[3][6]
Caption: Mechanism of Amidine Formation from an Imidoate Salt.
Materials and Equipment
Reagents
| Reagent | CAS Number | Grade | Supplier | Notes |
| This compound | 89224-42-0 | ≥95% | N/A | Highly hygroscopic. Store under inert gas. |
| Primary or Secondary Amine (e.g., Aniline) | Varies | ≥98% | Sigma-Aldrich | Ensure amine is pure and dry. |
| Anhydrous Ethanol (EtOH) | 64-17-5 | ≥99.5% | Sigma-Aldrich | Use as reaction solvent. |
| Triethylamine (Et₃N) | 121-44-8 | ≥99% | Sigma-Aldrich | Optional base for neutralizing HCl in situ. |
| Diethyl Ether (Et₂O) | 60-29-7 | Anhydrous | Fisher Scientific | For product precipitation/washing. |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Anhydrous | VWR | For drying organic extracts. |
| Deuterated Solvents (e.g., DMSO-d₆, CDCl₃) | Varies | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Equipment
-
Round-bottom flasks with ground glass joints
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Heating mantle or oil bath with temperature control
-
Schlenk line or glove box for handling hygroscopic materials
-
Rotary evaporator
-
Glass funnels and filter paper
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer
Experimental Protocol: Synthesis of N-Substituted 4-Chlorobutanamidine
This protocol describes a general procedure for the reaction of this compound with an amine.
Caption: General Experimental Workflow for Amidine Synthesis.
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Under an inert atmosphere, add this compound (1.0 eq). Immediately add anhydrous ethanol (approx. 20-30 mL) to dissolve the salt. Stir the mixture until a clear solution is formed.
-
Amine Addition: In a separate flask, prepare a solution of the desired amine (1.0-1.1 eq) in a small amount of anhydrous ethanol. Add this solution dropwise to the stirring imidoate solution at room temperature over 10-15 minutes.
-
Expertise Note: A slight excess of the amine can help drive the reaction to completion. However, a large excess can complicate purification.
-
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50 °C for several hours.[6]
-
Trustworthiness Note: The formation of the amidine hydrochloride salt may result in the precipitation of the product from the ethanol solution, providing a visual cue of reaction progress.
-
-
Work-up and Isolation: Once the reaction is complete (typically 2-6 hours), cool the mixture in an ice bath.
-
Method A (If product precipitates): Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted amine or soluble impurities.
-
Method B (If product is soluble): Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with diethyl ether to induce precipitation.
-
-
Purification: The crude amidine hydrochloride salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Drying and Storage: Dry the purified product under high vacuum for several hours. Store the final compound in a desiccator or under an inert atmosphere to prevent moisture absorption.
Characterization of the Amidine Product
Thorough characterization is essential to confirm the identity and purity of the synthesized amidine.
| Analytical Technique | Expected Result / Observation |
| ¹H NMR | Broad signals for N-H protons, typically in the 5.0 - 9.0 ppm range.[7] Addition of D₂O will cause these signals to disappear. The chemical shifts of the alkyl chain protons will be observable. |
| ¹³C NMR | A characteristic signal for the amidine carbon (C=N) in the 150 - 170 ppm region.[7][8] |
| FT-IR Spectroscopy | Strong C=N stretching vibration around 1650-1680 cm⁻¹. N-H stretching bands (if a primary or secondary amidine) will appear as broad absorptions around 3100-3400 cm⁻¹. |
| Mass Spectrometry (ESI+) | The molecular ion peak [M+H]⁺ corresponding to the free base of the amidine should be observed. Challenges can arise due to the high basicity of amidines.[7] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling reagents.[9][10]
-
Handling Precautions: this compound is a hydrochloride salt and is likely corrosive and a respiratory irritant. Handle it in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Reaction Safety: The reaction should be conducted under an inert atmosphere to prevent side reactions with moisture and air.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Amine-containing waste and chlorinated solvents should be segregated into appropriate waste streams.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive reagents (moisture contamination).2. Reaction temperature too low. | 1. Use freshly opened or properly stored anhydrous solvents and reagents. Ensure the imidoate salt was stored under inert gas.2. Gently heat the reaction to 40-50 °C and monitor by TLC/LC-MS. |
| Incomplete Reaction | Insufficient reaction time or stoichiometry. | 1. Allow the reaction to stir for a longer period.2. Add a slight excess (1.1 eq) of the amine nucleophile. |
| Broad, Unresolved NMR Peaks | 1. Tautomerism or proton exchange.2. Presence of residual water. | 1. Acquire the NMR spectrum at a lower temperature to slow exchange.[7]2. Ensure the sample is thoroughly dried under high vacuum before analysis. Perform a D₂O exchange experiment to identify N-H protons.[7] |
| Difficulty in Purification | Product is an oil or does not crystallize easily. | 1. Attempt to precipitate the product as its hydrochloride salt by adding ethereal HCl.2. If the product is not a salt, consider purification by column chromatography on silica gel, potentially using a solvent system containing a small amount of triethylamine to prevent streaking. |
References
-
Pinner Reaction. NROChemistry. [Link]
-
Pinner Reaction. SynArchive. [Link]
-
Pinner Reaction Mechanism | Organic Chemistry. YouTube. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Hydrogen-bonding behavior of amidines in helical structure. National Institutes of Health (NIH). [Link]
-
Amidines. XVII—substituent‐induced chemical shifts in 13C NMR spectra of N2‐phenyl‐formamidines, ‐acetamidines and ‐guanidines. ResearchGate. [Link]
-
Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. PubMed Central. [Link]
-
Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society. [Link]
-
Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]
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- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Unveiling Protein-Protein Interactions with Ethyl 4-chlorobutanimidoate Hydrochloride
Introduction: A Versatile Tool for Covalent Capture of Protein Interactions
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and covalent capture of these interactions through chemical crosslinking is a powerful technique for elucidating their nature and structure. Ethyl 4-chlorobutanimidoate hydrochloride is a unique heterobifunctional crosslinking agent that offers a two-step strategy for covalently linking interacting proteins. This reagent possesses two distinct reactive moieties: an imidoester and an alkyl chloride.
The imidoester group reacts specifically with primary amines, such as the ε-amino group of lysine residues, under mild alkaline conditions (pH 7-10).[1][2] This reaction forms a stable amidine bond that importantly preserves the native charge of the protein, minimizing conformational changes.[1][2] The alkyl chloride group, on the other hand, can react with nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine, through nucleophilic substitution. This dual reactivity allows for a controlled, sequential crosslinking procedure, making this compound a versatile tool for researchers in molecular biology, proteomics, and drug discovery.
These application notes provide a comprehensive guide to utilizing this compound for the study of protein-protein interactions, covering the principles of the chemistry, detailed protocols for a two-step crosslinking strategy, and downstream analysis techniques.
Principle of Two-Step Crosslinking
The distinct reactivities of the imidoester and the alkyl chloride on this compound enable a sequential, two-step crosslinking workflow. This approach offers greater control over the crosslinking process compared to one-step homobifunctional crosslinkers, reducing the formation of non-specific aggregates and favoring the capture of specific protein-protein interactions.
Step 1: Amine Modification. In the first step, the more reactive imidoester group is utilized to modify the primary amines on a purified "bait" protein. This reaction is performed at a controlled pH (typically 8.0-9.0) to ensure specificity for amines.
Step 2: Crosslinking to Interacting Partners. After removing the excess, unreacted crosslinker, the modified bait protein is incubated with its potential interacting partner(s) (the "prey" protein). The less reactive alkyl chloride group is then induced to react with nucleophilic residues on the prey protein that are in close proximity to the bait, thus covalently capturing the protein-protein interaction.
Figure 1: Workflow of the two-step crosslinking strategy.
Experimental Protocols
PART 1: Preparation and Reagent Handling
Caution: this compound is moisture-sensitive. To prevent hydrolysis of the imidoester, equilibrate the vial to room temperature before opening. Prepare solutions immediately before use.
Required Buffers and Reagents:
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0. Alternatively, 0.1 M sodium borate or HEPES buffers can be used. Avoid buffers containing primary amines (e.g., Tris, glycine).[1][2]
-
Quenching Solution: 1 M Tris-HCl, pH 7.5.
-
Protein Samples: Purified "bait" and "prey" proteins at a concentration of 1-5 mg/mL in the Reaction Buffer.
PART 2: Step 1 - Modification of the Bait Protein
This protocol is a starting point and should be optimized for your specific proteins of interest.
-
Prepare the Bait Protein: Ensure your purified bait protein is in the appropriate Reaction Buffer (amine-free, pH 8.0).
-
Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in the Reaction Buffer to a final concentration of 10 mM.
-
Initiate the Modification Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the bait protein solution. The optimal molar ratio should be determined empirically.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
Remove Excess Crosslinker: It is crucial to remove the unreacted crosslinker to prevent non-specific modification in the next step. This can be achieved by:
-
Dialysis: Dialyze the reaction mixture against the Reaction Buffer overnight at 4°C.
-
Desalting Column: Use a desalting column (e.g., Zeba™ Spin Desalting Columns) to rapidly remove the excess crosslinker.
-
PART 3: Step 2 - Crosslinking to the Prey Protein
-
Form the Protein Complex: Combine the modified bait protein with a molar excess of the prey protein in the Reaction Buffer. Allow the proteins to interact and form a complex by incubating for 30-60 minutes at room temperature or 4°C, depending on the stability of the complex.
-
Induce the Second Crosslinking Step: The reaction of the alkyl chloride with nucleophilic residues is slower than the imidoester reaction. Incubate the protein complex mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature should be determined empirically.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 50 mM to quench any remaining reactive groups. Incubate for 15-30 minutes at room temperature.
Downstream Analysis of Crosslinked Products
The successful formation of crosslinked protein complexes can be analyzed by several methods:
-
SDS-PAGE: The most straightforward method to visualize crosslinked products is by SDS-PAGE. Crosslinked complexes will appear as new bands with higher molecular weights compared to the individual proteins.
-
Western Blotting: If antibodies are available for either the bait or prey protein, Western blotting can be used to confirm the identity of the proteins in the crosslinked complex.
-
Mass Spectrometry (MS): For a more detailed analysis, mass spectrometry is the method of choice.[3] After enzymatic digestion of the crosslinked complex, MS analysis can identify the specific crosslinked peptides and even pinpoint the amino acid residues involved in the interaction.[4] This provides valuable structural information about the protein-protein interface.
Figure 2: Downstream analysis workflow for crosslinked protein complexes.
Alternative Application: Monofunctional Modification and Label Transfer
This compound can also be used as a monofunctional modifying agent to introduce a reactive alkyl chloride group onto a protein. This modified protein can then be used in label transfer experiments to identify interacting partners.
In a label transfer experiment, a detectable tag (e.g., biotin or a fluorescent dye) containing a nucleophilic group is reacted with the alkyl chloride-modified protein. The labeled protein is then used as a "bait" to interact with its "prey". Upon interaction, the label is transferred to the prey protein, which can then be detected and identified.[5][6]
Troubleshooting and Considerations
| Problem | Possible Cause | Suggestion |
| No crosslinking observed | - Inefficient modification of the bait protein.- Proteins are not interacting.- Insufficient incubation time/temperature for the second step. | - Optimize the molar ratio of the crosslinker in Step 1.- Confirm the protein-protein interaction using an independent method (e.g., co-immunoprecipitation).- Increase the incubation time and/or temperature in Step 2. |
| Excessive aggregation | - Crosslinker concentration is too high.- Protein concentration is too high. | - Reduce the molar excess of the crosslinker.- Perform the crosslinking reaction at a lower protein concentration. |
| High background of non-specific crosslinking | - Incomplete removal of excess crosslinker after Step 1. | - Ensure efficient removal of the crosslinker using dialysis or a desalting column. |
Conclusion
This compound is a powerful and versatile reagent for the study of protein-protein interactions. Its heterobifunctional nature allows for a controlled, two-step crosslinking strategy that can minimize non-specific reactions and provide valuable insights into the structure and composition of protein complexes. By following the protocols and considerations outlined in these application notes, researchers can effectively utilize this reagent to advance their understanding of complex biological systems.
References
-
Sangon Biotech. ImidoesterCrosslinkers:DMA, DMP, DMS. Available at: [Link]
-
Tian, B., Yang, J., & Brasier, A. R. (2012). Two-step cross-linking for analysis of protein-chromatin interactions. Methods in molecular biology (Clifton, N.J.), 809, 105–120. Available at: [Link]
- Crain, R. C., & Marinetti, G. V. (1978). Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. Chemistry and physics of lipids, 21(3), 195–204.
- Horton, H. R., & Koshland, D. E., Jr (1967). Reactions with reactive alkyl halides. Methods in enzymology, 11, 857–866.
-
PubChem. Ethyl 4-chlorobutanoate. Available at: [Link]
-
G-Biosciences. Protein Cross-Linking. Available at: [Link]
-
MtoZ Biolabs. Advantages and Disadvantages of Label Transfer in Protein Interaction. Available at: [Link]
-
Michigan State University. Reactivity of Alkyl Halides. Available at: [Link]
-
How to cross-link proteins. Available at: [Link]
-
Wikipedia. Protein-protein interaction. Available at: [Link]
- Zhang, H., & Chait, B. T. (2017). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Journal of the American Society for Mass Spectrometry, 28(8), 1633–1643.
- Udeshi, N. D., Mani, D. R., & Carr, S. A. (2014). Label transfer chemistry for the characterization of protein-protein interactions. Current protocols in chemical biology, 6(3), 163–177.
- Yamauchi, Y., & Hori, K. (2018). Mass spectroscopic characterization of protein modification by malondialdehyde. Journal of clinical biochemistry and nutrition, 62(1), 22–28.
-
University of Washington. Identification of Protein Modifications by Mass Spectrometry. Available at: [Link]
-
Baite Paike Biotechnology. Mass Spectrometry Identification of Protein Modifications. Available at: [Link]
-
National Cancer Institute. PTM Mass Spectrometry: Analysis of Post-Translational Modifications by Mass Spectrometry. Available at: [Link]
- Chen, Z. A., Jawhari, H., Fischer, L., & Rappsilber, J. (2019). Protein cross-linking mass spectrometry analysis to study protein structures and protein-protein interactions. FEBS letters, 593(24), 3508–3521.
Sources
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- 3. Mass Spectrometry Identification of Protein Modifications | Baite Paike Biotechnology [en.biotech-pack.com]
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- 5. Label Transfer Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
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Probing Protein Architecture: A Guide to Intramolecular Cross-Linking with Ethyl 4-Chlorobutanimidoate Hydrochloride
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of ethyl 4-chlorobutanimidoate hydrochloride for the intramolecular cross-linking of proteins. We delve into the underlying chemical principles, provide detailed experimental protocols, and discuss analytical strategies for the characterization of cross-linked products. This document is designed to serve as a practical resource, blending theoretical knowledge with actionable protocols to empower the exploration of protein conformation, stability, and interactions.
Introduction: The Power of Proximity
The intricate three-dimensional structure of a protein dictates its function. Intramolecular cross-linking is a powerful biochemical technique that provides low-resolution structural information by covalently linking amino acid residues that are in close spatial proximity.[1] This method is invaluable for stabilizing protein conformations, capturing transient interactions, and providing distance constraints for computational modeling.[2]
This compound is a bifunctional imidoester cross-linking agent. Like other imidoesters, it primarily targets the primary amines of lysine residues and the N-terminus of a protein.[3][4] The resulting amidine bond preserves the positive charge of the original amine at physiological pH, which helps to maintain the native isoelectric point and minimize significant structural perturbations of the protein.[3][4]
The unique feature of this reagent is the presence of a terminal chloroalkyl group, which introduces the potential for subsequent, distinct chemical modifications or cleavage strategies, setting it apart from more conventional homobifunctional imidoesters like dimethyl suberimidate (DMS).
The Chemistry of Amidine Bond Formation
This compound reacts with primary amines in a pH-dependent manner, with optimal reactivity typically observed between pH 8.0 and 10.0.[5] The reaction proceeds via nucleophilic attack of the unprotonated amine on the imidoester, leading to the formation of a stable amidine bond and the release of ethanol.
It is crucial to perform this reaction in amine-free buffers, such as phosphate or HEPES, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the imidoester and quench the cross-linking process.[6]
Strategic Considerations for Intramolecular Cross-Linking
The goal of intramolecular cross-linking is to form covalent bonds within a single protein molecule, rather than between different protein molecules (intermolecular cross-linking). To favor intramolecular reactions, the experimental conditions should be carefully controlled:
-
Protein Concentration: Dilute protein solutions are essential to minimize intermolecular collisions. The optimal concentration will be protein-dependent and should be determined empirically, but a starting point is typically in the low micromolar range.
-
Cross-linker to Protein Ratio: A higher molar excess of the cross-linker can favor the modification of a single protein molecule at multiple sites, increasing the likelihood of an intramolecular cross-link forming before an intermolecular one.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the general workflow for intramolecular protein cross-linking using this compound.
Caption: General workflow for intramolecular protein cross-linking.
Materials
| Reagent | Purpose |
| Purified Protein of Interest | The target for intramolecular cross-linking. |
| This compound | The cross-linking agent. |
| Reaction Buffer (e.g., 20 mM HEPES, pH 8.5) | Provides the optimal pH for the cross-linking reaction. |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5) | Stops the cross-linking reaction by consuming excess reagent. |
| SDS-PAGE Sample Buffer (Laemmli buffer) | Prepares the sample for electrophoretic analysis. |
| Deionized Water | For preparing solutions. |
Protocol: Intramolecular Cross-Linking
This protocol is a starting point and should be optimized for your specific protein and experimental goals. A similar protocol is used for other di-imidates like dimethyl suberimidate.[7]
-
Protein Preparation:
-
Prepare your protein of interest in the Reaction Buffer at a concentration that favors intramolecular cross-linking (e.g., 0.1 - 1 mg/mL). Ensure the buffer is free of primary amines.[6]
-
-
Cross-linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in the Reaction Buffer. A typical stock concentration is 10-20 mg/mL. Adjust the pH of the stock solution to be within the reaction range (8.0-9.0) using NaOH if necessary.[6]
-
-
Cross-linking Reaction:
-
Add the cross-linker stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 10- to 50-fold molar excess of cross-linker over protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7]
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted cross-linker is consumed.
-
-
Sample Preparation for Analysis:
-
For SDS-PAGE analysis, add an appropriate volume of SDS-PAGE sample buffer to the quenched reaction mixture.
-
Heat the sample at 95-100°C for 5-10 minutes before loading onto the gel.
-
Analysis of Cross-Linked Products
The formation of intramolecular cross-links can be assessed using several analytical techniques.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Intramolecular cross-linking will cause the protein to become more compact. This can result in a slight increase in its electrophoretic mobility, causing it to run faster on an SDS-PAGE gel compared to the unmodified protein. The appearance of a new, faster-migrating band is indicative of successful intramolecular cross-linking. In contrast, intermolecular cross-linking would result in higher molecular weight bands (dimers, trimers, etc.).
Western Blotting
If a specific antibody for the protein of interest is available, Western blotting can be used to confirm the identity of the cross-linked species observed on SDS-PAGE.
Mass Spectrometry
Mass spectrometry is the most powerful tool for identifying the specific residues that have been cross-linked.[8] This provides valuable distance constraint information for structural modeling. The general workflow for mass spectrometric analysis is as follows:
Caption: Mass spectrometry workflow for identifying cross-linked peptides.
The chloro-group on this compound may offer unique advantages for mass spectrometry analysis. Depending on the stability of the C-Cl bond under MS conditions, it could potentially be used as a signature for identifying cross-linked peptides or even as a point for MS-cleavage, which can simplify data analysis.[1]
Causality and Optimization
The success of an intramolecular cross-linking experiment is dependent on several critical parameters. The table below summarizes these and provides guidance for optimization.
| Parameter | Rationale | Optimization Strategy |
| pH | The reactivity of primary amines is pH-dependent. Higher pH (8-10) deprotonates the amine, making it more nucleophilic and increasing the reaction rate.[5] | Test a range of pH values (e.g., 7.5, 8.0, 8.5, 9.0) to find the optimal condition for your protein that balances reactivity with protein stability. |
| Temperature | Higher temperatures increase the reaction rate. | Most cross-linking reactions are performed at room temperature. If the reaction is slow, the temperature can be increased, but this may risk protein denaturation. |
| Incubation Time | Sufficient time is needed for the cross-linking reaction to proceed. | Perform a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal incubation time that yields the desired level of cross-linking without excessive side reactions. |
| Cross-linker:Protein Ratio | The molar ratio of cross-linker to protein influences the extent of modification and the balance between intra- and intermolecular cross-linking. | Titrate the cross-linker concentration over a range of molar excesses (e.g., 10x, 25x, 50x, 100x) to find the optimal ratio that maximizes intramolecular cross-linking. |
| Protein Concentration | As discussed, lower protein concentrations favor intramolecular cross-linking by reducing the probability of intermolecular collisions. | If intermolecular cross-linking is observed, decrease the protein concentration. The optimal concentration will depend on the protein's self-association properties. |
Conclusion and Future Perspectives
Intramolecular cross-linking with this compound offers a valuable approach to probe protein structure and dynamics. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this technique. The presence of the chloroalkyl group opens up possibilities for novel, multi-step labeling and analysis strategies. Future work in this area could focus on exploiting this functionality for the development of cleavable cross-linkers or for the attachment of affinity tags or fluorescent probes, further expanding the utility of this versatile reagent in the field of chemical biology.
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How to cross-link proteins. (n.d.). Retrieved from [Link]
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- Davies, G. E., & Stark, G. R. (1970). Use of Dimethyl Suberimidate, a Cross-Linking Reagent, in Studying the Subunit Structure of Oligomeric Proteins. Proceedings of the National Academy of Sciences, 66(3), 651-656.
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Creative Biolabs. (n.d.). Homobifunctional Crosslinkers. Retrieved from [Link]
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- Klykov, O., et al. (2018). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. Methods, 146, 65-75.
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- Hunter, M. J., & Ludwig, M. L. (1962). The reaction of imidoesters with proteins. Journal of the American Chemical Society, 84(18), 3491-3504.
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- Ghavami, R., et al. (2019). Synthesis of a novel class of chromophoric cross-linkers. Dyes and Pigments, 167, 18-25.
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- Anderson, W. R., et al. (1995). Synthesis, binding affinity, and cross-linking of monodentate photoactive phenothiazines to calmodulin. Journal of Biological Chemistry, 270(29), 17255-17262.
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Application Notes and Protocols for Surface Modification of Biomaterials with Ethyl 4-Chlorobutanimidoate Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: Engineering the Biointerface with Precision
The success of a biomedical device is not solely dictated by its bulk properties, but rather by the intricate dance of interactions occurring at the biointerface—the boundary where the material meets the biological environment. Unmodified biomaterial surfaces can trigger a cascade of undesirable events, from protein fouling and bacterial adhesion to inflammatory responses and thrombus formation.[1] Surface modification provides a powerful toolkit to rewrite this narrative, enabling us to impart specific functionalities that promote healing, integration, and long-term device performance.[2][3][4]
This guide delves into the application of a versatile reagent, ethyl 4-chlorobutanimidoate hydrochloride , for the surface modification of biomaterials. This compound offers a strategic approach to introduce positively charged amidine functionalities onto surfaces, a modification known to enhance biocompatibility and reduce thrombogenicity.[5] We will explore the underlying chemistry, provide detailed protocols for the modification of common biomaterial surfaces, and discuss the essential characterization techniques to validate your surface engineering efforts.
The Chemistry of this compound: A Tale of Two Reactive Centers
This compound is a bifunctional molecule, presenting two key reactive sites for surface conjugation: the imidate group and the terminal chloroalkyl chain. The imidate functionality is the primary actor in the initial surface coupling, particularly with amine-rich surfaces, through a reaction analogous to the classic Pinner reaction.[6]
The hydrochloride salt of the imidate enhances its stability and reactivity. The reaction proceeds via nucleophilic attack of a primary amine from the biomaterial surface on the electrophilic carbon of the protonated imidate. This is followed by the elimination of ethanol to form a stable, positively charged amidinium ion.
The secondary reactive site, the terminal 4-chlorobutyl group, remains available for subsequent post-modification strategies. This "second handle" can be exploited for further functionalization, such as the grafting of other bioactive molecules or polymers, allowing for the creation of multifunctional surfaces.
Reaction with Surface Amine Groups:
Biomaterials possessing primary amine groups on their surface are prime candidates for direct modification with this compound. The reaction results in the formation of a stable amidine linkage, which is protonated at physiological pH, imparting a positive charge to the surface.
Sources
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Application Note & Protocol: Synthesis of N-Substituted 4-Chlorobutanamidines from Ethyl 4-Chlorobutanimidoate Hydrochloride
Abstract and Scope
This technical guide provides a comprehensive methodology for the synthesis of N-substituted 4-chlorobutanamidines, versatile intermediates in pharmaceutical and agrochemical research. The described two-step process begins with the preparation of ethyl 4-chlorobutanimidoate hydrochloride, commonly known as a Pinner salt, via the classic Pinner reaction.[1][2] This intermediate is then reacted with a variety of primary and secondary amines to yield the target N-substituted 4-chlorobutanamidines. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance on experimental execution, safety, and product validation.
Introduction: Significance and Synthetic Strategy
N-substituted amidines are a cornerstone structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The 4-chlorobutyl scaffold, in particular, serves as a valuable reactive handle for further elaboration, enabling the construction of complex heterocyclic systems or acting as an alkylating agent in covalent inhibitor design.
The synthetic strategy detailed herein leverages the Pinner reaction, a robust and well-established method for converting nitriles into imidoates.[2][3] The resulting this compound is a stable, isolable intermediate that serves as a highly reactive electrophile. Subsequent aminolysis of this Pinner salt with a desired amine provides a direct and efficient route to the target amidines, often in high yield and purity. This approach is broadly applicable to a diverse range of amine nucleophiles.
Reaction Schematics and Mechanism
Overall Two-Step Synthesis
The synthesis is performed in two distinct stages:
-
Pinner Reaction: Formation of the imidoate hydrochloride salt from 4-chlorobutyronitrile.
-
Aminolysis: Reaction of the Pinner salt with an amine to form the final amidine product.
Sources
Application of Ethyl 4-Chlorobutanimidoate Hydrochloride in Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed technical guide on the application of ethyl 4-chlorobutanimidoate hydrochloride, a heterobifunctional crosslinking agent, in the development of advanced drug delivery systems. By leveraging its unique chemical architecture, researchers can achieve covalent modification of drug carriers and subsequent conjugation of therapeutic moieties or targeting ligands. This guide will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization and validation of the resulting conjugates.
Introduction: The Power of Heterobifunctional Crosslinking in Drug Delivery
The targeted delivery of therapeutics is a cornerstone of modern medicine, aiming to enhance efficacy while minimizing off-target toxicity. Drug delivery systems, such as nanoparticles, liposomes, and polymers, serve as versatile platforms for achieving this goal. A critical aspect of their design is the ability to functionalize their surfaces with targeting ligands (e.g., antibodies, peptides) or to securely attach drug payloads.
This compound emerges as a valuable tool in this context. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. This allows for a sequential and controlled two-step conjugation process, minimizing the undesirable formation of homodimers or polymers that can occur with homobifunctional crosslinkers.[1]
The two key functional moieties of this compound are:
-
Imidoester: This group reacts specifically with primary amines (-NH₂) present on the surface of proteins, peptides, or amine-functionalized drug carriers.
-
Alkyl Chloride: The 4-chlorobutyl group provides a second site for nucleophilic substitution, allowing for the subsequent attachment of a second molecule, often via a thiol group.
This dual reactivity enables the strategic construction of complex drug delivery constructs.
The Chemistry of Conjugation: A Two-Step Process
The application of this compound in drug delivery hinges on a two-step reaction sequence. Understanding the mechanism and optimal conditions for each step is crucial for successful conjugation.
Step 1: Amidination of Primary Amines
The first step involves the reaction of the imidoester group with primary amines on the drug carrier or a biomolecule. This reaction, known as amidination, forms a stable amidine bond.
Mechanism: The nucleophilic primary amine attacks the electrophilic carbon of the imidoester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of ethanol to yield the N-substituted amidine.
A key advantage of amidination is the retention of the positive charge of the original primary amine at physiological pH.[2] This is particularly important when modifying proteins, as it often helps to preserve their native conformation and biological activity.
Reaction Conditions: The amidination reaction is highly pH-dependent. An alkaline pH (typically 8.0 - 10.0) is required to ensure that a significant portion of the primary amine groups are in their deprotonated, nucleophilic state.
Caption: Step 2: Nucleophilic Substitution Workflow.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound in drug delivery applications. Note: These are starting points and may require optimization based on the specific drug carrier, drug, and targeting ligand being used.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the first step of the conjugation process: the modification of an amine-functionalized nanoparticle (e.g., silica, polymer-based) with this compound.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Reaction Buffer: 0.1 M sodium borate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if reagent is not readily soluble in aqueous buffer)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (10-20 mg/mL) in either the reaction buffer or a small amount of anhydrous DMF/DMSO immediately before use. Note: Imidoesters are susceptible to hydrolysis, so prompt use is critical.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the nanoparticle dispersion with gentle stirring.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted imidoester. Incubate for 15-30 minutes.
-
Purification: Centrifuge the reaction mixture to pellet the modified nanoparticles.
-
Washing: Resuspend the nanoparticle pellet in the wash buffer and centrifuge again. Repeat this washing step at least three times to remove excess reagent and byproducts.
-
Storage: Resuspend the final chloro-functionalized nanoparticles in an appropriate buffer for the next conjugation step or for storage at 4°C.
Protocol 2: Conjugation of a Thiol-Containing Molecule to Modified Nanoparticles
This protocol outlines the second step: the attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide, a thiol-modified drug) to the chloro-functionalized nanoparticles.
Materials:
-
Chloro-functionalized nanoparticles (from Protocol 1)
-
Thiol-containing molecule
-
Reaction Buffer: 50 mM HEPES, 5 mM EDTA, pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Thiol Molecule Preparation: Dissolve the thiol-containing molecule in the reaction buffer. If the molecule has formed disulfide bonds, pre-treat with a 2- to 5-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfides to free thiols.
-
Reaction: Add the thiol-containing molecule solution to the dispersion of chloro-functionalized nanoparticles. A 2- to 10-fold molar excess of the thiol molecule over the estimated number of chloro groups on the nanoparticles is a good starting point.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 37°C with gentle mixing. The reaction time and temperature may need to be optimized.
-
Purification: Purify the final conjugate using a suitable method to remove unreacted thiol molecules. This can include repeated centrifugation and washing, or size exclusion chromatography.
-
Characterization: Characterize the final conjugate to confirm successful conjugation and determine the conjugation efficiency.
Characterization and Validation of Conjugates
Thorough characterization is essential to confirm the successful synthesis of the desired drug delivery conjugate. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the formation of the amidine bond (changes in the C=N stretching region) and the disappearance of the C-Cl stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For small molecule conjugates, ¹H and ¹³C NMR can confirm the formation of the amidine and thioether linkages by observing shifts in the signals of adjacent protons and carbons. [3] |
| Mass Spectrometry (MS) | For protein and peptide conjugates, MS can be used to determine the mass increase corresponding to the addition of the crosslinker and the drug/ligand. [3] |
| X-ray Photoelectron Spectroscopy (XPS) | For nanoparticle conjugates, XPS can be used to determine the elemental composition of the surface, confirming the presence of nitrogen (from the amidine) and sulfur (from the thioether). |
| Dynamic Light Scattering (DLS) & Zeta Potential | To assess changes in the size and surface charge of nanoparticles after each modification step. The formation of the positively charged amidine group should lead to an increase in the zeta potential. |
| Quantification of Conjugated Molecules | The amount of conjugated drug or ligand can be determined using various methods, such as UV-Vis spectroscopy (if the molecule has a chromophore), fluorescence spectroscopy (if fluorescently labeled), or by using specific assays for the conjugated molecule. |
Stability Considerations
The stability of the formed linkages is critical for the in vivo performance of the drug delivery system.
-
Amidine Bond: The amidine linkage formed from the imidoester reaction is generally stable under physiological conditions (pH 7.4). [2]However, it can be susceptible to hydrolysis at very low or high pH.
-
Thioether Bond: The thioether bond formed from the reaction of the alkyl chloride with a thiol is highly stable and resistant to hydrolysis and enzymatic degradation, making it an excellent choice for forming a permanent linkage. [2]
Conclusion and Future Perspectives
This compound offers a powerful and versatile tool for the construction of sophisticated drug delivery systems. Its heterobifunctional nature allows for a controlled, sequential conjugation strategy, enabling the precise attachment of both carrier modifications and therapeutic or targeting moieties. By understanding the underlying chemistry and carefully optimizing the reaction conditions, researchers can leverage this reagent to develop novel and effective targeted therapies. Future work in this area may focus on expanding the range of nucleophiles used in the second step and exploring the in vivo performance of drug delivery systems constructed with this versatile crosslinker.
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- Torchilin, V. P. (2013). Surface Engineering of Liposomes for Stealth Behavior. Molecules, 18(11), 13788-13814.
- Li, W., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 849-861.
- Jin, S. H., et al. (2023). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. Bioorganic & Medicinal Chemistry, 92, 117429.
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creating antibody-drug conjugates with ethyl 4-chlorobutanimidoate hydrochloride
An Application Guide to the Synthesis and Characterization of Antibody-Drug Conjugates Using Ethyl 4-Chlorobutanimidoate Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the creation of antibody-drug conjugates (ADCs) using the bifunctional crosslinker, this compound. This method leverages the reactivity of lysine residues, which are abundant on the surface of monoclonal antibodies (mAbs), to introduce a stable, charge-retentive amidine linkage. The protocol is presented as a two-stage process: initial antibody modification via amidination to introduce a reactive alkyl chloride handle, followed by conjugation to a thiol-bearing drug-linker payload. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and purification, and outline essential analytical techniques for the characterization of the final ADC product.
Introduction: The Strategic Use of Imidate Chemistry in ADC Development
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic payload.[1][2][3] The linker connecting these two components is critical to the ADC's stability, efficacy, and toxicity profile.[4][5][6] While various conjugation strategies exist, targeting the ε-amino groups of surface-accessible lysine residues remains a robust and widely utilized method due to their prevalence on the antibody surface.[7]
This compound is an imidate ester-based crosslinker that offers a distinct advantage in this context. The reaction of an imidate ester with a primary amine, such as the lysine side chain, results in the formation of an amidine bond.
Causality Behind the Choice of Imidate Chemistry:
-
Charge Preservation: The lysine ε-amino group is protonated and positively charged at physiological pH. The resulting amidine bond formed via imidate chemistry retains this positive charge. This is a crucial distinction from methods like N-hydroxysuccinimide (NHS) ester chemistry, which neutralize the charge upon forming an amide bond. By preserving the native charge landscape of the antibody, amidination can mitigate the risk of protein aggregation, a common issue arising from increased surface hydrophobicity.[8]
-
Two-Step Control: This linker facilitates a controlled, two-step conjugation process. The first step modifies the antibody with a stable but reactive alkyl chloride handle. This modified antibody can be purified and characterized before the second step: the covalent attachment of the drug-linker payload. This modularity allows for better process control and characterization of intermediates.
-
Stable Linkage: The resulting thioether bond formed between the alkyl chloride and a thiol-containing payload is highly stable, ensuring the integrity of the ADC in systemic circulation until it reaches the target cell.[9]
This guide provides the foundational protocols to successfully implement this conjugation strategy, from initial antibody preparation to the final characterization of a purified ADC.
Reaction Mechanism and Experimental Workflow
The overall process is a sequential two-step reaction. First, the antibody is activated with the imidate linker. Second, the activated antibody is conjugated to the drug payload.
Chemical Pathway
The reaction proceeds as follows:
-
Amidination: The nucleophilic ε-amino group of a lysine residue attacks the electrophilic carbon of the ethyl 4-chlorobutanimidoate. This forms a stable, positively charged amidine linkage and releases ethanol as a byproduct.
-
Thioether Conjugation: The thiol group on the drug-linker payload, acting as a nucleophile (specifically as a thiolate anion at slightly basic pH), attacks the terminal carbon of the chlorobutyl group in a nucleophilic substitution reaction, displacing the chloride and forming a stable thioether bond.
Caption: Chemical reaction pathway for ADC synthesis.
Overall Experimental Workflow
The end-to-end process requires careful execution of sequential steps involving reaction chemistry and purification to ensure a high-quality final product.
Caption: High-level experimental workflow for ADC production.
Detailed Application Protocols
Safety Precaution: Handle all cytotoxic drug-linker payloads with extreme caution in a certified containment hood, following all institutional safety guidelines for potent compounds.
Protocol 1: Antibody Preparation and Buffer Exchange
Rationale: The success of the amidination reaction is critically dependent on the absence of exogenous primary amines (e.g., from Tris buffer) which would compete with lysine residues. The reaction pH must also be controlled to be sufficiently basic to deprotonate the lysine ε-amino group, making it nucleophilic.
-
Initial Material: Start with a purified monoclonal antibody solution at a known concentration (e.g., 5-20 mg/mL).
-
Buffer Preparation: Prepare the reaction buffer: 50 mM sodium borate, 150 mM NaCl, pH 8.5 ("Borate Buffer"). Filter sterilize the buffer.
-
Buffer Exchange: Exchange the antibody storage buffer with the Borate Buffer using a suitable method.
-
For lab scale (<50 mg): Use a desalting column (e.g., PD-10) or dialysis. For dialysis, use a membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) and dialyze against 2-3 changes of >100-fold volume of Borate Buffer at 4°C.
-
For process scale (>50 mg): Tangential Flow Filtration (TFF) is the preferred method for its speed and scalability.[]
-
-
Concentration Adjustment: After buffer exchange, determine the antibody concentration using A280 spectroscopy and adjust to the target concentration (e.g., 10 mg/mL) with Borate Buffer.
Protocol 2: Amidination of the Antibody
Rationale: This step introduces the chlorobutyl reactive handle. The molar excess of the imidate reagent is a critical parameter that directly influences the number of lysines modified, which will ultimately affect the drug-to-antibody ratio (DAR).
-
Reagent Preparation: Prepare a fresh 100 mM stock solution of this compound in dry, amine-free DMSO immediately before use. Note: The reagent is moisture-sensitive.
-
Reaction Setup:
-
Bring the antibody solution from Protocol 1 to room temperature.
-
Calculate the required volume of the imidate stock solution to achieve the desired molar excess (e.g., start with a 40-fold molar excess over the antibody).
-
While gently stirring the antibody solution, add the calculated volume of the imidate stock solution dropwise.
-
-
Incubation: Incubate the reaction mixture for 1.5 hours at room temperature with gentle stirring.
-
Purification of Activated Antibody: Immediately following incubation, remove the excess, unreacted imidate reagent. This is crucial to prevent hydrolysis of the reagent and potential side reactions.
-
Use Size Exclusion Chromatography (SEC) with a column pre-equilibrated in a suitable conjugation buffer (e.g., PBS, pH 7.4).[]
-
Alternatively, use TFF for larger scale operations.
-
-
Intermediate Characterization (Optional but Recommended): The purified, activated antibody can be analyzed by mass spectrometry to determine the distribution of linker modifications per antibody.
Protocol 3: Thiol-Payload Conjugation and Final Purification
Rationale: This step forms the final ADC. The reaction relies on the nucleophilic attack of a thiolate anion on the alkyl chloride. A pH of ~7.4-8.0 provides a good balance between forming the reactive thiolate and maintaining protein stability. Final purification is essential to remove cytotoxic impurities and ensure product homogeneity.[11][12]
-
Payload Preparation: Prepare a stock solution of the thiol-containing drug-linker (e.g., 10-20 mM) in a compatible organic solvent like DMSO.
-
Reaction Setup:
-
To the purified, activated antibody solution, add the drug-linker stock solution to achieve a molar excess (e.g., 1.5-fold excess per linker attached, or a 5-10 fold excess over the total antibody).
-
If the conjugation buffer contains dissolved oxygen, it can be beneficial to gently sparge the antibody solution with argon or nitrogen before adding the payload to prevent oxidation of the thiol.
-
-
Incubation: Incubate the reaction for 12-18 hours at 4°C with gentle mixing, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a 5-fold molar excess of N-acetylcysteine and incubating for 30 minutes.
-
Final ADC Purification: The goal is to remove unconjugated antibody, free drug-linker, and aggregates. A multi-step process may be required.
-
TFF/Desalting: Perform an initial buffer exchange into a formulation buffer (e.g., PBS or a histidine-based buffer) to remove the bulk of unreacted payload and organic solvent.
-
Chromatographic Polishing:
-
Hydrophobic Interaction Chromatography (HIC): This is a powerful technique for separating ADC species with different DARs, as each conjugated drug adds hydrophobicity.[][13] It is effective at removing unconjugated antibody (DAR=0).
-
Size Exclusion Chromatography (SEC): This is used to remove high-molecular-weight aggregates and any remaining small-molecule impurities.[]
-
-
-
Sterile Filtration and Storage: The final, purified ADC should be sterile-filtered through a 0.22 µm filter and stored at the recommended temperature (typically 2-8°C).
ADC Characterization: A Self-Validating System
Thorough characterization is mandatory to ensure the quality, consistency, and safety of the ADC.[14][15]
| Parameter | Technique | Purpose and Rationale |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | Provides an average DAR for the bulk sample by measuring absorbance at 280 nm (antibody) and a λmax for the payload.[3] Requires accurate extinction coefficients. |
| Hydrophobic Interaction Chromatography (HIC) | Separates different drug-loaded species (DAR 0, 2, 4, etc.), providing information on the distribution of the payload and the percentage of unconjugated antibody.[13][16] | |
| Mass Spectrometry (LC-MS) | The most accurate method. Analysis of the intact or deglycosylated ADC provides a precise mass, allowing for direct calculation of the DAR distribution.[3] | |
| Purity & Aggregation | Size Exclusion Chromatography (SEC-HPLC) | Quantifies the percentage of monomeric ADC versus high-molecular-weight aggregates or low-molecular-weight fragments. A critical measure of product stability and safety.[] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | A qualitative assessment of purity and integrity under reducing and non-reducing conditions. | |
| Residual Free Drug | Reversed-Phase HPLC (RP-HPLC) | Quantifies the amount of unconjugated drug-linker payload remaining in the final product. This is a critical safety attribute. |
| In Vitro Potency | Cell-Based Cytotoxicity Assay | Measures the IC50 (half-maximal inhibitory concentration) of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific cell killing.[17][18] |
Conclusion
The use of this compound provides a reliable and effective method for the synthesis of lysine-conjugated ADCs. The resulting charge-preserved amidine linkage and stable thioether bond are desirable features for generating ADCs with favorable biophysical properties. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can establish a robust and self-validating system for the development of novel antibody-drug conjugates. Careful optimization of reaction parameters, particularly molar ratios of reagents, is essential to achieve the desired drug-to-antibody ratio and overall product quality.
References
-
Matsuda, Y., & Tsumoto, K. (2022). Current approaches for the purification of antibody-drug conjugates. Journal of Separation Science, 45(1), 27-37. [Link]
-
Matsuda, Y. (2021). Current approaches for purification of antibody-drug conjugates. Semantic Scholar. [Link]
-
Fahad, M., et al. (2023). Development of Centrifugal Partition Chromatography for the Purification of Antibody–Drug Conjugates. Analytical Chemistry. [Link]
-
Kim, E. G., et al. (2023). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. PubMed. [Link]
-
Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. [Link]
-
Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Pharma Focus America. [Link]
-
Frigerio, M., & Kyle, A. F. (2017). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Bentham Science. [Link]
-
Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Semantic Scholar. [Link]
-
Tuca, A. A., et al. (2021). The Chemistry Behind ADCs. Molecules, 26(21), 6441. [Link]
-
Yao, H., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). International Journal of Molecular Sciences, 17(2), 203. [Link]
-
Creative Bioarray. (n.d.). How to Design and Synthesize Antibody Drug Conjugates?. Creative Bioarray. [Link]
-
Stella, V. J., & Higuchi, T. (1999). Stability of alkoxycarbonylamidine prodrugs. Journal of Pharmaceutical Sciences, 88(8), 809-15. [Link]
-
Baker, J. R., et al. (2015). Recent advances in the synthesis of antibody-drug conjugates. UCL Discovery. [Link]
-
Chen, Y. C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PLoS One, 15(9), e0239813. [Link]
-
Li, G., et al. (2024). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Pham, T. (2025). ADCs: Keeping Up With Characterization Demands. The Medicine Maker. [Link]
-
Lee, Y., et al. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. Theranostics, 11(18), 8736-8748. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637-46. [Link]
-
Chen, Y. C., et al. (2020). Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells. PubMed. [Link]
-
Yao, H., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). ResearchGate. [Link]
-
ResearchGate. (2018). Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. [Link]
-
Singh, S. K., et al. (2025). Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. Journal of Nanobiotechnology. [Link]
-
Shankara, S., et al. (2023). Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy. Frontiers in Oncology. [Link]
-
Panowski, S., et al. (2014). Methods for site-specific drug conjugation to antibodies. mAbs, 6(1), 34-45. [Link]
-
Dominguez, J. M., et al. (2018). MI130004, a Novel Antibody-Drug Conjugate Combining Trastuzumab with a Molecule of Marine Origin, Shows Outstanding In Vivo Activity against HER2-Expressing Tumors. Molecular Cancer Therapeutics, 17(4), 786-794. [Link]
-
Hengl, S., et al. (2019). Ethynylphosphonamidates for the Rapid and Cysteine-Selective Generation of Efficacious Antibody–Drug Conjugates. Angewandte Chemie International Edition, 58(34), 11631-11635. [Link]
Sources
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Antibody-drug conjugates: the paradigm shifts in the targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 13. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. The Medicine Maker | ADCs: Keeping Up With Characterization Demands [themedicinemaker.com]
- 17. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MI130004, a Novel Antibody-Drug Conjugate Combining Trastuzumab with a Molecule of Marine Origin, Shows Outstanding In Vivo Activity against HER2-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrolysis of Ethyl 4-Chlorobutanimidoate Hydrochloride
Welcome to the technical support center for ethyl 4-chlorobutanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile synthetic intermediate. Imidate hydrochlorides, while powerful synthons, are notoriously sensitive to hydrolysis, which can lead to significant reductions in yield and the formation of unwanted byproducts.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of working with this reagent.
I. Understanding the Core Problem: The Instability of the Imidate Salt
This compound is the product of a Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[3][4] The resulting imidate salt is a highly reactive intermediate.[4] Its susceptibility to hydrolysis stems from the electrophilic nature of the iminium carbon, which is readily attacked by water. This reaction is essentially the reverse of the final step in the Fischer esterification and can be catalyzed by both acid and base.[5][6]
The primary hydrolysis product is the corresponding ester, ethyl 4-chlorobutanoate, and ammonium chloride.[3][7] In some cases, particularly under basic conditions or at elevated temperatures, amide formation can also occur as a side reaction.[2][3]
II. Frequently Asked Questions (FAQs)
Q1: What are the first signs that my this compound is hydrolyzing?
A1: The most immediate indicators of hydrolysis are:
-
Reduced Yield: A lower-than-expected yield of your desired product is the most common sign.
-
Presence of a Sweet-Smelling Byproduct: The formation of ethyl 4-chlorobutanoate, an ester, often imparts a characteristic sweet or fruity odor to the reaction mixture.
-
Changes in Physical Appearance: The starting imidate hydrochloride is typically a crystalline solid.[3] If it becomes sticky, oily, or difficult to handle, it may be a sign of decomposition.
-
Analytical Evidence:
-
TLC Analysis: The appearance of a new, less polar spot corresponding to the ester byproduct.
-
NMR Spectroscopy: The emergence of characteristic peaks for the ethyl ester in the ¹H or ¹³C NMR spectrum of your crude product.
-
IR Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1740 cm⁻¹, characteristic of an ester.
-
Q2: My starting material is a brand-new bottle. Could it have already hydrolyzed?
A2: Yes. This compound is hygroscopic and can hydrolyze upon exposure to atmospheric moisture. It is crucial to store it under anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Always handle the reagent quickly and in a dry environment.
Q3: Can I use aqueous solvents in my reaction?
A3: It is strongly advised to avoid aqueous solvents whenever possible. The presence of water, especially with acid or base catalysts, will promote hydrolysis.[2] If your substrate has poor solubility in non-aqueous solvents, consider using a co-solvent system with a minimal amount of a polar aprotic solvent.
Q4: How does pH affect the stability of the imidate salt?
A4: The stability of imidate salts is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[8][9]
-
Low pH (Acidic): Hydrolysis leads to the formation of the corresponding ester.[3][7]
-
High pH (Basic): While basic conditions can also lead to the ester, they can also promote the formation of other byproducts, including the free imidate or amide.[3][9]
III. In-Depth Troubleshooting Guide
This section addresses specific experimental problems and provides actionable solutions based on the underlying chemical principles.
Scenario 1: Low Yield of the Desired Product with Evidence of Ester Byproduct
If you observe a significant amount of ethyl 4-chlorobutanoate in your crude product, it is a clear indication that hydrolysis has occurred.
Root Causes & Solutions:
| Parameter | Problem | Scientific Rationale & Recommended Action |
| Reaction Setup & Reagents | Presence of moisture in solvents or on glassware. | Imidate hydrochlorides are highly sensitive to water. Action: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Use of protic solvents (e.g., methanol, ethanol). | Protic solvents can act as a source of protons and facilitate the hydrolysis mechanism. Action: Opt for aprotic solvents like dichloromethane (DCM), chloroform, acetonitrile, or tetrahydrofuran (THF). | |
| Reaction Conditions | Elevated reaction temperatures. | Higher temperatures increase the rate of all reactions, including the undesirable hydrolysis.[2] Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0°C or even lower for highly sensitive substrates. |
| Extended reaction times. | Prolonged exposure to even trace amounts of moisture can lead to significant hydrolysis. Action: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | |
| Workup Procedure | Use of aqueous washes (water, brine). | Introducing an aqueous phase during workup is a major source of hydrolysis.[5] Action: If an aqueous wash is unavoidable, perform it quickly and with ice-cold solutions to minimize the reaction rate. Immediately dry the organic layer with a strong drying agent like anhydrous magnesium sulfate or sodium sulfate. |
| Use of basic washes (e.g., NaHCO₃, Na₂CO₃). | While intended to neutralize acid, basic washes can catalyze hydrolysis. Action: Use a saturated, ice-cold solution of a weak base like sodium bicarbonate. Avoid strong bases like NaOH or KOH. Minimize contact time. |
Experimental Protocol: Minimizing Hydrolysis During Workup
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0°C in an ice bath.
-
Quench with Anhydrous Base (if applicable): If you need to neutralize an acid catalyst, consider adding a solid, anhydrous weak base like potassium carbonate and stirring vigorously before filtration.
-
Efficient Extraction: If an aqueous wash is necessary, use ice-cold, saturated sodium bicarbonate solution. Add the solution to the separatory funnel, shake gently but quickly (e.g., for 30 seconds), and immediately separate the layers.
-
Thorough Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is free-flowing and not clumped together.
-
Rapid Concentration: Remove the solvent under reduced pressure as quickly as possible, avoiding excessive heating of the flask.
Scenario 2: Formation of Amide Byproduct
The presence of 4-chlorobutanamide suggests a side reaction is occurring.
Root Causes & Solutions:
| Parameter | Problem | Scientific Rationale & Recommended Action |
| Reaction Conditions | High reaction temperatures. | Pyrolysis of the imidate salt can lead to the formation of an amide and an alkyl halide.[3][7] Action: Maintain the lowest possible reaction temperature. |
| Workup Procedure | Strong basic conditions. | While less common, strong bases can promote the rearrangement of the imidate to an amide. Action: Avoid the use of strong bases during workup. Stick to weak, inorganic bases if neutralization is required. |
IV. Visualizing the Problem: Mechanisms and Troubleshooting
Hydrolysis Mechanism of this compound
The following diagram illustrates the acid-catalyzed hydrolysis pathway, which is a primary concern.
Caption: Acid-catalyzed hydrolysis of the imidate to an ester.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve issues related to the hydrolysis of this compound.
Caption: A decision tree for troubleshooting imidate hydrolysis.
V. References
-
Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(11), 1601-1615. [Link]
-
Beil, F. K., & Gattermann, L. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1557–1563. [Link]
-
Deslongchamps, P., et al. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. Canadian Journal of Chemistry, 53(11), 1601-1615. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]
-
Davis, C. R., et al. (2024). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. The Journal of Organic Chemistry, 90(5), 1905-1911. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
-
Clark, J. (2023). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]
-
Khan Academy. (2019). mechanism of ester hydrolysis. YouTube. [Link]
-
Organic Chemistry. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
Sources
- 1. Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Amidination Reactions with Ethyl 4-Chlorobutanimidoate Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for optimizing the pH of amidination reactions using ethyl 4-chlorobutanimidoate hydrochloride. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and yield of your experiments.
The Critical Role of pH in Amidination
The reaction of this compound with a primary amine to form an amidine is a powerful tool in bioconjugation and chemical synthesis. However, the success of this reaction is exquisitely sensitive to the pH of the reaction medium. The pH dictates a delicate balance between the nucleophilicity of the amine and the stability of the imidate ester.
The Underlying Chemistry
The core of the reaction involves the nucleophilic attack of a primary amine on the electrophilic carbon of the imidate ester. For this to occur, the amine must be in its unprotonated, free-base form, which is a potent nucleophile. Conversely, the imidate ester is susceptible to hydrolysis, a competing reaction that consumes the starting material and reduces the yield of the desired amidine. This hydrolysis is catalyzed by both acidic and basic conditions.
Therefore, the optimal pH for amidination is a compromise: it must be high enough to ensure a sufficient concentration of the deprotonated, nucleophilic amine, yet not so high as to excessively accelerate the hydrolysis of the imidate ester.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding amidination reactions with this compound:
Q1: What is the ideal pH range for my amidination reaction?
A1: While the optimal pH can vary depending on the specific primary amine, a good starting point for optimization is a pH range of 8.0 to 10.0 . In this range, a significant portion of a typical primary aliphatic amine (pKa of the conjugate acid is ~10-11) will be in its unprotonated, nucleophilic form.[1] It is crucial to experimentally determine the optimal pH for your specific substrate.
Q2: My reaction yield is low. What are the likely causes related to pH?
A2: Low yields in amidination reactions are frequently linked to pH for two primary reasons:
-
pH is too low: If the pH is significantly below the pKa of your amine's conjugate acid, the amine will be predominantly in its protonated, non-nucleophilic form (R-NH3+). This will dramatically slow down or even prevent the desired reaction.
-
pH is too high: While a higher pH increases the concentration of the nucleophilic amine, it also accelerates the hydrolysis of the this compound. This competing reaction consumes your starting material, leading to a lower yield of the amidine.
Q3: Can I use any buffer for this reaction?
A3: The choice of buffer is important. It is advisable to use a buffer system with a pKa close to the desired reaction pH to ensure stable pH control throughout the reaction.[2][3] Common buffers for this pH range include:
-
Borate buffers: (pKa ~9.2) are often a good choice for reactions in the pH 8.5-10.0 range.
-
Phosphate buffers: (pKa2 ~7.2) can be used for the lower end of the recommended range, but their buffering capacity diminishes above pH 8.[4]
-
Carbonate-bicarbonate buffers: (pKa2 ~10.3) are suitable for reactions at higher pH values.
Avoid buffers containing primary or secondary amines (e.g., Tris), as they can compete with your substrate in the amidination reaction.
Q4: How stable is this compound in solution?
Q5: What are the pKa values of the starting materials and products, and why do they matter?
A5: Understanding the pKa values is crucial for optimizing the reaction pH:
-
Primary Amine (R-NH2): The pKa of the conjugate acid (R-NH3+) of most primary aliphatic amines is in the range of 10-11.[1] The reaction should be run at a pH at or slightly below this pKa to ensure a sufficient concentration of the unprotonated amine.
-
Amidine Product: Amidines are strong bases, with the pKa of their conjugate acids (amidinium ions) typically ranging from 5 to 12.[5] The high basicity of the product means that at neutral and acidic pH, it will exist in its protonated, charged form. This can influence its solubility and purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | pH is too low, leading to protonation of the primary amine. | Increase the reaction pH in increments of 0.5 pH units, starting from your current condition up to pH 10.0. Monitor the reaction progress at each pH. |
| Degradation of this compound. | Prepare the imidate ester solution fresh before each reaction. Ensure the solid reagent has been stored under appropriate conditions (cool and dry). | |
| Low Yield with Significant Byproducts | pH is too high, causing rapid hydrolysis of the imidate ester. | Decrease the reaction pH in increments of 0.5 pH units. Analyze the byproducts to confirm if they are consistent with hydrolysis of the imidate ester. |
| The buffer is interfering with the reaction. | Ensure you are not using a buffer with primary or secondary amine groups (e.g., Tris). Switch to a non-reactive buffer like borate or phosphate. | |
| Reaction is Slow | Suboptimal pH leading to a low concentration of the nucleophilic amine. | Systematically screen a range of pH values (e.g., 8.0, 8.5, 9.0, 9.5, 10.0) to find the optimal rate. |
| Low reaction temperature. | While higher temperatures can increase the reaction rate, they can also accelerate the hydrolysis of the imidate ester. If you increase the temperature, you may need to re-optimize the pH. | |
| Inconsistent Results | Poor pH control during the reaction. | Use a buffer with a pKa close to your target pH and ensure its concentration is sufficient to maintain the pH.[2][3] |
Experimental Protocol: pH Optimization for Amidination
This protocol provides a general framework for optimizing the pH of your amidination reaction.
Materials:
-
This compound
-
Your primary amine substrate
-
A series of buffers (e.g., 0.1 M phosphate buffer pH 8.0, 0.1 M borate buffer pH 8.5, 9.0, 9.5, 10.0)
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO, or water depending on substrate solubility)
-
Reaction vessels
-
Stirring apparatus
-
pH meter
-
Analytical method to monitor the reaction (e.g., LC-MS, HPLC, TLC)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your primary amine in the chosen solvent.
-
Immediately before use, prepare a stock solution of this compound in the same solvent.
-
-
Set up Parallel Reactions:
-
In separate reaction vessels, add your primary amine stock solution to each of the different pH buffers.
-
Equilibrate the solutions to the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add the freshly prepared this compound stock solution to each reaction vessel to initiate the reaction.
-
-
Monitor the Reaction:
-
At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight), take an aliquot from each reaction and quench it (e.g., by adding a small amount of acid).
-
Analyze the aliquots using your chosen analytical method to determine the consumption of starting materials and the formation of the desired amidine product.
-
-
Analyze the Results:
-
Plot the product yield as a function of pH at a fixed time point to determine the optimal pH for the reaction.
-
Data Summary Table:
| pH | Reaction Time (hr) | % Conversion of Amine | % Yield of Amidine |
| 8.0 | 4 | ||
| 8.5 | 4 | ||
| 9.0 | 4 | ||
| 9.5 | 4 | ||
| 10.0 | 4 |
Visualizing the pH-Dependent Reaction Pathway
The following diagram illustrates the critical balance governed by pH in the amidination reaction.
Caption: pH-dependent pathways in amidination.
References
-
El-Gendy, M. A. (2008). Functionality of amidines and amidrazones. ARKIVOC, 2008(i), 153-194. Available at: [Link]
-
Avantor. (n.d.). Buffer Optimization Strategies. Available at: [Link]
-
Professor E. Money. (2023, September 29). General Chemistry Special Topics: Buffers and Polyprotic Acids [Video]. YouTube. Available at: [Link]
Sources
Technical Support Center: Optimizing Protein Conjugation with Ethyl 4-Chlorobutanimidoate Hydrochloride
Welcome to the technical support center for improving the yield of protein conjugation with ethyl 4-chlorobutanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during bioconjugation experiments. Here, we synthesize technical accuracy with field-proven insights to help you achieve optimal results.
Introduction: The Chemistry of Imidoester Crosslinkers
This compound is a chemical crosslinking agent used to modify proteins. It belongs to the class of imidoesters, which are known for their ability to react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein. The reaction results in the formation of a stable amidine bond. A key advantage of using imidoesters is that they preserve the positive charge of the original amine at physiological pH, which helps to maintain the native isoelectric point and conformation of the protein.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of ethyl 4-chlorobutanimidoate with a protein?
The primary reaction involves the nucleophilic attack of a deprotonated primary amine (from a lysine residue or the N-terminus) on the electrophilic carbon of the imidoester. This forms a tetrahedral intermediate which then collapses to form a stable amidine bond, releasing ethanol. This reaction is highly pH-dependent, with optimal rates typically observed between pH 8 and 9.
Troubleshooting Guide: Enhancing Your Conjugation Yield
Low conjugation yield is a frequent challenge in bioconjugation. This section provides a structured approach to identifying and resolving the root causes of suboptimal results.
Problem 1: Low or No Conjugation Efficiency
Question: I am observing very low or no conjugation of my protein with ethyl 4-chlorobutanimidoate. What are the likely causes and how can I fix this?
Answer: Several factors can contribute to low conjugation efficiency. Let's break them down into a logical troubleshooting workflow.
Sources
challenges in using imidoester cross-linkers and how to overcome them
Welcome to the technical support center for imidoester cross-linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during protein cross-linking experiments. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter, explaining the underlying causes and offering targeted solutions.
Issue 1: Low or No Cross-linking Efficiency
You've run your reaction, but the SDS-PAGE analysis shows predominantly monomers, with faint or no bands corresponding to cross-linked species.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Incorrect pH | Solution: Ensure the reaction buffer pH is between 8.0 and 9.0, with an optimum often cited around 8.5.[1][2][3] Rationale: The primary amine targets (N-terminus and lysine ε-amines) must be deprotonated to act as effective nucleophiles. While higher pH increases amine reactivity, it also dramatically accelerates the hydrolysis of the imidoester groups, which is the primary competing reaction.[4][5] A pH range of 8.0-9.0 provides the best balance between amine reactivity and cross-linker stability. For maximal efficiency, some protocols recommend a pH of 10, but this increases the risk of hydrolysis and potential side reactions.[4][5][6][7] |
| Hydrolysis of Cross-linker | Solution: Always prepare imidoester stock solutions immediately before use in an anhydrous organic solvent like DMSO or DMF. Do not store them in aqueous buffers.[2][3] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][3] Rationale: Imidoesters are highly susceptible to hydrolysis.[2][3] The half-life in aqueous solutions, especially at alkaline pH, can be very short.[4][5][6] Pre-dissolving and storing the reagent in water will lead to inactive cross-linker before it is even added to your protein. |
| Incompatible Buffer | Solution: Use amine-free buffers such as borate, carbonate, HEPES, or triethanolamine.[2][3][7] Rationale: Buffers containing primary amines, like Tris or glycine, will compete with the protein's primary amines for reaction with the imidoester, effectively quenching the reaction and reducing cross-linking efficiency.[2][8] |
| Suboptimal Cross-linker:Protein Ratio | Solution: Empirically test a range of molar excess ratios of cross-linker to protein. Start with a 10- to 50-fold molar excess.[2][3] Rationale: The optimal ratio is protein-dependent. If the protein concentration is low (<5 mg/mL), a higher molar excess (20- to 30-fold) may be needed to drive the reaction forward.[2][3] Conversely, too high a concentration can lead to excessive modification and precipitation (see Issue 2). |
| Incorrect Spacer Arm Length | Solution: If you suspect the interacting sites are too far apart for your chosen cross-linker, try a reagent with a longer spacer arm. Rationale: The spacer arm length dictates the maximum distance that can be bridged between two reactive amine groups.[9] If the distance between lysines on interacting proteins is greater than the spacer arm, no cross-link will form. |
Issue 2: Protein Precipitation or Aggregation During/After Reaction
You observe turbidity in your reaction tube, or after quenching, your protein pellets out upon centrifugation.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Over-cross-linking | Solution: Decrease the molar excess of the cross-linker, reduce the reaction time, or lower the temperature (e.g., perform the reaction on ice). Rationale: Excessive cross-linking can create large, insoluble protein networks or aggregates.[10][11] This is especially true for homobifunctional cross-linkers which can lead to polymerization.[12] Titrating the reaction conditions is critical to find a balance between efficient cross-linking of specific interactors and non-specific aggregation. |
| Change in Protein Charge | Solution: This is a key advantage of imidoesters; however, ensure the reaction pH is optimal. Rationale: Imidoesters are unique in that the amidine bond formed preserves the positive charge of the original primary amine at physiological pH.[1][2][4][7] This helps maintain the protein's native isoelectric point (pI) and solubility.[1][4][7] However, significant side reactions or modifications at a non-optimal pH could potentially alter the charge landscape, leading to solubility issues. |
| Hydrophobic Cross-linker | Solution: While most common imidoesters are water-soluble, ensure your specific reagent is appropriate. If working with membrane proteins or hydrophobic complexes, some membrane-permeable imidoesters are suitable.[2][3][9][12] Rationale: Some cross-linkers are inherently hydrophobic and can reduce the solubility of the modified protein, causing it to precipitate.[13] |
Issue 3: Ambiguous or Difficult-to-Interpret Results
Your gel shows smears, unexpected bands, or your mass spectrometry data is complex.
| Potential Causes | Recommended Solutions & Scientific Rationale |
| Side Reactions | Solution: Perform the reaction within the optimal pH range of 8-10.[4][6] Rationale: Below pH 10, an intermediate N-alkyl imidate can form, which may lead to N,N'-amidine derivatives or other side products that can complicate analysis.[4] At higher pH, the amidine is formed directly, leading to a cleaner reaction.[4][6] |
| Intra- vs. Inter-molecular Cross-linking | Solution: Analyze your results in the context of protein concentration. Perform a dilution series of your protein sample. Rationale: Intra-molecular cross-links (within the same protein) are concentration-independent, whereas inter-molecular cross-links (between different proteins) are concentration-dependent. A dilution series can help distinguish between these species. |
| Use of a Non-cleavable Cross-linker | Solution: For complex mixtures or initial screening experiments, consider using a cleavable imidoester like DTBP (Dimethyl 3,3'-dithiobispropionimidate).[2] Rationale: DTBP contains a disulfide bond in its spacer arm that can be cleaved with reducing agents like DTT.[2] This allows for the separation of cross-linked partners in a second dimension of electrophoresis or simplifies mass spectrometry analysis by identifying the constituent proteins of a cross-linked complex.[14][15] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why should I choose an imidoester over an NHS-ester cross-linker?
The primary advantage of imidoesters is that the resulting amidine bond preserves the positive charge of the primary amine it replaces at physiological pH.[4][7][16] This is critical for experiments where maintaining the native charge and isoelectric point of the protein is important for its structure or function. NHS-esters, by contrast, form a neutral amide bond, which neutralizes the positive charge of the lysine residue.
Q2: How do I properly prepare and store my imidoester cross-linker?
Imidoester cross-linkers are moisture-sensitive and prone to hydrolysis.[2][3] You should store the solid reagent desiccated at 4°C.[2][3] Before opening the vial, always allow it to equilibrate to room temperature for at least 30 minutes to prevent water condensation.[2][3] Solutions should be prepared immediately before use and cannot be stored, especially in aqueous buffers.[2][3]
Q3: How do I stop (quench) the cross-linking reaction?
The reaction can be effectively quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][3][8] These small molecules will react with and consume any remaining active imidoester groups. Alternatively, lowering the pH by adding glacial acetic acid can also stop the reaction.[2][3]
Q4: What is the difference between a cleavable and a non-cleavable cross-linker?
Non-cleavable cross-linkers, like DMS and DMA, form a stable, permanent bond.[2] Cleavable cross-linkers, such as DTBP, contain a linkage within their spacer arm (e.g., a disulfide bond) that can be broken by a specific chemical treatment.[2] This feature is invaluable for identifying interaction partners, as the cross-linked complex can be isolated and then broken apart for analysis.[17][18]
Q5: Can I use imidoesters for in-vivo or cell surface cross-linking?
Yes. Imidoesters are generally membrane-permeable, allowing them to be used for cross-linking within cells or to study interactions within cellular membranes.[9][12] This contrasts with sulfonated NHS-esters (Sulfo-NHS), which are charged and membrane-impermeable, restricting their use to cell surface proteins.[6]
Part 3: Data & Protocols
Table 1: Properties of Common Imidoester Cross-linkers
| Reagent Name | Abbreviation | Spacer Arm Length (Å) | Cleavable? | Key Feature |
| Dimethyl Adipimidate | DMA | 8.6 | No | Shorter, non-cleavable cross-linker.[3] |
| Dimethyl Pimelimidate | DMP | 9.2 | No | Mid-length, non-cleavable cross-linker.[2][3] |
| Dimethyl Suberimidate | DMS | 11.0 | No | Longer, non-cleavable cross-linker.[2][3] |
| Dimethyl 3,3'-dithiobispropionimidate | DTBP | 11.9 | Yes (Disulfide Bond) | Thiol-cleavable, useful for MS analysis.[2] |
Diagram 1: Imidoester Reaction Chemistry
This diagram illustrates the primary reaction of an imidoester with a protein amine versus the competing hydrolysis side reaction.
Caption: Reaction pathway for imidoesters.
Diagram 2: Troubleshooting Workflow for Low Cross-linking Yield
This decision tree guides the user through a logical sequence of steps to diagnose and solve low-yield experiments.
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Technical Support Center: Purification of Proteins Cross-Linked with Ethyl 4-Chlorobutanimidoate Hydrochloride
Last Updated: January 17, 2026
Introduction
Welcome to the technical support guide for purifying proteins after cross-linking with ethyl 4-chlorobutanimidoate hydrochloride. This bifunctional imidoester is a valuable tool for capturing and stabilizing protein-protein interactions by covalently linking primary amine groups (e.g., the ε-amino group of lysine residues) that are in close proximity. The resulting amidine bond preserves the native charge of the protein, making it a relatively gentle cross-linking agent.
However, the introduction of covalent cross-links presents unique challenges for downstream purification. The resulting protein complexes are larger, structurally heterogeneous, and can be prone to aggregation. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges and achieve successful purification of your cross-linked complexes.
Section 1: The Cross-Linking Reaction - Protocol & Key Considerations
Successful purification starts with a well-controlled cross-linking reaction. Over-crosslinking can lead to insoluble aggregates that are impossible to purify, while under-crosslinking will result in a low yield of the desired complex.
Core Reaction Mechanism
Ethyl 4-chlorobutanimidoate reacts with primary amines in a two-step process. The imidoester first reacts with a lysine residue on one protein. The second reactive group, a terminal alkyl chloride, then forms a stable thioether bond with a sulfhydryl group (e.g., from a cysteine residue) on a nearby interacting protein. This process is highly dependent on pH, as the primary amine must be deprotonated to be nucleophilic.
Diagram: Cross-Linking Reaction Workflow
Caption: Workflow for a typical protein cross-linking experiment.
Recommended Reaction Protocol
This protocol is a starting point and should be optimized for your specific protein complex.
-
Buffer Exchange: Ensure your purified protein complex is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at a pH between 7.0 and 9.0.[1] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the cross-linker and must be removed.[2]
-
Reagent Preparation: Prepare a stock solution of this compound immediately before use in an anhydrous organic solvent like DMSO or DMF. These reagents are moisture-sensitive.[2]
-
Cross-Linking Reaction: Add the cross-linker to the protein solution. The optimal molar excess of cross-linker to protein can range from 20-fold to 500-fold and must be determined empirically.[3]
-
Incubation: Incubate the reaction for a set time, typically 30-60 minutes at room temperature.[3][4] It is highly recommended to perform a time-course experiment (e.g., taking aliquots at 15, 30, 60, and 120 minutes) to find the optimal incubation time.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[1][5] This will consume any unreacted cross-linker. Incubate for an additional 15 minutes.[4]
-
Analysis: Before proceeding to large-scale purification, analyze a small aliquot of the quenched reaction mixture by SDS-PAGE to confirm the formation of higher molecular weight species, which indicates successful cross-linking.[4]
Table 1: Key Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 | The primary amine target must be deprotonated to be reactive. Alkaline pH favors this state.[3] |
| Buffer System | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) to avoid quenching the reaction.[1][2] |
| Molar Excess | 20x - 500x (reagent:protein) | Must be optimized. Too little results in low efficiency; too much can cause precipitation.[2][3] |
| Incubation Time | 30 - 60 minutes | A starting point for optimization. Long incubations can lead to aggregation.[3] |
| Quenching Agent | Tris, Glycine (50-100 mM) | Excess primary amines rapidly consume remaining reactive cross-linker sites.[1][5] |
Section 2: Troubleshooting the Cross-Linking Reaction
| Question / Issue | Potential Causes | Recommended Solutions & Explanations |
| "My SDS-PAGE gel shows no higher molecular weight bands. The cross-linking failed." | 1. Inactive Reagent: The cross-linker was hydrolyzed due to moisture. 2. Wrong Buffer: The reaction buffer contained primary amines (e.g., Tris). 3. Insufficient Molar Excess: The concentration of the cross-linker was too low. | 1. Use Fresh Reagent: Always prepare stock solutions of ethyl 4-chlorobutanimidoate immediately before use. Do not store stock solutions.[2] 2. Verify Buffer Composition: Perform a buffer exchange into an amine-free buffer like PBS or HEPES prior to the reaction.[1][2] 3. Optimize Concentration: Perform a titration experiment, testing a range of molar excess ratios (e.g., 20x, 50x, 100x, 200x) to find the optimal concentration for your specific protein complex. |
| "My protein precipitated out of solution during the reaction." | 1. Over-Crosslinking: Excessive cross-linking can alter the protein's net charge and solubility, leading to aggregation and precipitation.[2] 2. High Protein Concentration: The starting protein concentration may be too high, promoting intermolecular cross-linking and aggregation. | 1. Reduce Reagent or Time: Decrease the molar excess of the cross-linker and/or shorten the incubation time. A time-course experiment is crucial to identify the point before significant precipitation occurs.[3] 2. Dilute the Protein: Try performing the reaction at a lower protein concentration to favor intramolecular or specific intermolecular cross-linking over non-specific aggregation. |
| "My Western blot signal is gone after cross-linking." | 1. Epitope Masking: The cross-linker may have reacted with lysine residues within the antibody's binding epitope, preventing recognition. 2. Formation of Large Aggregates: The cross-linked complex may be too large to transfer efficiently from the gel to the membrane. | 1. Use a Different Antibody: If possible, try an antibody that targets a different epitope on the protein (e.g., a C-terminal vs. an N-terminal tag, or a polyclonal antibody). 2. Optimize Transfer: Ensure your Western blot transfer conditions are optimized for high molecular weight proteins (e.g., use a lower percentage gel, longer transfer times, or a wet transfer system). Also, reduce the amount of cross-linker to minimize the formation of very large aggregates. |
Section 3: Purification of Cross-Linked Complexes - Strategy & Protocols
Purifying a heterogeneous mixture of monomers, dimers, and higher-order oligomers requires a strategy that can effectively separate species based on size.
Diagram: Purification Workflow
Caption: A general two-step workflow for purifying cross-linked complexes.
Recommended Purification Strategy
A multi-step approach is typically required.
-
Size-Exclusion Chromatography (SEC): This should be the primary purification step. SEC separates molecules based on their hydrodynamic radius, making it ideal for separating larger cross-linked complexes from smaller uncrosslinked monomers and excess reagents.
-
Affinity Chromatography (AC): If one of the proteins in the complex has an affinity tag (e.g., His-tag, GST-tag), AC can be used as a powerful second step to remove non-tagged contaminants and enrich for the complex of interest.
Protocol: Size-Exclusion Chromatography (SEC)
-
Column Selection: Choose a column with a fractionation range appropriate for the expected size of your cross-linked complex.
-
Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable, filtered, and degassed buffer (e.g., PBS or HEPES with 150 mM NaCl).
-
Sample Preparation: Concentrate the quenched cross-linking reaction mixture if necessary. Centrifuge the sample at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet any large aggregates before loading.[1]
-
Injection and Fractionation: Inject the clarified sample onto the column. Collect fractions and monitor the chromatogram (UV absorbance at 280 nm). Cross-linked complexes are expected to elute earlier than their monomeric counterparts.[6]
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify which ones contain the cross-linked complex of the desired size and purity.[6] Pool the relevant fractions.
Section 4: Troubleshooting the Purification Process
| Question / Issue | Potential Causes | Recommended Solutions & Explanations |
| "My cross-linked complex is not separating from the monomer in SEC." | 1. Poor Resolution: The SEC column may not have the required resolution to separate species of similar sizes. 2. Intramolecular Cross-linking: The cross-linker may have reacted with two sites on the same protein, increasing its mass but not significantly changing its hydrodynamic radius. | 1. Optimize SEC Parameters: Use a longer column or a resin with a smaller bead size for higher resolution. Decrease the flow rate to allow for better separation. 2. Use a Different Technique: If the complex cannot be resolved by SEC, try an orthogonal method like ion-exchange chromatography (IEX). The cross-linking may alter the pI of the complex, allowing for separation from the monomer. |
| "I have a very low yield of the purified complex." | 1. Low Cross-linking Efficiency: The initial reaction did not produce enough of the target complex. 2. Loss During Purification: The complex may be adsorbing to chromatography columns or being lost during concentration steps. | 1. Optimize the Reaction: Revisit the cross-linking protocol. Increase the cross-linker concentration or incubation time to drive the reaction further.[3] 2. Mitigate Non-specific Binding: Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the chromatography buffers. Use low-protein-binding tubes and membranes for concentration. |
| "The complex appears pure on a Coomassie-stained gel, but a Western blot shows many lower molecular weight bands." | 1. In-source Fragmentation: This is a common artifact in mass spectrometry where the cross-linked complex can fragment. 2. Instability of the Cross-link: While generally stable, the amidine bond can be susceptible to hydrolysis under certain conditions. | 1. Gentle Ionization for MS: If analyzing by mass spectrometry, use a "soft" ionization technique like MALDI-TOF to minimize fragmentation.[7] 2. Maintain Neutral pH: Ensure all purification and storage buffers are maintained at a neutral or slightly alkaline pH to preserve the stability of the cross-link. |
Section 5: FAQs
Q1: How do I properly quench the cross-linking reaction? A1: Quenching is critical to stop the reaction at the desired time point. This is achieved by adding a buffer containing an excess of a primary amine, such as Tris or glycine.[3][5] A final concentration of 50-100 mM is typically sufficient to rapidly react with and neutralize any remaining active cross-linker.[1]
Q2: Can I remove the cross-linker after purification to analyze the individual proteins? A2: No, this compound forms a permanent, non-cleavable covalent bond. If you need to reverse the cross-link for downstream analysis (e.g., mass spectrometry), you must choose a cross-linker with a cleavable spacer arm (e.g., one containing a disulfide bond that can be cleaved with a reducing agent like DTT).
Q3: How do I confirm that I have successfully purified my cross-linked complex? A3: The primary method is SDS-PAGE, where you should observe a band at a higher molecular weight corresponding to the size of your complex.[4][8] This can be confirmed by Western blotting using antibodies against each protein component of the expected complex.[4] For definitive identification and to map the cross-linked sites, mass spectrometry is the gold standard.[9][10]
Q4: My cross-linked protein smears on the SDS-PAGE gel. What's wrong? A4: Smearing is often indicative of a highly heterogeneous mixture of cross-linked species or protein degradation. This can result from over-crosslinking. Try reducing the cross-linker concentration or incubation time.[2] Also, ensure that protease inhibitors are included during cell lysis and purification to prevent degradation.[2]
References
-
MtoZ Biolabs. (n.d.). How to Handle Samples After Adding Crosslinkers in Protein Crosslinking. Retrieved from [Link]
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments, (129), 56680. Retrieved from [Link]
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ResearchGate. (2021). How to destroy Ethyl chloride formed during reaction? Retrieved from [Link]
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Sanhueza, G. E., et al. (2018). Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification. Molecular & Cellular Proteomics, 17(1), 156–167. Retrieved from [Link]
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Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. Journal of Biomedicine and Biotechnology, 2010, 825132. Retrieved from [Link]
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ResearchGate. (n.d.). SDS-PAGE and SEC analysis of the proteins cross-linked by.... Retrieved from [Link]
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Pearson, K. M., et al. (2007). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. Protein Science, 16(8), 1751–1764. Retrieved from [Link]
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Zhang, T., et al. (2021). Protein extraction pH and cross-linking affect physicochemical and textural properties of protein gels made from channel catfish by-products. Journal of the Science of Food and Agriculture, 101(11), 4684-4692. Retrieved from [Link]
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Götze, M., et al. (2022). Crosslinking mass spectrometry analysis to study protein structures and protein-protein interactions. Wiley Analytical Science. Retrieved from [Link]
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Vellucci, D., et al. (2008). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 130(25), 8016–8025. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise on how to solve DSP cross-linking problems? Retrieved from [Link]
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eLife. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. Retrieved from [Link]
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Caradonna, K. L., & Caradonna, S. J. (2019). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Journal of Visualized Experiments, (147), e59483. Retrieved from [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Biochemical Society Transactions, 46(5), 1089–1097. Retrieved from [Link]
-
Liu, F., et al. (2018). Chemical cross-linking mass spectrometry analysis of protein conformations and supercomplexes in heart tissue. Cell Systems, 6(6), 724-734.e5. Retrieved from [Link]
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Technical Support Center: Optimizing Reactions with Ethyl 4-Chlorobutanimidoate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for ethyl 4-chlorobutanimidoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application of this amine-reactive reagent. Our focus is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Section 1: Core Principles of Imidoester Chemistry
This section addresses the fundamental mechanism and critical parameters influencing the reactivity of this compound.
Q1: What is the reaction mechanism of this compound with proteins?
Ethyl 4-chlorobutanimidoate is a member of the imidoester class of crosslinkers. Its primary function is to react with primary amines (–NH₂), such as the N-terminal alpha-amine of a polypeptide chain or the epsilon-amine of a lysine residue. This reaction proceeds via nucleophilic attack by the unprotonated amine on the electrophilic carbon of the imidate group. The result is the formation of a stable, positively charged amidine bond (C=N⁺H₂).[1] This charge preservation is a key feature, often maintaining the native protein's solubility and conformational integrity by mimicking the original protonated amine.
Q2: How does pH critically impact the success of the conjugation reaction?
The pH of the reaction buffer is the single most important variable to control. It governs a delicate balance between two competing reactions: the desired amination (reaction with the protein) and the undesired hydrolysis (reaction with water).
-
Low pH (< 7.5): The target primary amines on the protein are predominantly protonated (–NH₃⁺). In this state, they are no longer nucleophilic and cannot react with the imidoester, leading to little or no modification.[2][3]
-
Optimal pH (8.0 - 10.0): This range provides a sufficient concentration of deprotonated, nucleophilic primary amines to facilitate the reaction.[1] As the pH increases within this window, the reaction with amines becomes more rapid and efficient.[1]
-
High pH (> 10.0): While amine reactivity is very high, the rate of imidoester hydrolysis becomes extremely rapid. The reagent is quickly consumed by water before it can effectively react with the target protein, leading to a significant drop in conjugation efficiency.[1]
This relationship creates an optimal reaction window, which must be empirically determined but generally lies between pH 8 and 10.
Caption: A logical workflow for troubleshooting low yield.
Q6: I'm observing protein precipitation during or after the reaction. What is the cause?
Precipitation is typically related to changes in the protein's physicochemical properties upon modification.
-
Possible Cause 1: Isoelectric Point (pI) Shift. While amidination preserves the positive charge at physiological pH, extensive modification can alter the protein's overall pI. If the reaction pH is close to the new pI of the modified protein, it may precipitate.
-
Solution: Try performing the reaction at a different pH (e.g., shift from 8.5 to 9.5) or in a buffer with a higher salt concentration (e.g., 150-300 mM NaCl) to improve solubility.
-
-
Possible Cause 2: Over-modification. Using a very high molar excess of the imidoester can lead to extensive modification, potentially disrupting the protein's native conformation and leading to aggregation. [4] * Solution: Reduce the molar excess of this compound in the reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation.
Q7: My analysis shows unexpected high molecular weight species. Why?
This suggests intermolecular cross-linking, where one protein molecule becomes covalently linked to another.
-
Possible Cause 1: High Protein Concentration. The protocol for intramolecular crosslinking (within one protein) favors low protein concentrations (<1 mg/mL) and high crosslinker excess. [1]Conversely, high protein concentrations favor intermolecular crosslinking.
-
Solution: Reduce the protein concentration in your reaction. If you need a high final concentration, perform the conjugation at a lower concentration and then concentrate the purified product.
-
-
Possible Cause 2: Side Reactions at Suboptimal pH. At pH conditions below 10, an intermediate N-alkyl imidate can form, which may lead to extraneous crosslinking. [1] * Solution: Ensure your reaction pH is firmly within the 8.5-10.0 range to favor the direct formation of the desired amidine bond. [1]
Section 4: Experimental Protocol
This protocol provides a validated starting point for the modification of a generic IgG antibody. It should be optimized for your specific protein of interest.
Protocol: Modification of IgG with this compound
1. Materials
-
IgG solution (pre-dialyzed into reaction buffer)
-
This compound (fresh vial)
-
Reaction Buffer: 0.1 M Sodium Borate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous DMSO
-
Spin desalting columns for purification
2. Reagent Preparation (Prepare Immediately Before Use)
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution by dissolving the required amount in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
-
Note: Imidoesters are highly susceptible to hydrolysis. Aqueous stock solutions are not stable and should not be prepared.
-
3. Reaction Setup
-
Adjust the concentration of the buffer-exchanged IgG solution to 2 mg/mL using the Reaction Buffer.
-
Calculate the volume of the imidoester stock solution needed for a 20-fold molar excess.
-
Example Calculation: For 1 mL of 2 mg/mL IgG (MW ~150,000 g/mol ), you have ~13.3 nmol of IgG. A 20x excess requires 266 nmol of the imidoester (MW ~198.08 g/mol for the hydrochloride salt), which is ~53 µg. From a 10 mg/mL stock, this is 5.3 µL.
-
-
Add the calculated volume of the imidoester stock solution to the IgG solution while gently vortexing.
4. Incubation
-
Incubate the reaction mixture for 2 hours at room temperature.
5. Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).
-
Incubate for 15 minutes at room temperature to consume any unreacted imidoester.
6. Purification of the Conjugate
-
Remove excess, unreacted crosslinker and byproducts by processing the sample through a spin desalting column equilibrated with your desired final storage buffer (e.g., PBS, pH 7.4).
-
Determine the concentration and degree of modification of the final product using appropriate analytical techniques (e.g., spectroscopy, mass spectrometry).
References
-
What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]
-
Influence of pH on the Rheologic and Antisickling Effects of Dimethyl Adipimidate. PubMed. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Troubleshooting Guides. Creative Biolabs. [Link]
Sources
Technical Support Center: Strategies to Minimize Non-Specific Cross-Linking
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing non-specific cross-linking and binding in critical immunoassays and protein interaction studies. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your experiments effectively.
The Foundation: Understanding Non-Specific Interactions
Non-specific cross-linking or binding refers to the undesirable interaction of molecules with surfaces or other molecules that are not the intended target.[1][2] These interactions are a primary source of high background noise, which can obscure specific signals, leading to false positives and inaccurate data interpretation.[3][4] The forces driving these interactions can include hydrophobic interactions, hydrogen bonding, and electrostatic forces.[1][5]
This guide will provide a structured approach to identifying the root causes of non-specific binding in your experiments and implementing effective strategies to mitigate them.
Assay-Specific Troubleshooting Guides & FAQs
We will now delve into specific experimental contexts, addressing common issues in a question-and-answer format.
Section 1: Immunoprecipitation (IP) & Co-Immunoprecipitation (Co-IP)
Question: I'm seeing multiple non-specific bands in my IP/Co-IP, leading to high background. What are the likely causes and how can I fix this?
High background in IP/Co-IP is a frequent challenge that can mask true protein-protein interactions.[6][7] The primary culprits are often related to the antibody, the beads, or the washing procedure.
Causality and Solutions:
-
Antibody-Related Issues:
-
Poor Antibody Specificity: Using an antibody with low affinity or one that has not been validated for IP can lead to the capture of off-target proteins.[6] Always use IP-validated antibodies.
-
Excessive Antibody Concentration: Too much antibody increases the likelihood of non-specific binding.[8] It is crucial to titrate your antibody to determine the optimal concentration that maximizes specific signal while minimizing background.
-
IgG Heavy and Light Chain Interference: The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be eluted and detected by the secondary antibody in the subsequent Western Blot, potentially obscuring your protein of interest.[9]
-
-
Bead-Related Issues:
-
Non-Specific Binding to Beads: Proteins can non-specifically adhere to the agarose or magnetic beads themselves.[9]
-
Incorrect Bead Choice: Protein A and Protein G have different affinities for various antibody species and isotypes.[13][14][15] Using an incompatible bead will result in poor capture of your antibody-antigen complex. Always verify the compatibility of your antibody with the chosen protein A/G beads.[9]
-
-
Procedural Inefficiencies:
-
Insufficient Washing: Inadequate washing is a major contributor to high background.[6][7]
-
Solution: Increase the number and duration of wash steps.[4][7][16] Also, consider optimizing the wash buffer composition. Increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% NP-40 or Triton X-100) can disrupt weak, non-specific interactions.[6][7]
-
-
Suboptimal Lysis Buffer: A lysis buffer that is too mild may not effectively solubilize all proteins, leading to aggregation and non-specific co-precipitation.[7] Conversely, a buffer that is too harsh can denature proteins and disrupt specific interactions.[9] RIPA buffer is generally considered more stringent than NP-40 based buffers.[9]
-
Workflow for Optimizing IP/Co-IP:
Caption: A troubleshooting workflow for high background in IP/Co-IP.
Section 2: Enzyme-Linked Immunosorbent Assay (ELISA)
Question: My ELISA is showing a high background signal, reducing the sensitivity of my assay. How can I improve this?
High background in an ELISA can significantly compromise the assay's accuracy and sensitivity by masking the specific signal.[3] The most common cause is incomplete blocking of the microplate surface.
Causality and Solutions:
-
Ineffective Blocking: After the capture antibody or antigen is immobilized, unoccupied sites on the microplate well can non-specifically bind other assay components.[3]
-
Solution: The choice of blocking buffer is critical.[17][18] There is no one-size-fits-all solution, and the optimal blocking agent depends on the specific assay components.[17][19]
-
Protein-Based Blockers: Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[20][21] BSA is a good general-purpose blocker, while non-fat milk is cost-effective but may contain endogenous biotin and phosphoproteins that can interfere with certain assays.[4][22] Casein-based blockers can sometimes provide lower backgrounds than BSA or milk.[22][23]
-
Protein-Free and Non-Mammalian Blockers: For assays with particularly high background or when using mammalian-derived antibodies, protein-free blockers or those derived from non-mammalian sources (e.g., fish gelatin) can be beneficial to reduce cross-reactivity.[17][22][24]
-
-
-
Suboptimal Washing: Insufficient washing between steps fails to remove unbound reagents, leading to increased background.
-
Solution: Increase the number of wash cycles and ensure that the wells are completely filled and emptied during each wash. The inclusion of a mild detergent like Tween-20 in the wash buffer is standard practice to help remove non-specifically bound proteins.[25]
-
-
Cross-Reactivity of Antibodies: The primary or secondary antibodies may be cross-reacting with other components in the sample or with the blocking agent itself.
-
Solution: Ensure the use of highly specific monoclonal or affinity-purified polyclonal antibodies. If using a BSA-based blocker, be cautious of antibodies that may have been generated against BSA-conjugated antigens.[20]
-
Table: Comparison of Common ELISA Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, compatible with most systems.[20] | Can cross-react with some antibodies, may not be sufficient for all surfaces.[20] |
| Non-Fat Dry Milk | 0.1-3% | Cost-effective, good for many applications.[20][24] | Contains endogenous biotin and phosphoproteins, can deteriorate if not stored properly.[20][22] |
| Casein | 1% in TBS/PBS | Can provide lower backgrounds than milk or BSA.[22] Recommended for biotin-avidin systems.[22] | Can be difficult to dissolve. |
| Fish Gelatin | 0.1-1% | Less likely to cross-react with mammalian antibodies.[22][24] | May not be as effective as protein-based blockers for all surfaces. |
| Synthetic/Protein-Free Blockers | Varies | No animal proteins, reduces cross-reactivity.[17] | Can be more expensive. |
Section 3: Western Blotting
Question: I'm struggling with a high, generalized background on my Western Blots, making it difficult to see my bands of interest. What should I optimize?
A high background on a Western Blot can obscure specific bands and make quantification unreliable.[4] The key areas to troubleshoot are the membrane, blocking, antibody concentrations, and washing steps.
Causality and Solutions:
-
Membrane Choice and Handling:
-
Membrane Type: PVDF membranes generally have a higher protein binding capacity than nitrocellulose, which can lead to higher sensitivity but also potentially higher background.[16] If background is a persistent issue, consider switching to a nitrocellulose membrane.[4]
-
Membrane Handling: Never let the membrane dry out during the procedure, as this can cause irreversible, non-specific binding of antibodies.[4]
-
-
Inadequate Blocking: Similar to ELISA, incomplete blocking of the membrane is a primary cause of background.
-
Solution: Optimize your blocking agent. If you are using non-fat milk, try switching to BSA, especially for the detection of phosphoproteins, as milk contains phosphoproteins that can interfere.[4][22] Increase the concentration of the blocking agent (e.g., from 3% to 5%) or extend the blocking time (e.g., from 1 hour to overnight at 4°C).[4] Always use freshly prepared blocking buffer.[4]
-
-
Antibody Concentrations:
-
Insufficient Washing:
-
Solution: Increase the number and duration of your wash steps.[4][16][26] Using a buffer containing a detergent like Tween-20 is essential.[4][27] For stubborn background, a high-salt wash can be effective.[16] Some studies suggest that performing washing steps at 4°C can improve the signal-to-noise ratio.[28]
-
Step-by-Step Protocol for Optimizing Western Blot Washing:
-
After the primary antibody incubation, wash the membrane three times for 5-10 minutes each with a wash buffer (e.g., TBS or PBS) containing 0.05% to 0.1% Tween-20.[27] Ensure the membrane is fully submerged and agitated during washing.[27]
-
If the background is still high, increase the number of washes to five or six, and/or extend the duration of each wash.[7]
-
Consider increasing the Tween-20 concentration slightly, but be aware that concentrations above 0.1% can potentially strip your primary antibody from the membrane.[27]
-
As a more stringent option, you can add a high salt concentration (e.g., up to 500 mM NaCl) to your wash buffer for one or more of the wash steps to disrupt ionic interactions.
Section 4: Surface Plasmon Resonance (SPR)
Question: I am observing significant non-specific binding (NSB) to my sensor chip in my SPR experiments, which is affecting the accuracy of my kinetic data. What strategies can I employ to minimize this?
In SPR, non-specific binding of the analyte to the sensor surface can inflate the measured response units (RU), leading to erroneous kinetic calculations.[1][5] Addressing NSB is crucial for obtaining high-quality binding data.
Causality and Solutions:
-
Electrostatic Interactions: Charged analytes can non-specifically interact with a charged sensor surface.[5]
-
Solution:
-
Adjust Buffer pH: Modifying the pH of the running buffer can alter the overall charge of your analyte.[5][29] Running the experiment at a pH close to the isoelectric point of the analyte can minimize charge-based interactions.[5]
-
Increase Salt Concentration: Adding salt (e.g., NaCl) to the running buffer can create a shielding effect, reducing electrostatic interactions between the analyte and the sensor surface.[5][29]
-
-
-
Hydrophobic Interactions: Hydrophobic patches on the analyte can interact with the sensor surface.[1]
-
Unoccupied Surface Sites: After ligand immobilization, there may be remaining active sites on the sensor surface that can bind the analyte non-specifically.
Logical Flow for Minimizing NSB in SPR:
Caption: A systematic approach to reducing non-specific binding in SPR.
References
- Understanding and Controlling Non-Specific Binding in SPR Experiments. Google Cloud.
- 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.
- Co-immunoprecipitation (Co-IP) Troubleshooting. Antibodies.com.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences.
- Stabilize Your ELISA: Blocking Solutions Explained. ImmunoChemistry Technologies.
- A Scientist's Guide to Conquering High Background in Western Blotting.
- What to do if the Co-IP background signal is too high?. Abbkine.
- How to Reduce High Background Signals in Co-IP Assays?. MtoZ Biolabs.
- 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences.
- Troubleshooting of Immunoprecipitation (IP).
- Improve Western Blotting results by performing all washing steps
- Western blotting guide: Part 7, Membrane Washing. Jackson ImmunoResearch.
- Immunoprecipitation Troubleshooting Guide. Cell Signaling Technology.
- Optimal number of washing steps for western blotting. Precision Biosystems.
- Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences.
- Blocking Buffer Selection Guide. Rockland Immunochemicals.
- Choosing the Right ELISA Blocking Buffer. Biomol GmbH.
- Blockers Practical Guide. Meridian Bioscience.
- ELISA Blocking Agents & Blocking Solutions. G-Biosciences.
- Which Block Buffer Should I Use?.
- Comparison of Blocking Agents for ELISA. Thermo Fisher Scientific.
- Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. G-Biosciences.
- How to Block a Membrane to Reduce Non-Specific Binding.
- 5 Tips for Reducing Non-specific Signal on Western Blots. Nordic Biosite.
- Blocking Buffer Optimiz
- How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?.
- Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.
- How to avoid non-specific bands in co-IP experiments?.
- How to eliminate non-specific binding?.
- Crosslinking Polymers: Types, Effects, Applic
- Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting. Thermo Fisher Scientific.
- Nonspecific Binding: Main Factors of Occurrence and Str
- Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. PubMed.
- Protein A/G Affinity. Bio-Rad.
- Optimizing the Detergent Concentration Conditions for Immunoprecipitation (IP)
- Crosslinking Agents. Sigma-Aldrich.
- Insights on Chemical Crosslinking Strategies for Proteins.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- The Chemistry of Polymer Cross-Linkers. ChemPoint.
- Reducing non-specific protein binding in HPLC. Element Lab Solutions.
- Protein G and Protein A Bind to Different IgG. Sigma-Aldrich.
- How to optimize immunoprecipitation experiments to improve the purity and specificity of peptide samples?.
- How to obtain a low background in immunoprecipit
- Antibody Binding Affinities to Protein A & Protein G. Bio-Rad.
- How to Purify Antibodies with Proteins A, G, and L. GoldBio.
- Tips for Antibody Purification Using Immobilized Protein A & G. Rockland.
- Choosing and using detergents in biochemistry - ionic vs.
- How can we decrease nonspecific protein adsorption?.
Sources
- 1. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hiyka.com [hiyka.com]
- 4. clyte.tech [clyte.tech]
- 5. nicoyalife.com [nicoyalife.com]
- 6. What to do if the Co-IP background signal is too high? [en.biotech-pack.com]
- 7. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 12. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. goldbio.com [goldbio.com]
- 15. Tips for Antibody Purification Using Immobilized Protein A & G | Rockland [rockland.com]
- 16. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 17. resources.biomol.com [resources.biomol.com]
- 18. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 19. antibodiesinc.com [antibodiesinc.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 22. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optimal number of washing steps for western blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 27. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 28. Improve Western Blotting results by performing all washing steps at 4 degrees - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 29. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 30. nicoyalife.com [nicoyalife.com]
- 31. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
dealing with poor solubility of ethyl 4-chlorobutanimidoate hydrochloride
Welcome to the technical support center for ethyl 4-chlorobutanimidoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile intermediate, with a particular focus on its characteristically poor solubility. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: Understanding the Challenge
This compound, often referred to as a Pinner salt, is a valuable reagent in the synthesis of various heterocyclic compounds, including tetrahydropyrimidines, which are of significant interest in medicinal chemistry.[1][2][3] However, its utility is often hampered by its limited solubility in many common organic solvents and its sensitivity to moisture. This guide provides a framework for understanding and overcoming these challenges.
The primary route to this compound is through the Pinner reaction, which involves the acid-catalyzed reaction of 4-chlorobutanenitrile with ethanol.[4][5][6] Consequently, this reagent is frequently generated in situ for immediate use in subsequent reactions. Understanding the nuances of the Pinner reaction is therefore critical to successfully utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving?
This is the most common issue encountered. The poor solubility is inherent to its salt-like nature combined with its organic structure. Complete dissolution is often not achieved in many solvents. The key is to achieve a fine, well-stirred suspension to ensure the available dissolved portion can react. Subsequent reaction with a soluble co-reagent will drive the equilibrium towards dissolution as the imidate salt is consumed.
Q2: I am seeing a significant amount of ethyl 4-chlorobutanoate as a byproduct. What is causing this?
This is a classic sign of hydrolysis.[7][8][9] this compound is highly susceptible to reaction with water, which converts it to the corresponding ester, ethyl 4-chlorobutanoate. To prevent this, it is imperative to use anhydrous solvents and maintain a dry atmosphere (e.g., under nitrogen or argon).
Q3: Can I use a different alcohol than ethanol for the Pinner reaction to improve solubility?
While other alcohols can be used in the Pinner reaction, this will result in a different imidate ester. The solubility of the resulting Pinner salt may vary, but the fundamental issue of moisture sensitivity will remain.
Q4: What is the optimal temperature for reactions involving this imidate?
Low temperatures are generally recommended, especially during the formation of the Pinner salt.[5][6] Imidate hydrochlorides can be thermally unstable and may rearrange to the corresponding amide at higher temperatures. For subsequent reactions, the optimal temperature will depend on the specific transformation.
Q5: How can I monitor the progress of a reaction involving this compound?
Standard techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[10] For TLC, it is important to quench the sample with a base (like triethylamine) before spotting to neutralize the HCl and prevent streaking. For NMR, deuterated solvents like DMSO-d6 or methanol-d4 can be used, keeping in mind that protic solvents may cause some hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Poor solubility of the imidate salt.2. Insufficiently acidic conditions.3. Low reaction temperature. | 1. Use a co-solvent to improve solubility (see solubility table below). Ensure vigorous stirring to maintain a fine suspension. Consider gentle heating if the thermal stability of the reactants and products allows.2. Ensure anhydrous HCl is present in sufficient quantity.3. Gradually increase the temperature while monitoring for product formation and potential decomposition. |
| Formation of ethyl 4-chlorobutanoate as the major product. | Presence of water in the reaction mixture. | 1. Use anhydrous solvents. Dry all glassware thoroughly before use.2. Run the reaction under an inert atmosphere (nitrogen or argon).3. Use freshly opened or distilled reagents. |
| Formation of N-(1-ethoxy-4-chlorobutyl)acetamide byproduct. | Reaction with acetonitrile used as a solvent or co-solvent. | Avoid using acetonitrile as a solvent if this side reaction is observed. Consider alternative polar aprotic solvents like anhydrous DMF or DMSO. |
| Difficulty in isolating the product. | The product may also have limited solubility or be an oil. | 1. For solid products, filtration and washing with a non-polar solvent (like diethyl ether or hexane) can be effective.2. For oily products, extraction into a suitable organic solvent followed by column chromatography may be necessary. |
Solubility Characteristics
| Solvent Class | Solvent Examples | Qualitative Solubility | Notes |
| Polar Protic | Water, Methanol, Ethanol | Soluble to sparingly soluble, but reactive | Highly prone to hydrolysis. Ethanol is a reactant in its formation. Use with caution and under anhydrous conditions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Sparingly soluble to soluble | May require gentle heating to aid dissolution. Acetonitrile can sometimes participate in side reactions. |
| Ethers | THF, Dioxane | Poorly soluble to sparingly soluble | Dioxane has been used as a solvent for Pinner reactions.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Poorly soluble to sparingly soluble | Often used in workup procedures. Can be a component of a co-solvent system. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Primarily used for washing and precipitation of the product. |
Experimental Protocols
Protocol 1: In Situ Generation of this compound via the Pinner Reaction
This protocol describes the formation of the imidate salt for immediate use in a subsequent reaction.
Materials:
-
4-chlorobutanenitrile
-
Anhydrous ethanol
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like dioxane)
-
Anhydrous reaction solvent (e.g., dioxane or a mixture of chloroform and dioxane[11])
-
Three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube
Procedure:
-
Assemble the glassware and dry it thoroughly in an oven. Allow to cool under a stream of dry nitrogen or argon.
-
To the reaction flask, add 4-chlorobutanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Dilute the mixture with the chosen anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. Alternatively, add a solution of HCl in anhydrous dioxane dropwise.
-
Monitor the reaction by TLC or LC-MS until the nitrile is consumed.
-
The resulting mixture containing this compound is now ready for the next step.
Diagram of the Pinner Reaction Workflow
Caption: Workflow for the in situ generation of this compound.
Protocol 2: Synthesis of a Tetrahydropyrimidine Derivative
This protocol provides an example of using the in situ generated imidate in a cyclization reaction.
Materials:
-
Solution of this compound from Protocol 1
-
A suitable diamine (e.g., 1,3-diaminopropane)
-
Anhydrous base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous reaction solvent
Procedure:
-
To the cooled (0 °C) solution of this compound, add the diamine (1.0 eq) dropwise.
-
Add the anhydrous base (2.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by filtering any solids and concentrating the filtrate. The crude product can then be purified by recrystallization or column chromatography.
Diagram of Troubleshooting Logic for Poor Solubility
Caption: Troubleshooting workflow for reactions limited by poor solubility.
References
-
NROChemistry. Pinner Reaction. [Link]
-
Jakob, M., & Maulide, N. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1633-1638. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]
-
Foroughifar, N., Karimi Beromi, S., & Pasdar, H. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 16(2), 596–601. [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. [Link]
-
Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]
-
Sepehri, S., Jarrahpour, A., & Rezaei, Z. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in Pharmaceutical Sciences, 14(2), 155–166. [Link]
-
ResearchGate. (2018). The interactions between polar solvents (methanol, acetonitrile, dimethylsulfoxide) and the ionic liquid 1-ethyl-3-methylimidazolium bis(fluorosulfonyl)imide. [Link]
-
Qiu, J., An, M., & Yi, D. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1766–1775. [Link]
-
Matiadis, D., Sagnou, M., & Pirmettis, I. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7046. [Link]
-
Glamočlija, J., Stojković, D., & Soković, M. (2020). Chlorine containing tetrahydropyrimidines: Synthesis, characterization, anticancer activity and mechanism of action. Bioorganic Chemistry, 103, 104183. [Link]
-
Foroughifar, N., Karimi Beromi, S., Pasdar, H., & Shahi, M. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research : IJPR, 16(2), 596–601. [Link]
Sources
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- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Technical Guide to Mass Spectrometry Analysis of Proteins Modified by Ethyl 4-Chlorobutanimidoate Hydrochloride: A Comparative Approach
For researchers, scientists, and drug development professionals venturing into the landscape of protein structural analysis and interaction mapping, the choice of chemical tools is paramount. This guide provides an in-depth technical comparison of ethyl 4-chlorobutanimidoate hydrochloride, a heterobifunctional cross-linking agent, with other established reagents. We will delve into the underlying chemistry, provide a robust experimental framework, and explore the mass spectrometric data analysis strategies, all grounded in scientific expertise to ensure trustworthy and authoritative insights.
Introduction to this compound: A Novel Heterobifunctional Reagent
This compound is a chemical cross-linking agent designed to covalently link amino acid residues in proximity within a protein or between interacting proteins. Its novelty lies in its heterobifunctional nature, possessing two distinct reactive moieties: an ethyl imidoester and a 4-chlorobutyl group.
-
The Imidoester Group: This functional group reacts primarily with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This reaction, known as amidination, is highly specific and proceeds efficiently under mild alkaline conditions (pH 8.0-9.0).
-
The 4-Chlorobutyl Group: This alkyl chloride provides a second, distinct reactive site. Chloroalkanes are susceptible to nucleophilic substitution by various amino acid side chains. The reactivity of chloroalkanes is generally lower than that of bromoalkanes or iodoalkanes.[1][2]
This dual reactivity allows for a two-step or sequential cross-linking strategy, offering a degree of control not always possible with homobifunctional reagents.
The Chemistry of Protein Modification
The modification of a protein with this compound proceeds via two main reactions:
Step 1: Amidination of Primary Amines
The primary and more rapid reaction involves the attack of a primary amine on the imidoester, leading to the formation of a stable amidine linkage and the release of ethanol.
Caption: Amidination of a primary amine on a protein.
Step 2: Nucleophilic Substitution by Amino Acid Side Chains
The second reaction involves the slower nucleophilic attack on the terminal chlorine of the butanoyl chain. Several amino acid residues can act as nucleophiles, with the reactivity depending on their intrinsic nucleophilicity and accessibility.
Caption: Nucleophilic attack on the chloroalkyl group.
Potential nucleophilic amino acid side chains include:
-
Cysteine (thiol group): Highly nucleophilic and a likely target.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are good nucleophiles.
-
Aspartate and Glutamate (carboxyl groups): Can act as nucleophiles, though generally weaker than sulfur or nitrogen nucleophiles.
-
Tyrosine (phenolic hydroxyl group): Can be reactive under certain conditions.
Comparative Analysis with Alternative Cross-linking Reagents
The choice of cross-linker is critical for a successful experiment. Below is a comparison of this compound with common alternatives.
| Reagent | Type | Reactive Groups | Spacer Arm Length (Å) | Cleavable? | Key Features & Considerations |
| Ethyl 4-chlorobutanimidoate HCl | Heterobifunctional | Imidoester, Alkyl Chloride | ~7.5 | No | Allows for sequential or two-step cross-linking. The chloroalkyl group offers broader reactivity beyond primary amines. |
| Dimethyl Suberimidate (DMS) | Homobifunctional | Imidoester | 11.0 | No | Reacts with primary amines. Longer spacer arm than the title compound. |
| Dimethyl Pimelimidate (DMP) [3] | Homobifunctional | Imidoester | 9.2 | No | Similar to DMS but with a shorter spacer arm. Often used to couple antibodies to beads. |
| Disuccinimidyl Suberate (DSS) | Homobifunctional | NHS Ester | 11.4 | No | Reacts with primary amines. Prone to hydrolysis in aqueous solutions. |
| Bis(sulfosuccinimidyl) Suberate (BS3) | Homobifunctional | Sulfo-NHS Ester | 11.4 | No | Water-soluble version of DSS, reducing protein precipitation issues. |
| Disuccinimidyl Dibutyric Urea (DSBU) [4] | Homobifunctional | NHS Ester | 12.5 | Yes (MS-cleavable) | Cleavable in the mass spectrometer, simplifying data analysis. |
Experimental Workflow: From Protein Modification to Data Analysis
A robust and reproducible workflow is essential for obtaining high-quality data.
Caption: Experimental workflow for cross-linking mass spectrometry.
Detailed Experimental Protocol
Materials:
-
Protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.5-8.5)
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol, DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide, IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Preparation: Ensure the protein sample is free of primary amine-containing buffers (e.g., Tris). Buffer exchange into a suitable reaction buffer if necessary.
-
Cross-linking Reaction:
-
Dissolve this compound in the reaction buffer immediately before use.
-
Add the cross-linker to the protein sample at a molar excess (e.g., 20-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Sample Preparation for Mass Spectrometry:
-
Denature the cross-linked protein by adding denaturation buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.
-
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using a C18 solid-phase extraction cartridge.
Mass Spectrometry and Data Analysis Strategy
Mass Spectrometry Acquisition
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing the complex mixture of peptides generated.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately measure the mass of the cross-linked peptides.
-
Data-Dependent Acquisition (DDA): A standard DDA method should be employed, where the most intense precursor ions are selected for fragmentation. It is beneficial to prioritize higher charge states (3+ and above) for fragmentation, as cross-linked peptides are often more highly charged.
Data Analysis: Deciphering the Cross-links
The analysis of cross-linking data is computationally challenging due to the large search space of possible peptide-peptide combinations. Specialized software is required.
Key Features of Mass Spectra from Amidinated Peptides:
A significant characteristic of amidinated peptides is the alteration of their fragmentation behavior. The amidination of a lysine residue increases its basicity, which can influence where the proton is localized on the peptide backbone. This often leads to a higher abundance of b1 ions in the tandem mass spectra.[5][6] This fragmentation signature can be used to improve the confidence of peptide identification.
Software for Cross-linked Peptide Identification:
Several software packages are available for the analysis of cross-linking data. These tools have algorithms to handle the complexity of matching tandem mass spectra to pairs of peptides.
-
StavroX and MeroX: A suite of tools for identifying cross-links from various types of cross-linkers. MeroX is specifically designed for MS-cleavable cross-linkers.[7]
-
SIM-XL: A user-friendly tool for the analysis of cross-linked peptides.[8]
-
xiSEARCH: A specialized search engine for the identification of cross-linked peptides that can be used with a wide range of cross-linkers.
-
OpenPepXL: An open-source tool for identifying cross-links from non-cleavable cross-linkers.[9]
-
Crux: A comprehensive open-source toolkit for mass spectrometry data analysis that includes a tool for cross-link identification.[10]
Data Interpretation:
The output from these software tools will be a list of identified cross-linked peptides. This information provides distance constraints between the linked amino acid residues, which can be used to:
-
Map protein-protein interaction interfaces.
-
Model the three-dimensional structure of proteins and protein complexes.
-
Study conformational changes in proteins.
Conclusion: A Promising Tool for Structural Proteomics
This compound presents a potentially valuable addition to the chemical cross-linking toolbox for mass spectrometry-based structural proteomics. Its heterobifunctional nature offers the possibility of more controlled and specific cross-linking strategies. While experimental data for this specific reagent is not yet widely available, the principles of its reactivity and the established workflows for other cross-linkers provide a solid foundation for its application. The distinct fragmentation patterns of amidinated peptides and the availability of powerful data analysis software will be key to successfully implementing this reagent in the laboratory. As with any new tool, careful optimization of reaction conditions and rigorous data validation will be essential to unlock its full potential.
References
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Li, Y., et al. (2016). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of The American Society for Mass Spectrometry, 27(11), 1848–1856. Available at: [Link]
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Götze, M., et al. (2015). StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data. Journal of The American Society for Mass Spectrometry, 26(1), 88-97. Available at: [Link]
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Renard, B. Y., et al. (2004). Fragmentation of amidinated peptide ions. Journal of the American Society for Mass Spectrometry, 15(2), 158–167. Available at: [Link]
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Lima, D. B., et al. (2015). SIM-XL: a powerful and user-friendly tool for peptide cross-linking analysis. Journal of Proteomics, 129, 51-55. Available at: [Link]
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Rappsilber Laboratory. (n.d.). Software. Retrieved from [Link]
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Klykov, O., et al. (2018). OpenPepXL: an open source peptide cross-link identification tool. Journal of Proteome Research, 17(8), 2829–2836. Available at: [Link]
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Li, Y., et al. (2016). The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of The American Society for Mass Spectrometry, 27(11), 1848-1856. Available at: [Link]
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DeCaprio, J., & Kohl, T. O. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). Cold Spring Harbor Protocols, 2019(2), pdb.prot095119. Available at: [Link]
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McIlwain, S., et al. (2014). Crux: rapid open source protein tandem mass spectrometry analysis. Journal of Proteome Research, 13(10), 4488–4491. Available at: [Link]
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Mouls, L., et al. (2011). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 22(5), 835–844. Available at: [Link]
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Save My Exams. (2024). Reactivity of Halogenoalkanes (AQA A Level Chemistry). Retrieved from [Link]
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Petrotchenko, E. V., et al. (2005). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. Molecular & Cellular Proteomics, 4(8), 1167–1179. Available at: [Link]
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Save My Exams. (2025). Halogenoalkanes (Edexcel A-Level Chemistry). Retrieved from [Link]
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Study Mind. (n.d.). Reactivity of Halogenoalkanes (A-Level Chemistry). Retrieved from [Link]
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Leitner, A., et al. (2012). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 75(13), 3977–3989. Available at: [Link]
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Pan, D., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Molecular & Cellular Proteomics, 17(11), 2244–2254. Available at: [Link]
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Chowdhury, S. M., et al. (2011). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Analytical Chemistry, 83(4), 1470–1477. Available at: [Link]
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Save My Exams. (2025). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry). Retrieved from [Link]
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ChemComplete. (2019, November 5). General Reactivity of Amino Acids [Video]. YouTube. Available at: [Link]
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JoVE. (2022, August 4). Chemical Cross-linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview [Video]. YouTube. Available at: [Link]
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Petrotchenko, E. V., et al. (2005). Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. ETH Zurich Research Collection. Available at: [Link]
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O'Reilly, F. (2022, January 17). Developing crosslinking mass spectrometry [Video]. YouTube. Available at: [Link]
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Piersimoni, L., & Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 14009–14045. Available at: [Link]
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A Senior Application Scientist's Guide to Identifying Cross-Linked Peptides Using LC-MS/MS
Welcome to an in-depth guide on the identification of cross-linked peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). In the field of structural proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a robust technology for providing structural information on proteins and their interaction networks.[1][2][3] It uniquely captures proteins and their interaction partners in their native environment, providing distance constraints that are invaluable for modeling the three-dimensional structure of protein complexes.[4][5]
This guide deviates from rigid templates to provide a narrative grounded in experimental logic. We will explore the critical choices at each stage of the XL-MS workflow, from selecting the right chemical tool for the job to navigating the complex informatics landscape. Our focus will be on the "why"—the causality behind protocol steps—to empower you, our fellow researchers, to design, execute, and interpret XL-MS experiments with confidence.
The XL-MS Workflow: A Bird's-Eye View
At its core, an XL-MS experiment involves covalently linking spatially proximate amino acid residues, digesting the protein assembly, and using mass spectrometry to identify the linked peptides.[5][6] This process provides a set of distance constraints that can be mapped onto protein structures or used to build interaction networks. The complexity of the sample, however, presents significant challenges, primarily the low abundance of cross-linked products compared to a vast background of unmodified peptides.[7][8] This necessitates a carefully optimized workflow, often involving enrichment steps to enhance the signal from our peptides of interest.[9][10][11]
Caption: High-level overview of a typical Cross-Linking Mass Spectrometry (XL-MS) workflow.
Part 1: The Chemistry of Connection - A Comparison of Cross-Linking Reagents
The choice of cross-linker is the foundational decision in any XL-MS experiment. The reagent's chemistry—its reactive groups, spacer arm length, and special features like cleavability or enrichable tags—dictates the information you can obtain and the downstream analysis strategy. Most common cross-linkers are homobifunctional, featuring two identical reactive groups, typically N-hydroxysuccinimide (NHS) esters that react with primary amines on lysine residues and protein N-termini.[11]
Key Classes of Cross-Linkers:
-
Non-cleavable Cross-Linkers: These form a stable, covalent bond that is not intentionally fragmented in the mass spectrometer. Reagents like Bis(sulfosuccinimidyl) suberate (BS3) are workhorses of the field, valued for their simplicity. However, the resulting single, high-mass precursor that fragments into a complex mixture of ions from both peptides makes data analysis challenging, especially in complex samples.[12]
-
MS-cleavable Cross-Linkers: This class of reagents represents a major advancement, designed with bonds that are labile under specific mass spectrometer fragmentation conditions (e.g., collision-induced dissociation, CID).[2][13] This in-source cleavage simplifies the resulting spectra. For example, a precursor ion of a cross-linked peptide pair will break apart, releasing the individual peptides. This allows for targeted MS3 analysis or generates characteristic reporter ions, which dramatically simplifies database searching and boosts identification confidence.[1][12][13] Disuccinimidyl sulfoxide (DSSO) and Disuccinimidyl dibutyric urea (DSBU) are two of the most popular MS-cleavable linkers.[12][13][14][15]
-
Photo-activatable Cross-Linkers: For capturing interactions that lack suitably positioned reactive residues like lysines, photo-cross-linkers are invaluable.[10] These reagents, often featuring a diazirine group, are chemically inert until activated by UV light, at which point they form highly reactive carbene intermediates that can insert into C-H bonds non-specifically.[6] This allows for probing a wider range of interaction surfaces. Recent developments have combined photo-reactive groups with MS-cleavable linkers to simplify analysis.[10][16]
-
Enrichable (Trifunctional) Cross-Linkers: To combat the low stoichiometry of cross-linking reactions, some linkers incorporate an affinity tag, such as biotin or an azide/alkyne handle for "click" chemistry.[7][10][11][17] These "trifunctional" reagents allow for the selective purification of cross-linked peptides from the complex mixture after digestion, significantly increasing the number of identifications.[10][18][19]
Comparison of Commonly Used Cross-Linkers
| Feature | BS3 / DSS | DSSO | DSBU | Sulfo-SDA (Photo-linker) | BDP-NHP (PIR Linker) |
| Type | Non-cleavable | MS-cleavable (CID) | MS-cleavable (CID) | Photo-activatable | Enrichable, MS-cleavable |
| Reactive Groups | 2x NHS Ester | 2x NHS Ester | 2x NHS Ester | 1x NHS Ester, 1x Diazirine | 2x NHP Ester |
| Target Residues | Primary Amines (Lys, N-term) | Primary Amines (Lys, N-term) | Primary Amines (Lys, N-term) | Lys (NHS), Any C-H bond (Diazirine) | Primary Amines (Lys, N-term) |
| Spacer Arm (Å) | 11.4 | 10.3 | 12.5 | 4.9 | Variable Peptide Backbone |
| Key Advantage | Simple, well-characterized | MS-cleavability simplifies spectra | MS-cleavability simplifies spectra | Captures interactions without specific residues | Biotin tag for enrichment |
| Key Disadvantage | Complex MS/MS spectra | Requires specific MS methods | Requires specific MS methods | Lower reaction efficiency | More complex synthesis |
| Common Software | pLink 2, XiSEARCH, Kojak | MeroX, XlinkX, pLink 2 | MeroX, XlinkX | pLink 2, MetaMorpheus | XLinkProphet |
| References | [12][20] | [12][13][15][21] | [12][13][15][21] | [22] | [1][2] |
Part 2: Capturing the Signal - LC-MS/MS Data Acquisition Strategies
Once the cross-linked peptides are prepared and often enriched, the next critical step is their analysis by LC-MS/MS. The data acquisition strategy determines which peptide ions are selected for fragmentation and thus has a profound impact on the depth and reproducibility of your analysis. The two dominant strategies are Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA).
Data-Dependent Acquisition (DDA)
For years, DDA has been the standard in proteomics. In this mode, the mass spectrometer performs a survey scan (MS1) to detect all eluting peptide ions. It then intelligently selects the most abundant precursor ions (typically the top N most intense peaks) for isolation and fragmentation (MS/MS).[23] This creates a bias towards high-abundance species. Given that cross-linked peptides are inherently low in abundance, they are often outcompeted by linear peptides and may not be selected for fragmentation, leading to missing data.[7][24]
Data-Independent Acquisition (DIA)
DIA offers a more comprehensive alternative. Instead of selecting individual precursors, DIA systematically fragments all ions within large, predefined mass-to-charge (m/z) windows across the entire mass range.[23][25][26] This untargeted fragmentation ensures that MS/MS data is collected for virtually all eluting peptides, regardless of their intensity. The resulting complex, multiplexed spectra are then deconvoluted using a spectral library or library-free search algorithms. For XL-MS, DIA has been shown to improve reproducibility and increase the coverage of low-abundance cross-linked species.[27][28] A recent evolution, 4D-diaXLMS, incorporates ion mobility separation to further enhance coverage and reproducibility.[28]
Caption: Logical workflow comparison of Data-Dependent (DDA) vs. Data-Independent (DIA) acquisition.
Performance Comparison: DDA vs. DIA for XL-MS
| Metric | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) | Rationale & Justification |
| Peptide Coverage | Biased towards high-abundance peptides | Comprehensive, less biased | DIA systematically fragments all ions, ensuring data is acquired for low-abundance cross-links often missed by DDA's intensity-based selection.[25][28] |
| Reproducibility | Lower, due to stochastic selection | Higher | The systematic nature of DIA leads to more consistent identification of the same peptides across replicate runs.[23][28] |
| Quantification | Possible, but prone to missing values | More accurate and precise | DIA provides more complete quantitative data matrices, which is beneficial for QCLMS (Quantitative Cross-Linking Mass Spectrometry).[22][27] |
| Data Complexity | Simpler MS2 spectra (one precursor) | Highly complex, multiplexed MS2 spectra | Each DIA spectrum contains fragments from many co-eluting precursors, requiring sophisticated software for deconvolution. |
| Analysis Method | Standard database search | Spectral library or library-free search | DIA analysis relies on matching experimental spectra to a pre-existing library or using advanced algorithms to predict fragment patterns. |
| References | [23][24][29] | [23][25][27][28] |
Part 3: Decoding the Data - A Guide to XL-MS Search Algorithms
The final, and often most challenging, step is identifying the cross-linked peptides from the raw MS/MS data. This is a significant computational hurdle because for a database with n peptides, the search space of all possible pairs grows quadratically (n²).[4][7] This "n-squared problem" necessitates specialized search engines that can efficiently and accurately navigate this vast combinatorial space.[4][8]
The Challenge of False Positives
A unique challenge in XL-MS is the prevalence of "true-false" hits, where one peptide in a proposed pair is identified correctly, but the other is not.[30] These incorrect assignments can still generate reasonably high scores, making robust statistical validation and False Discovery Rate (FDR) control absolutely critical.[3][4] Different software tools employ various strategies, such as target-decoy database searches and sophisticated scoring algorithms, to provide reliable FDR estimates.[4][31][32]
Comparison of Popular XL-MS Search Software
The choice of software is often dictated by the type of cross-linker used. For instance, tools like MeroX are specifically designed to leverage the unique fragmentation patterns of MS-cleavable linkers.[13][33]
| Software | Key Features | Supported Linkers | User Interface | Performance Insights | References |
| pLink 2 | High-speed search engine with a systematic evaluation framework.[34] | Broad support for non-cleavable, MS-cleavable, and others. | Command-line & GUI | Outperforms many methods in precision and sensitivity, especially at the proteome scale.[34] | [32][34] |
| MeroX | Optimized for MS-cleavable linkers (e.g., DSSO, DSBU), using characteristic fragment patterns for identification.[13][33] | Primarily MS-cleavable. | GUI | User-friendly interface with visualizations. Short processing time. Good performance with cleavable linkers.[33][35] | [13][33][35] |
| XlinkX | Integrated into the Thermo Scientific™ Proteome Discoverer™ platform, streamlining workflows for users of Thermo instruments.[36] | Primarily MS-cleavable. | Proteome Discoverer Node | Good integration within a popular proteomics platform. Performance is comparable to other specialized tools for cleavable linkers.[32][36] | [32][34][36] |
| XiSEARCH | A versatile and widely used search engine that is part of a comprehensive suite of tools (including xiFDR for validation). | Broad support for many linkers. | Web-based / Command-line | In one study, XiSEARCH identified the highest number of interactions with a non-cleavable linker compared to MeroX and MaxLynx.[35] | [32][35] |
| Kojak | An open-source search engine that can be integrated into pipelines like the Trans-Proteomic Pipeline (TPP) for FDR estimation. | Broad support. | Command-line | Relies on external tools like Percolator for robust FDR estimation. Shows good performance in benchmark studies.[32] | [32][34] |
Part 4: In the Lab - A Foundational Protocol for In-Vivo XL-MS
This protocol provides a generalized, step-by-step methodology for an in-vivo XL-MS experiment on cultured mammalian cells using an amine-reactive, MS-cleavable cross-linker like DSSO. This serves as a validated starting point, which should be optimized for your specific biological system.
Experimental Protocol: In-Vivo Cross-Linking of Mammalian Cells
1. Cell Culture and Harvesting: a. Culture mammalian cells (e.g., HeLa, HEK293) to ~80-90% confluency under standard conditions. b. Gently wash the cells 2-3 times with ice-cold PBS (pH 7.4) to remove media components.
2. In-Vivo Cross-Linking: [c.f. 3, 10] a. Prepare a fresh stock solution of DSSO cross-linker in a dry organic solvent (e.g., DMSO) at a concentration of 25-50 mM. b. Resuspend the cell pellet in ice-cold PBS at a concentration of ~25 million cells/mL. c. Add the DSSO stock solution to the cell suspension to a final concentration of 1-2 mM. d. Incubate for 1 hour at room temperature with gentle rotation to allow the membrane-permeable cross-linker to react. e. Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or ammonium bicarbonate) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
3. Cell Lysis and Protein Digestion: a. Pellet the cross-linked cells by centrifugation. b. Lyse the cells in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) with protease inhibitors. c. Reduce disulfide bonds with DTT (5 mM final concentration) for 1 hour at 37°C. d. Alkylate cysteine residues with iodoacetamide (15 mM final concentration) for 30 minutes at room temperature in the dark. e. Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to <1 M. f. Digest the proteins with Trypsin/Lys-C mix (1:50 enzyme-to-protein ratio) overnight at 37°C.
4. Peptide Desalting and Enrichment: a. Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of ~1%. b. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. c. Enrichment (Critical Step): To enrich for the low-abundance cross-linked peptides, perform fractionation.[8][9][36] i. Strong Cation Exchange (SCX) Chromatography: Cross-linked peptides typically carry a higher charge state. Use a step-wise salt gradient (e.g., with NaCl or KCl) to elute peptides. Cross-linked species are expected to elute in the higher salt fractions.[8][36] ii. Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than most linear peptides. SEC can be used to separate peptides based on size.[6][9][36]
5. LC-MS/MS Analysis: a. Analyze the enriched fractions using a high-resolution mass spectrometer (e.g., Thermo Scientific™ Orbitrap Fusion™ Lumos™).[36] b. Use a long chromatographic gradient (e.g., 90-120 minutes) to achieve good separation of the complex peptide mixture. c. Acquire data using either a DDA method optimized for cross-links or a DIA method. For DSSO, a stepped-HCD MS2 method is often effective to induce both linker cleavage and peptide backbone fragmentation.[21]
6. Data Analysis: a. Convert raw files to an appropriate format (e.g., .mgf). b. Search the data against a relevant protein sequence database using a specialized XL-MS search engine (e.g., MeroX for DSSO data). c. Set appropriate search parameters: specify the cross-linker, mass modifications, enzyme specificity, precursor and fragment mass tolerances, and variable modifications (e.g., methionine oxidation). d. Filter the results to a stringent False Discovery Rate (FDR), typically 1-5%, to ensure high-confidence identifications.
Conclusion
The identification of cross-linked peptides by LC-MS/MS is a powerful but technically demanding discipline. Success hinges on a series of informed decisions that create a self-validating analytical system. By carefully selecting a cross-linking reagent suited to the biological question, optimizing enrichment to isolate the signal from the noise, employing a sensitive and comprehensive data acquisition strategy like DIA, and using robust, specialized software with stringent FDR control, researchers can confidently generate high-quality structural data. As technologies in mass spectrometry and computational proteomics continue to advance, XL-MS is poised to provide even deeper insights into the dynamic protein interaction networks that govern life.
References
- Database Search Algorithm for Identification of Intact Cross-Links in Proteins and Peptides Using Tandem Mass Spectrometry.
- Enrichment Strategies for Improving Mass Spec Analysis of Chemically Crosslinked Peptides.Thermo Fisher Scientific.
- Systems structural biology measurements by in vivo cross-linking with mass spectrometry.
- XLSearch: a Probabilistic Database Search Algorithm for Identifying Cross-Linked Peptides.Journal of Proteome Research.
- Systems structural biology measurements by in vivo cross-linking with mass spectrometry.University of Washington.
- Data-independent Acquisition Improves Quantitative Cross-linking Mass Spectrometry.
- An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides.LabRulez LCMS.
- Challenges for identifying cross-linked peptides
- 4D-diaXLMS: Proteome-wide Four-Dimensional Data-Independent Acquisition Workflow for Cross-Linking Mass Spectrometry.PubMed.
- In vivo cross-linking mass spectrometry for protein and complex structural analysis.Bruce Lab - University of Washington.
- Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs.
- Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes.
- Identification of cross-linked peptides from large sequence databases.
- Matching Cross-linked Peptide Spectra: Only as Good as the Worse Identification.
- Optimizing the enrichment of cross-linked products for mass spectrometric protein analysis.
- New Advances in Cross-linking Mass Spectrometry Toward Structural Systems Biology.ScienceDirect.
- Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons.
- Cross-linking mass spectrometry for mapping protein complex topologies in situ.Portland Press.
- Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes.
- Recent Advances in Mass Spectrometry-Based Protein Interactome Studies.
- Detecting Cross-Linked Peptides by Searching against a Database of Cross-Linked Peptide Pairs.
- Cross-linked peptide identification: A computational forest of algorithms.Semantic Scholar.
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers.
- Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry.eScholarship.org.
- Data-Independent Acquisition.Applied Biomics.
- Comparison of XL-MS Software to Identify Protein Interactions.OpenMETU.
- StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric D
- A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes.
- MS-Cleavable Crosslinkers Product Inform
- Cross-linking/mass spectrometry at the crossroads.
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- Benchmarking the linker reagents DSSO, DSBU, CDI and DSBSO.
- Data-independent acquisition (DIA): an emerging proteomics technology for analysis of drug-metabolizing enzymes and transporters.
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- Need suggestions for crosslinking MS software.Reddit.
- Cross-linking mass spectrometry for mapping protein complex topologies in situ.
- Benchmarking Scout against other XL-MS search engines for interlink.
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- Cleavable Cross-Linker for Protein Structure Analysis: Reliable Identification of Cross-Linking Products by Tandem MS.
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes.
- Characterization of Protein Cross-Links via Mass Spectrometry and an Open-Modification Search Strategy.
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- Mimicked synthetic ribosomal protein complex for benchmarking crosslinking mass spectrometry workflows.bioRxiv.
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The Amidine Advantage: A Superior Bond for Robust Protein Conjugation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of protein bioconjugation, the amide bond has long been the workhorse, a reliable linkage for attaching therapeutic payloads, imaging agents, and other functionalities to proteins. Its prevalence is a testament to its stability and the well-established chemistries for its formation. However, the inherent susceptibility of the amide bond to enzymatic cleavage and its neutral charge can be limitations in the development of next-generation protein therapeutics with enhanced stability and novel properties.
This guide presents a comprehensive comparison of the amidine bond as a compelling alternative to the traditional amide linkage in protein conjugation. We will delve into the fundamental chemical differences between these two functionalities and explore the significant advantages that amidine bonds offer in terms of stability and the potential for modulating the physicochemical properties of bioconjugates. While direct comparative data on protein conjugates is still emerging, the principles of organic chemistry and studies on small molecules and peptides provide a strong foundation for understanding the amidine advantage.
At a Glance: Amide vs. Amidine Linkages
| Feature | Amide Bond | Amidine Bond | Advantage |
| Chemical Structure | Neutral, planar | Cationic (as amidinium ion at physiological pH) | Amidine |
| Resonance Stability | High | Very High | Amidine |
| Basicity | Weakly basic (pKa of protonated amide ~ -1) | Strongly basic (pKa of amidinium ion ~ 12)[1] | Amidine |
| Chemical Stability | Kinetically stable, but susceptible to hydrolysis under harsh conditions.[2] | Highly stable due to resonance and positive charge. | Amidine |
| Enzymatic Stability | Prone to cleavage by proteases.[3][4] | Expected to be more resistant to proteolysis. | Amidine |
| Charge at Phys. pH | Neutral | Positive | Application-dependent |
| Formation Chemistry | Well-established (e.g., NHS esters, EDC/NHS coupling).[5] | Emerging (e.g., from nitriles, thioamides, or via isothioureas).[6] | Amide (currently more established) |
Deeper Dive: The Chemical Underpinnings of the Amidine Advantage
The superior stability and unique properties of the amidine bond stem from its distinct electronic structure compared to the amide bond.
The Power of Resonance and Basicity
An amide is a neutral functional group with significant resonance stabilization, which contributes to its planarity and stability.[4] The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.
In contrast, an amidine is significantly more basic than an amide.[1] At physiological pH, it is protonated to form a resonance-stabilized amidinium ion. The positive charge is delocalized over two nitrogen atoms and a central carbon atom. This extensive delocalization makes the amidinium ion exceptionally stable.[7] The pKa of a protonated amide is around -1, while the pKa of an amidinium ion is typically around 12, highlighting the vastly greater basicity of the amidine.[1] This means that under physiological conditions (pH ~7.4), the amidine will exist almost exclusively in its stable, protonated form.
Caption: Resonance structures of amide and amidinium ions.
Enhanced Stability: A Key Advantage in Biological Systems
The primary advantage of the amidine linkage in protein conjugation lies in its enhanced stability, particularly against enzymatic degradation.
Resistance to Proteolytic Cleavage
Amide bonds, being the fundamental linkage in peptides and proteins, are the natural substrates for a vast array of proteases in the body.[3][4] This can lead to premature cleavage of the conjugated payload from the protein, reducing the therapeutic efficacy and potentially causing off-target toxicity.
While direct comparative studies on the enzymatic stability of amidine-linked protein conjugates are not yet widely available, the fundamental differences in structure and electronics strongly suggest that amidine bonds will be significantly more resistant to proteolysis. Proteases have evolved to recognize and bind to the specific geometry and electronic properties of the amide bond. The presence of a positively charged, resonance-stabilized amidinium ion in place of a neutral amide is expected to disrupt this recognition and binding, thereby hindering enzymatic cleavage.
Increased Chemical Stability
The resonance stabilization of the amidinium ion also contributes to its high chemical stability. While amide bonds are generally stable, they can be hydrolyzed under acidic or basic conditions.[8][9][10] The delocalized positive charge in the amidinium ion makes the central carbon atom less electrophilic and therefore less susceptible to nucleophilic attack by water, leading to greater resistance to hydrolysis across a wider pH range.
Impact on Protein Properties: A Double-Edged Sword
The introduction of a positive charge with an amidine linker, in contrast to the neutral amide bond, can have a significant impact on the physicochemical properties of the resulting bioconjugate.
Potential for Improved Solubility
The presence of additional positive charges on the protein surface can potentially increase the overall solubility of the bioconjugate.[11] This can be particularly advantageous for proteins that are prone to aggregation, a common challenge in the development and formulation of protein therapeutics.[12] However, the effect on solubility is highly dependent on the specific protein and the location and density of the introduced charges.
Considerations for Protein Structure and Function
It is crucial to consider the potential impact of introducing a positive charge on the protein's structure and function. The electrostatic interactions within a protein are finely tuned to maintain its native conformation and biological activity. The introduction of a new positive charge could potentially disrupt these interactions, leading to changes in protein folding, stability, or binding to its target. Therefore, the site of conjugation must be carefully chosen to minimize any potential negative effects.
Experimental Protocols: Forging the Amidine Linkage
While the chemistry for forming amide bonds in protein conjugation is well-established, methods for creating amidine linkages are still emerging. One promising approach involves the reaction of a protein's primary amine (e.g., the epsilon-amino group of lysine) with an isothiourea-forming reagent, followed by reaction with the desired payload. A more recent and general strategy involves the conversion of a thioamide to a thioimidate on a peptide, which can then be converted to an amidine.[6]
Conceptual Workflow for Amidine-Based Protein Conjugation via Thioimidate
Caption: Conceptual workflow for amidine conjugation.
Step-by-Step Protocol: On-Resin Amidine Formation in Peptides[6]
This protocol outlines a general strategy for the installation of an amidine functional group along a peptide backbone while the peptide is still on a solid support.
Materials:
-
Thioimidate-containing peptide on solid support
-
Amine-containing payload (e.g., drug, fluorophore)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetic Acid (AcOH)
-
Cleavage and deprotection cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Thioimidate-Peptide Resin Preparation: The peptide containing a thioamide at the desired conjugation site is synthesized using standard solid-phase peptide synthesis (SPPS). The thioamide is then converted to a thioimidate on-resin using established protocols.
-
Amidine Formation: a. Swell the thioimidate-peptide resin in anhydrous DMF. b. Prepare a solution of the amine-containing payload and acetic acid in anhydrous DMF. A typical ratio is a 5-fold molar excess of the amine payload and a 1-fold molar excess of acetic acid relative to the peptide on the resin. c. Add the amine/acid solution to the resin and agitate at room temperature for 24 hours.
-
Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage and Deprotection: Cleave the amidine-containing peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the amidine-linked peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion: A New Frontier in Bioconjugation
The amidine bond presents a compelling alternative to the traditional amide linkage for protein conjugation, offering the potential for significantly enhanced stability against enzymatic degradation. Its unique cationic nature at physiological pH can also be leveraged to modulate the physicochemical properties of bioconjugates, such as solubility. While the chemistry for amidine bond formation is still evolving, the foundational principles and early research indicate that this linkage holds great promise for the development of more robust and effective protein-based therapeutics and diagnostics. As research in this area continues, we can expect to see the amidine bond play an increasingly important role in the design of next-generation bioconjugates.
References
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central.
- Hydrogen-bonding behavior of amidines in helical structure. RSC Publishing.
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
- Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. Sargent Group - University of Toronto.
- A Comparative Guide to Amide vs.
- A Convenient Oligonucleotide Conjugation via Tandem Staudinger Reaction and Amide Bond Formation at the Internucleotidic Phosph
- Why are amidines so much more basic than amides? - Chemistry Stack Exchange.
- Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymeriz
- Properties of Amides. YouTube.
- Protein DNA Bioconjug
- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Why do amides require much harsher conditions for hydrolysis than esters? Chemistry Stack Exchange.
- Amidination of ligands for chemical and field-effect passivation stabilizes perovskite solar cells. University of Toronto.
- Native chemical ligation in protein synthesis and semi-synthesis. RSC Publishing.
- Hydrolysis of Amides. M. Hall, K. Faber, and G. Tasnádi.
- Significance of aromatic-backbone amide interactions in protein structure. PubMed.
- Amide Hydrolysis: Acid and Base-C
- The Amide Linkage: Structural Significance in Chemistry, Biochemistry, and M
- 21.
- Global Amine and Acid Functional Group Modific
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.
- A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone. NIH.
- Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. NIH.
- Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ioniz
- Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjug
- Why are amidines so much more basic than amides? Reddit.
- Development of enzymatic methods for C-terminal amid
- (PDF) Effect of Additives on Protein Aggregation.
- Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature.
- Soluble expression of proteins correlates with a lack of positively-charged surface. PMC.
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- Protocol for protein modification using oxalyl thioester-mediated chemoselective lig
- Hydrogen-bonding behavior of amidines in helical structure. PMC - NIH.
- Investigation of Novel Linker Technologies and Payloads for Use in Protein-Drug Conjugates. Research Explorer - The University of Manchester.
- The role of protein stability, solubility, and net charge in amyloid fibril form
- C α -Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward C α -Tetrasubstituted α-Amino Acid Derivatives.
- (PDF) Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation.
- Post-translational modific
- Site-Specific Modification of Proteins by the Staudinger-Phosphite Reaction.
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- 12. researchgate.net [researchgate.net]
A Comparative Guide to Amine Thiolation: Traut's Reagent vs. the Prospective Ethyl 4-Chlorobutanimidoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the introduction of sulfhydryl groups onto proteins and other biomolecules is a cornerstone technique, enabling site-specific labeling, crosslinking, and the creation of antibody-drug conjugates (ADCs). For decades, Traut's reagent (2-iminothiolane) has been the gold standard for this transformation, valued for its efficiency and charge-preserving properties. This guide delves into the established principles of Traut's reagent and introduces ethyl 4-chlorobutanimidoate hydrochloride as a potential, albeit less documented, alternative. We will explore the underlying chemistry, present a theoretical comparison, and provide detailed experimental protocols, offering a comprehensive resource for researchers navigating the choices for amine modification.
The Established Standard: Traut's Reagent (2-Iminothiolane)
Traut's reagent is a cyclic thioimidate that reacts with primary amines (e.g., the ε-amino group of lysine residues) to introduce a sulfhydryl (-SH) group. A key advantage of Traut's reagent is that the reaction converts the primary amine into an amidine, which retains a positive charge at physiological pH, thus minimizing disturbances to the protein's overall isoelectric point and structure.[1][2]
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the primary amine on the cyclic thioimidate ring of 2-iminothiolane. This results in the opening of the ring and the formation of a stable, charge-preserving amidine linkage, with the concomitant presentation of a free sulfhydryl group.[1] The reaction is typically carried out in a pH range of 7-9 and is generally complete within an hour at room temperature.[3][4]
Caption: Reaction of Traut's Reagent with a primary amine.
A Prospective Alternative: this compound
This compound is a linear imidoate salt. While not extensively documented in bioconjugation literature as a direct alternative to Traut's reagent, its chemical structure suggests a similar potential for amine modification. It is likely synthesized via a Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (4-chlorobutyronitrile) with an alcohol (ethanol).[1][3][4][5][6]
Proposed Mechanism of Action
Similar to Traut's reagent, the reaction of this compound with a primary amine is expected to proceed through nucleophilic attack, leading to the formation of an amidine and the release of ethanol. The resulting amidine would also preserve the positive charge of the original amine. The key difference lies in the subsequent step required to unmask the sulfhydryl group. The terminal chloro group would then need to be converted to a thiol, for example, by reaction with a thiolating agent like thiourea followed by hydrolysis, or by direct displacement with a sulfide salt. This two-step process to generate the free thiol is a notable difference from the direct thiol presentation by Traut's reagent.
Caption: Proposed two-step thiolation using Ethyl 4-Chlorobutanimidoate.
Theoretical Comparison: Traut's Reagent vs. Ethyl 4-Chlorobutanimidoate
Without direct comparative experimental data, we can still postulate on the potential advantages and disadvantages of each reagent based on their chemical structures and reaction mechanisms.
| Feature | Traut's Reagent (2-Iminothiolane) | This compound (Prospective) |
| Reaction Steps | One-step conversion of amine to thiol. | Two-step process: amidination followed by conversion of chloride to thiol. |
| Reaction Efficiency | High efficiency at pH 7-9, typically complete in under an hour.[2][3] | Efficiency of the amidination step is likely high, but the subsequent chlorideto-thiol conversion adds complexity and potential for side reactions. |
| Charge Preservation | Yes, the resulting amidine is positively charged.[1][2] | Yes, the resulting amidine would also be positively charged. |
| Byproducts | The ring-opened structure is the only modification. | Ethanol is released during amidination. The subsequent thiolation step will introduce other byproducts depending on the chosen chemistry. |
| Stability of Reagent | Stable in acidic or neutral buffers; hydrolysis is slow at alkaline pH compared to the reaction with amines.[2][3] | As a Pinner salt, it is expected to be sensitive to moisture and may hydrolyze to the corresponding ester. Anhydrous conditions may be required for storage and handling.[4][6] |
| Stability of Product | The introduced sulfhydryl group can be prone to oxidation or recyclization over time.[3] | The stability of the final thiolated product would be similar to that from Traut's reagent. The stability of the linear amidine linkage itself has been suggested to be potentially greater than that of cyclic amidines. |
| Documentation | Extensively documented with numerous established protocols.[1][2][3][4] | Lacks published application data and established protocols for bioconjugation. |
Experimental Protocols
The following protocols are provided to guide the researcher. The protocol for Traut's reagent is well-established, while the protocol for this compound is hypothetical and would require significant optimization.
Protocol 1: Thiolation of a Protein with Traut's Reagent
This protocol is adapted from established procedures.[1][3][4]
Materials:
-
Protein to be thiolated
-
Traut's Reagent (2-iminothiolane HCl)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 8.0, containing 5 mM EDTA.
-
Desalting spin column
-
Ellman's Reagent (DTNB) for sulfhydryl quantification
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer must be free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve Traut's Reagent in the Reaction Buffer to a concentration of 2 mg/mL (approximately 14 mM).[3]
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.
-
Purification: Remove excess, unreacted Traut's Reagent using a desalting spin column equilibrated with Reaction Buffer.
-
Quantification: Determine the number of incorporated sulfhydryl groups using Ellman's assay.[1]
Caption: Workflow for protein thiolation using Traut's Reagent.
Protocol 2: Hypothetical Protocol for Thiolation with this compound
This is a prospective protocol and requires empirical validation.
Part A: Amidination
Materials:
-
Protein to be thiolated
-
This compound
-
Anhydrous, amine-free buffer, pH 8.5 (e.g., borate buffer)
-
Desalting spin column
Procedure:
-
Protein Preparation: Dissolve the protein in the anhydrous, amine-free buffer.
-
Amidination Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess reagent and byproducts using a desalting spin column.
Part B: Thiolation
Materials:
-
Chloro-modified protein from Part A
-
Thiourea
-
Hydrolysis Buffer (e.g., 0.5 M NaOH)
-
Neutralization Buffer (e.g., 0.5 M HCl)
-
Desalting spin column
Procedure:
-
Thiourea Reaction: Add a large molar excess of thiourea to the chloro-modified protein. Incubate for several hours at room temperature or elevated temperature (e.g., 50°C).
-
Hydrolysis: Add Hydrolysis Buffer and incubate to hydrolyze the isothiouronium salt to the thiol.
-
Neutralization: Neutralize the reaction mixture with Neutralization Buffer.
-
Final Purification: Purify the thiolated protein using a desalting spin column.
Conclusion and Future Directions
Traut's reagent remains the well-validated and reliable choice for introducing sulfhydryl groups onto primary amines in biomolecules. Its one-step reaction and charge-preserving properties make it a powerful tool in bioconjugation.
This compound presents a theoretically viable, yet unproven, alternative. Its linear structure may offer advantages in terms of the stability of the resulting amidine linkage. However, the prospective two-step thiolation process adds complexity and requires rigorous optimization and characterization.
For researchers at the forefront of bioconjugation, the direct empirical comparison of these two reagents would be a valuable endeavor. Such studies should focus on reaction kinetics, overall yield, stability of the final conjugate, and the impact on protein function. Until such data is available, Traut's reagent will continue to be the recommended reagent for most applications.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Traut, R. R., Bollen, A., Sun, T. T., Hershey, J. W., Sundberg, J., & Pierce, L. R. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome. Biochemistry, 12(17), 3266–3273. [Link]
-
Organic Chemistry Portal. Pinner Reaction. [Link]
-
Wikipedia. Pinner reaction. [Link]
Sources
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- 2. "Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph" by Danielle Jing-Ming Chun [trace.tennessee.edu]
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- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
The A-Team of Amine-Reactive Crosslinkers: A Comparative Guide to Imidoester, NHS Ester, and Maleimide Stability
For the discerning researcher, scientist, and drug development professional, the choice of a cross-linking agent is a critical decision that reverberates through the entire experimental cascade. The stability of the covalent bond formed dictates the reliability of structural studies, the efficacy of antibody-drug conjugates, and the overall integrity of bioconjugates. This guide provides a deep, comparative analysis of the stability of bonds formed by three workhorse classes of amine and thiol-reactive cross-linkers: imidoesters, N-hydroxysuccinimide (NHS) esters, and maleimides. We move beyond mere descriptions to dissect the underlying chemical principles, present quantitative stability data, and offer actionable experimental protocols to empower you to make the most informed choice for your application.
The Contenders: A Tale of Three Chemistries
The utility of a cross-linker is fundamentally defined by the bond it forges. While all three classes—imidoesters, NHS esters, and maleimides—are mainstays in the bioconjugation toolkit, the stability of the linkages they create varies significantly under different physiological and experimental conditions. Understanding these nuances is paramount to experimental success.
Imidoesters: The Charge-Preserving, Reversible Linker
Imidoesters react with primary amines to form amidine bonds. A key characteristic of this reaction is that the resulting amidine is protonated at physiological pH, thus preserving the positive charge of the original amine.[1][2] This can be advantageous in applications where maintaining the native isoelectric point of a protein is crucial.[1] However, the Achilles' heel of the amidine bond is its reversibility, particularly at alkaline pH.[1][2]
N-Hydroxysuccinimide (NHS) Esters: The Robust and Reliable Standard
NHS esters are the most widely used amine-reactive cross-linkers, and for good reason.[3] They react with primary amines to form highly stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-8.5).[4][5] The amide bond is, for all practical purposes, irreversible under physiological conditions, making it the gold standard for creating stable bioconjugates.[5][6] The primary consideration with NHS esters is the hydrolytic stability of the reagent itself, which is in competition with the aminolysis reaction.[7]
Maleimides: The Thiol-Specific Linker with a Stability Caveat
Maleimides are highly specific for sulfhydryl groups, reacting via a Michael addition to form a stable thioether bond.[1] This specificity makes them invaluable for targeting cysteine residues. However, the initial product of this reaction, a thiosuccinimide adduct, is susceptible to a retro-Michael reaction.[8][9] This reversal can lead to deconjugation, particularly in the presence of high concentrations of other thiols like glutathione in the cellular environment.[10] Strategies to mitigate this instability often focus on promoting the hydrolysis of the thiosuccinimide ring, which forms a stable, open-ring structure that is no longer prone to the retro-Michael reaction.[8][11]
Head-to-Head: A Quantitative Comparison of Bond Stability
The decision of which cross-linker to employ often hinges on the required stability of the final conjugate. The following table summarizes the key stability characteristics of the bonds formed by imidoesters, NHS esters, and maleimides.
| Feature | Imidoester (Amidine Bond) | NHS Ester (Amide Bond) | Maleimide (Thioether Bond) |
| Target Group | Primary Amines | Primary Amines | Sulfhydryls (Thiols) |
| Resulting Bond | Amidine | Amide | Thioether (via Thiosuccinimide) |
| Bond Stability | Reversible at high pH[1][2] | Highly stable, effectively irreversible[5][6] | Generally stable, but initial adduct can be reversible[8][9] |
| Optimal Reaction pH | 8.0 - 10.0[1][4] | 7.2 - 8.5[4][5] | 6.5 - 7.5[1] |
| Key Consideration | Bond reversibility can be a pro or a con. | Reagent is susceptible to hydrolysis.[7] | Potential for retro-Michael reaction and thiol exchange.[10] |
Hydrolytic Stability of the Reactive Group
A critical factor influencing conjugation efficiency is the stability of the cross-linker in aqueous solution prior to reaction with the target molecule. Hydrolysis is a competing reaction that deactivates the cross-linker.
| Cross-linker Type | Condition | Half-life (t½) |
| NHS Ester | pH 7.0, 0°C | 4 - 5 hours[4] |
| pH 8.6, 4°C | 10 minutes[4] | |
| Imidoester | Alkaline pH | Short half-lives, increases with pH[4] |
Visualizing the Chemistry: Reaction Mechanisms
To fully grasp the nuances of bond stability, it is essential to visualize the underlying chemical transformations. The following diagrams, rendered in Graphviz, illustrate the reaction mechanisms for each cross-linker.
Caption: Reaction of an imidoester with a primary amine to form a reversible amidine bond.
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.
Caption: Reaction of a maleimide with a thiol to form a thioether bond, with potential for a retro-Michael reaction.
Experimental Protocols: A Guide to Self-Validation
To empower researchers to validate the stability of their cross-linked conjugates, we provide the following generalized protocols.
Protocol 1: Assessing the Hydrolytic Stability of the Cross-linker Reagent
Objective: To determine the half-life of a cross-linker in a specific buffer.
Materials:
-
Cross-linker of interest (e.g., NHS ester)
-
Reaction buffer (e.g., phosphate buffered saline, PBS, at various pH values)
-
UV-Vis Spectrophotometer
-
Anhydrous DMSO (for dissolving water-insoluble cross-linkers)
Procedure:
-
Prepare a concentrated stock solution of the cross-linker in anhydrous DMSO.
-
Equilibrate the reaction buffer to the desired temperature (e.g., 4°C or 25°C).
-
Initiate the hydrolysis by diluting the cross-linker stock solution into the reaction buffer to a final concentration that gives a measurable absorbance in the UV range (e.g., 260 nm for the NHS leaving group).[4]
-
Immediately begin monitoring the change in absorbance over time using the spectrophotometer.
-
Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance plateaus).
-
Calculate the half-life (t½) from the first-order decay plot of absorbance versus time.
Protocol 2: Comparative Stability of the Formed Covalent Bond
Objective: To compare the stability of conjugates formed with different cross-linkers under specific stress conditions (e.g., high pH, presence of competing nucleophiles).
Materials:
-
Protein or biomolecule of interest
-
Cross-linkers to be compared (e.g., a homobifunctional imidoester and an NHS ester)
-
Reaction buffers for conjugation (optimized for each cross-linker)
-
Stress condition buffers (e.g., high pH buffer, buffer containing a high concentration of a competing amine or thiol)
-
SDS-PAGE analysis equipment
-
HPLC or other suitable analytical method for quantifying the intact conjugate
Procedure:
-
Conjugation:
-
Divide the protein solution into separate tubes for each cross-linker.
-
Perform the cross-linking reaction according to the manufacturer's protocol or optimized conditions for each cross-linker.
-
Quench the reaction to remove any unreacted cross-linker.
-
-
Stability Challenge:
-
Divide each conjugate solution into aliquots.
-
Incubate the aliquots under different stress conditions (e.g., pH 11 for imidoester stability, or in the presence of 10 mM glutathione for maleimide stability) and a control condition (e.g., physiological pH buffer).
-
Take time points over a desired period (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples from each time point by SDS-PAGE to visualize the integrity of the cross-linked species. Look for the disappearance of the cross-linked band and the reappearance of the monomeric protein.
-
For a more quantitative analysis, use a method like size-exclusion HPLC to separate and quantify the amount of intact conjugate versus dissociated components over time.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate remaining over time for each cross-linker under each stress condition. This will provide a direct comparison of the bond stability.
-
Conclusion: Selecting the Right Tool for the Job
The choice between imidoesters, NHS esters, and maleimides is not a matter of one being universally superior, but rather of selecting the most appropriate tool for the specific scientific question at hand.
-
Imidoesters offer the unique advantage of preserving the native charge of the modified amine, but their reversibility at high pH must be carefully considered. This reversibility can, however, be exploited in applications requiring cleavable cross-linking.[2]
-
NHS esters provide the highest level of stability for amine-targeted conjugation, forming robust amide bonds that are ideal for applications demanding long-term integrity of the bioconjugate.[5]
-
Maleimides are the go-to choice for specific targeting of cysteine residues, but the potential for the retro-Michael reaction necessitates careful consideration of the in-use environment and may require strategies to enhance the stability of the linkage.[8][10]
By understanding the fundamental chemistry, quantitatively comparing their stability profiles, and employing rigorous experimental validation, researchers can confidently select the optimal cross-linking strategy to ensure the success of their experiments and the reliability of their data.
References
-
Klinsmann, M., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(5), 1320-1323. Available from: [Link]
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Luo, et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. Bioconjugate Chemistry, 27(8), 1904-1913. Available from: [Link]
-
Shen, B. Q., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate chemistry, 27(8), 1904–1913. Available from: [Link]
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Cline, G. W., & Hanna, S. B. (1988). Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers. The Journal of Organic Chemistry, 53(15), 3583-3586. Available from: [Link]
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Ruoho, A., et al. (1975). A disulfide-bridge bifunctional imidoester as a reversible cross-linking reagent. Biochemical and Biophysical Research Communications, 63(2), 417-423. Available from: [Link]
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Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates. Bioconjugate Chemistry, 29(3), 734-743. Available from: [Link]
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Zhang, D., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. MedChemComm, 14(7), 1289-1296. Available from: [Link]
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Preserving the Mission: A Comparative Guide to Assessing Protein Function After Modification
In the landscape of therapeutic protein development and biological research, the modification of proteins is a cornerstone of innovation. Whether through PEGylation to extend half-life, glycosylation to enhance stability, or site-directed mutagenesis to refine function, these alterations are pivotal. However, the critical question that underpins the success of any modified protein is: Does it still perform its intended function?
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of assessing protein function post-modification. We will move beyond a simple listing of assays to delve into the causality behind experimental choices, offering a self-validating system for ensuring the biological integrity of your modified protein.
The Imperative of Functional Assessment
Protein modification, while often beneficial, can inadvertently alter the very structural and conformational dynamics essential for a protein's biological activity.[1] The addition of a chemical moiety or a change in the amino acid sequence can mask binding sites, disrupt catalytic domains, or induce aggregation, leading to diminished efficacy or even immunogenicity.[] Therefore, a rigorous and multi-faceted functional assessment is not merely a quality control step but a fundamental aspect of development, providing the necessary assurance of a product's viability and safety.[3]
A Multi-Pronged Approach to Functional Verification
A single assay is rarely sufficient to provide a complete picture of a modified protein's functionality. A well-designed assessment strategy employs a suite of orthogonal methods, each interrogating a different facet of the protein's biological role. This layered approach provides a robust and cross-validated understanding of the modification's impact.
dot
Caption: A logical workflow for the comprehensive functional assessment of a modified protein.
I. The First Line of Inquiry: Binding and Enzymatic Assays
The most immediate consequence of a modification is often a change in the protein's ability to interact with its binding partners or catalyze a reaction. Therefore, binding and enzymatic assays are the foundational pillars of any functional assessment.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile and widely used technique for quantifying protein concentration and assessing binding interactions.[4] For modified proteins, a key application of ELISA is to determine if the modification has altered the protein's antigenicity—its ability to be recognized by antibodies.[5]
Comparative Data: Impact of Modification on Antigen Binding
| Protein | Modification | Assay | Result | Reference |
| Interferon-alpha2b | 12-kDa linear PEG | ELISA | Maintained binding to neutralizing antibody | [6] |
| Interferon-alpha2a | 40-kDa branched PEG | ELISA | Reduced binding to neutralizing antibody | [6] |
| Rituximab Biosimilar 1 | Glycosylation Variant | ELISA | Similar binding to CD20 antigen as originator | [7] |
| Rituximab Biosimilar 2 | Glycosylation Variant | ELISA | Slightly reduced binding to CD20 antigen | [7] |
Experimental Protocol: Indirect ELISA for Antigenicity of a Modified Protein
-
Antigen Coating: Dilute the unmodified (control) and modified protein to an appropriate concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[8] Add 100 µL of each solution to separate wells of a 96-well microplate.[8] Incubate overnight at 4°C.[8]
-
Washing: Discard the coating solution and wash the wells three to four times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).[4][8]
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T) to each well to prevent non-specific binding.[4] Incubate for 1-2 hours at room temperature.[4]
-
Primary Antibody Incubation: Wash the wells as described in step 2. Add 100 µL of a specific primary antibody (diluted in blocking buffer) that recognizes a key functional epitope of the protein. Incubate for 1-2 hours at room temperature.[4]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[4]
-
Detection: Wash the wells. Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP). Incubate in the dark until a color develops.[9]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄).[9]
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.[9]
-
Analysis: Compare the absorbance values between the modified and unmodified protein. A significant decrease in signal for the modified protein may indicate that the modification has masked the epitope recognized by the primary antibody.
Expert Insight: When working with PEGylated proteins, steric hindrance from the PEG chain can non-specifically block antibody binding. To mitigate this, consider using smaller, single-epitope binding antibody fragments (Fabs) or optimizing the blocking and washing steps to reduce non-specific interactions.[]
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of molecular interactions.[10] This makes it invaluable for assessing how a modification impacts the binding dynamics between a protein and its receptor or ligand.[11]
Comparative Data: Kinetic Analysis of Modified Protein Interactions
| Protein | Modification | Interaction Partner | Key Finding | Reference |
| G-CSF | Dual-site PEGylation | G-CSF Receptor | Slightly reduced affinity (Kd) | [] |
| G-CSF | N-terminal mono-PEGylation | G-CSF Receptor | Maintained affinity (Kd) | [] |
| α-1 Antitrypsin | 2-armed PEG | - | Enhanced proteolytic resistance | [4] |
Experimental Protocol: SPR Analysis of a Modified Ligand Binding to an Immobilized Receptor
-
Chip Preparation and Ligand Immobilization: Select a suitable sensor chip (e.g., CM5).[12] Activate the surface using a mixture of EDC and NHS. Immobilize the receptor (ligand) to the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine.[12]
-
Analyte Preparation: Prepare a series of dilutions of both the unmodified and modified protein (analyte) in running buffer.[12]
-
Binding Analysis: Inject the analyte dilutions over the immobilized receptor surface at a constant flow rate.[13] Monitor the change in response units (RU) over time to generate a sensorgram.[13]
-
Dissociation: After the association phase, inject running buffer to monitor the dissociation of the analyte from the ligand.[13]
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.[13]
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12] Compare these kinetic parameters between the modified and unmodified protein.
dot
Caption: A simplified workflow for a typical Surface Plasmon Resonance experiment.
Enzyme Kinetic Assays
For proteins that are enzymes, assessing the impact of modification on their catalytic activity is paramount. This is typically done by measuring key kinetic parameters such as the Michaelis constant (Km) and the catalytic constant (kcat).[14]
Comparative Data: Impact of Modification on Enzyme Kinetics
| Enzyme | Modification | Effect on kcat/Km | Reference |
| Prolyl-tRNA synthetase | C443A mutation | 225-fold decrease | [6] |
| Prolyl-tRNA synthetase | C443G mutation | 16-fold decrease | [6] |
| Prolyl-tRNA synthetase | C443S mutation | 80-fold decrease (in aminoacylation) | [6] |
II. Probing Deeper: Cellular Assays and Structural Integrity
While in vitro binding and enzymatic assays provide crucial information, they do not always recapitulate the complexity of the cellular environment. Cell-based assays and structural analysis are therefore essential for a more comprehensive functional assessment.
In Vitro Cell-Based Assays
Cell-based assays are critical for evaluating the biological activity of a modified protein in a more physiologically relevant context.[15] These assays can measure a wide range of cellular responses, including proliferation, apoptosis, cytokine secretion, and receptor signaling.
Experimental Protocol: Cell Proliferation Assay for a Modified Growth Factor
-
Cell Seeding: Seed a growth factor-dependent cell line into a 96-well plate at an appropriate density.[16]
-
Starvation (Optional): To reduce background proliferation, cells may be cultured in a low-serum medium for several hours before treatment.
-
Treatment: Prepare serial dilutions of the modified and unmodified growth factor. Add the diluted proteins to the cells and incubate for a period sufficient to induce a proliferative response (e.g., 24-72 hours).[16]
-
Proliferation Measurement: Add a reagent to measure cell proliferation, such as MTT, WST-1, or a reagent that measures ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Read the absorbance or luminescence according to the manufacturer's instructions.
-
Analysis: Plot the cell proliferation response against the protein concentration to generate a dose-response curve. Calculate the EC50 (the concentration that elicits a half-maximal response) for both the modified and unmodified protein. A significant shift in the EC50 for the modified protein indicates an alteration in its biological activity.
Expert Insight: When developing a cell-based assay, it is crucial to select a cell line that expresses the relevant receptor and exhibits a robust and reproducible response to the unmodified protein. Troubleshooting may involve optimizing cell seeding density, incubation times, and reagent concentrations.[15][16]
Structural Analysis: Circular Dichroism (CD) Spectroscopy
Changes in a protein's secondary and tertiary structure can have a profound impact on its function. Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the structural integrity of a modified protein by measuring its differential absorption of left- and right-circularly polarized light.
A significant change in the CD spectrum of a modified protein compared to its unmodified counterpart can indicate that the modification has induced conformational changes, which may correlate with a loss of function.
III. The Final Frontier: In Vivo Assessment
Ultimately, the true test of a modified protein's function lies in its performance in a living organism. In vivo studies are essential for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the modified protein.
Comparative Data: In Vivo Performance of Modified Proteins
| Protein | Modification | In Vivo Model | Key Finding | Reference |
| Interferon alfa-2b (BIP48) | 4-branched 12 kDa PEG | Healthy male volunteers | Longer half-life (t1/2) compared to PEGASYS® (192 vs. 108 h) | [17] |
| Anti-FRα ADC | DNA alkylator payload | Human endometrial adenocarcinoma xenografts in SCID mice | Improved in vivo efficacy and tolerance compared to DNA cross-linker payload | [18] |
These studies typically involve administering the modified and unmodified proteins to animal models and measuring parameters such as plasma concentration over time (PK) and the desired biological effect (PD).
Conclusion: A Holistic and Self-Validating Approach
Assessing the preservation of protein function after modification is a critical and multifaceted endeavor. By employing a strategic combination of in vitro binding and enzymatic assays, cell-based functional assays, and structural analysis, researchers can build a comprehensive and self-validating profile of their modified protein. This rigorous approach, grounded in the principles of scientific integrity and informed by an understanding of the causality behind experimental choices, is essential for ensuring the development of safe and effective protein-based therapeutics and research tools. The validation of these functional assays is an ongoing process, crucial for maintaining the reliability and reproducibility of the data generated.[12]
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Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]
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Mabion. (n.d.). Biologics Characterization for Ensuring Product Quality and Consistency. Retrieved from [Link]
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Avance Biosciences. (2025). New FDA Final Guidance on Development of Therapeutic Protein Biosimilars: Analytical Considerations for Biologics Developers. Retrieved from [Link]
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Alira Health. (2022). How to Choose the Right Analytical Methods for Biologics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Protein Modification Efficiency
For researchers, scientists, and drug development professionals, understanding the dynamics of protein post-translational modifications (PTMs) is paramount. These modifications act as molecular switches, exquisitely controlling protein function, localization, and interaction networks. Consequently, the ability to accurately quantify the efficiency of these modifications is not merely a technical exercise but a critical step in deciphering complex biological processes and developing targeted therapeutics. This guide provides an in-depth comparison of the predominant methodologies for the quantitative analysis of protein modification efficiency, offering field-proven insights and detailed experimental protocols to empower your research.
The Central Challenge: Moving Beyond Qualitative Observation
Historically, the detection of a protein modification was a binary "yes" or "no" answer. However, the cellular environment is a dynamic landscape where the stoichiometry of a PTM—the proportion of a specific protein population that is modified at a given site—is often more informative than its mere presence.[1][2] Low-level, yet significant, changes in modification efficiency can have profound biological consequences. Therefore, robust quantitative methods are essential to discern these subtle but critical alterations. The primary challenges in this endeavor lie in the often low abundance of modified proteins, the lability of certain PTMs, and the inherent complexity of biological samples.[1][3]
A Comparative Analysis of Quantitative Methodologies
The choice of a quantitative method hinges on several factors: the specific PTM of interest, the required sensitivity and throughput, available instrumentation, and budget. Here, we compare the most widely adopted techniques: mass spectrometry, Western blotting, and fluorescence-based assays.
Table 1: Comparative Overview of Quantitative PTM Analysis Methods
| Feature | Mass Spectrometry (MS) | Quantitative Western Blot (qWB) | Fluorescence-Based Assays |
| Principle | Measures mass-to-charge ratio of peptides | Immunoassay with signal quantification | Detection of fluorescence signal change upon modification |
| Quantification | Relative or absolute | Semi-quantitative to relative | Relative or absolute (with standards) |
| Sensitivity | Very High (femtomole to attomole) | Moderate to High | High to Very High |
| Throughput | High (with multiplexing) | Low to Moderate | High |
| Multiplexing | High (e.g., TMT up to 35-plex)[4][5] | Low | Moderate to High |
| Site-Specific Info | Yes, precise localization | Can be site-specific with specific antibodies | Indirectly, through engineered substrates |
| Discovery Power | High (unbiased identification of PTMs) | Low (requires prior knowledge and specific antibodies) | Low (targeted to specific enzyme-substrate pairs) |
| Cost | High (instrumentation and reagents) | Moderate | Low to Moderate |
| Expertise | High | Moderate | Low to Moderate |
In-Depth Analysis: Methodologies and Their Mechanisms
Mass Spectrometry: The Gold Standard for PTM Quantification
Mass spectrometry (MS) has emerged as the cornerstone of PTM analysis due to its high sensitivity, specificity, and ability to identify and quantify modifications at specific amino acid residues.[6][7][8] The general workflow involves protein extraction, enzymatic digestion into peptides, and subsequent analysis by MS. Quantitative MS-based proteomics can be broadly categorized into label-based and label-free approaches.
These methods involve the incorporation of stable isotopes into proteins or peptides, allowing for direct comparison of relative abundance between different samples within a single MS analysis.[9] This reduces experimental variability and enhances quantitative accuracy.[10]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are metabolically labeled by growing them in media containing "light" (normal) or "heavy" (isotope-labeled) amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[11][12][13][14] After treatment, the "light" and "heavy" cell populations are combined, and the relative abundance of a peptide from each sample is determined by the ratio of their corresponding peak intensities in the mass spectrum.[13][14] SILAC is highly accurate for relative quantification and is widely used for studying dynamic changes in PTMs.[11][13]
-
Isobaric Tagging (TMT and iTRAQ): Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are chemical labels that are covalently attached to the N-terminus and lysine residues of peptides.[15][16][17] These tags consist of a reporter group, a balancer group, and a reactive group.[18] Peptides from different samples are labeled with different isobaric tags. While the labeled peptides have the same mass and co-elute during liquid chromatography, fragmentation in the mass spectrometer releases reporter ions of different masses, the intensities of which are used for relative quantification.[16][18] TMT and iTRAQ allow for high-plex multiplexing, enabling the simultaneous analysis of multiple samples and conditions.[4][10][15]
LFQ methods quantify proteins by directly comparing the signal intensities of peptides across different MS runs.[19] This approach is cost-effective and has a simpler workflow as it does not require isotopic labels.[19]
-
Intensity-Based LFQ: This method relies on the peak intensity or the area under the curve of the extracted ion chromatogram (XIC) for a given peptide.[19]
-
Spectral Counting: This approach uses the number of tandem mass spectra identified for a given protein as a measure of its abundance.
While powerful, LFQ requires highly reproducible chromatography and sophisticated computational algorithms for data alignment and normalization to minimize experimental variation.[20]
Caption: Workflow for quantitative PTM analysis by mass spectrometry.
Quantitative Western Blotting (qWB): A Targeted Approach
Western blotting is a widely used technique for detecting specific proteins.[7][21] With careful optimization and normalization, it can be adapted for semi-quantitative or relative quantitative analysis of PTMs.[22] This method relies on highly specific antibodies that recognize either the modified protein or the specific PTM site.
The key to quantitative Western blotting is meticulous normalization to account for variations in sample loading and transfer efficiency. This is typically achieved by probing the same blot with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) or by using total protein staining.
Caption: Workflow for quantitative PTM analysis by Western blotting.
Fluorescence-Based Assays: High-Throughput Screening
Fluorescence-based assays offer a high-throughput and often more sensitive alternative for quantifying the activity of enzymes that catalyze protein modifications (e.g., kinases, phosphatases, methyltransferases).[23] These assays typically employ a substrate peptide or protein that is labeled with a fluorescent probe. The modification event leads to a change in the fluorescence properties of the probe, which can be measured in real-time.
While highly amenable to high-throughput screening of enzyme inhibitors or activators, these assays are indirect measures of PTM efficiency on a specific protein of interest within a complex cellular context.
Experimental Protocols
Protocol 1: TMT-Based Quantitative Phosphoproteomics
This protocol provides a generalized workflow for the relative quantification of protein phosphorylation using TMT labeling and mass spectrometry.
1. Protein Extraction and Digestion: a. Lyse cell pellets or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Quantify protein concentration using a standard method (e.g., BCA assay). c. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA). d. Digest proteins into peptides overnight using trypsin.
2. TMT Labeling: a. Resuspend dried peptides in a suitable buffer (e.g., TEAB). b. Add the appropriate TMT label to each peptide sample and incubate at room temperature. c. Quench the labeling reaction with hydroxylamine. d. Combine the labeled samples into a single tube.
3. Phosphopeptide Enrichment: a. Use a phosphopeptide enrichment kit (e.g., TiO₂ or immobilized metal affinity chromatography - IMAC) to selectively isolate phosphopeptides from the mixed sample. b. Wash the enrichment material extensively to remove non-specifically bound peptides. c. Elute the enriched phosphopeptides.
4. LC-MS/MS Analysis: a. Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a high-resolution mass spectrometer capable of MS3 fragmentation for accurate TMT reporter ion quantification.
5. Data Analysis: a. Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against a protein sequence database to identify phosphopeptides. b. The software will also quantify the TMT reporter ion intensities to determine the relative abundance of each phosphopeptide across the different samples. c. Perform statistical analysis to identify significant changes in phosphorylation levels.
Protocol 2: Quantitative Western Blot for Protein Ubiquitination
This protocol outlines the steps for the relative quantification of the ubiquitination of a specific target protein.
1. Sample Preparation: a. Lyse cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619) to preserve ubiquitin chains. b. Quantify protein concentration.
2. Immunoprecipitation (Optional but Recommended for Low Abundance Targets): a. Incubate the cell lysate with an antibody specific to the target protein. b. Precipitate the antibody-protein complexes using protein A/G beads. c. Wash the beads to remove non-specific binders. d. Elute the target protein.
3. SDS-PAGE and Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2). d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the chemiluminescent signal using an imaging system.
4. Normalization and Quantification: a. Strip the membrane and re-probe with an antibody against the target protein to normalize for the amount of immunoprecipitated protein. b. Alternatively, run a parallel gel and blot for the target protein from the input lysates. c. Use densitometry software to quantify the band intensities of the ubiquitinated protein and the total target protein. d. Calculate the relative ubiquitination level as the ratio of the ubiquitinated signal to the total protein signal.
Conclusion and Future Perspectives
The quantitative analysis of protein modification efficiency is a rapidly evolving field. Mass spectrometry, with its high sensitivity and discovery power, remains the preeminent tool for in-depth, site-specific analysis.[21][24][25] However, traditional techniques like quantitative Western blotting continue to be valuable for validating MS findings and for routine analysis of specific targets.[21][26] The advent of top-down proteomics, which analyzes intact proteins, holds the promise of characterizing the interplay between multiple PTMs on a single protein molecule, a feat that is challenging with bottom-up approaches.[27][28] As technologies continue to advance, our ability to quantitatively dissect the complex regulatory networks governed by PTMs will undoubtedly lead to profound new insights into biology and disease.
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structural characterization of ethyl 4-chlorobutanimidoate hydrochloride cross-linked products
An In-Depth Technical Guide to the Structural Characterization of Ethyl 4-Chlorobutanimidoate Hydrochloride Cross-Linked Products
For researchers, scientists, and drug development professionals, the precise understanding of protein-protein interactions and conformational structures is paramount. Chemical cross-linking serves as a powerful tool to capture these transient interactions and stabilize protein structures for analysis. This compound is an imidoester-based cross-linking agent whose utility lies in its specific reactivity profile. This guide provides a comprehensive comparison of this reagent with common alternatives and details the rigorous experimental workflows required for the structural characterization of its cross-linked products.
Understanding this compound
This compound belongs to the class of imidoester cross-linkers. Its primary reactive group, the imidoester, selectively targets primary amines (the ε-amino group of lysine residues and the N-terminus of polypeptides) under mild alkaline conditions (pH 7-9). This reaction is highly specific and results in the formation of a stable amidine bond, preserving the original charge of the protein. The presence of a 4-chlorobutyl group gives it a heterobifunctional character, where the alkyl halide can subsequently react with nucleophilic side chains such as cysteine, although this reaction is significantly slower than the primary amine reaction.
Mechanism of Action
The cross-linking process is a two-step reaction. First, the imidoester reacts with a primary amine on a protein. The resulting amidine linkage is stable. The terminal alkyl chloride can then form a covalent bond with another nearby nucleophilic residue. This dual reactivity allows for the capture of specific protein conformations.
Caption: Reaction mechanism of this compound.
Comparative Analysis with Alternative Cross-Linkers
The selection of a cross-linking reagent is a critical experimental decision. Ethyl 4-chlorobutanimidoate offers a unique combination of features, but its performance must be weighed against established alternatives. Homobifunctional crosslinkers have identical reactive groups, while heterobifunctional ones possess two different reactive groups.[1]
| Feature | Ethyl 4-chlorobutanimidoate HCl | DSS (Disuccinimidyl suberate) | BS3 (Bis[sulfosuccinimidyl] suberate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Sulfo-SMCC |
| Type | Heterobifunctional (potential) | Homobifunctional | Homobifunctional | Zero-Length | Heterobifunctional |
| Reactive Groups | Imidoester (Amine), Alkyl Halide (e.g., Thiol) | NHS ester (Amine) | Sulfo-NHS ester (Amine) | Carbodiimide (Carboxyl & Amine) | Sulfo-NHS ester (Amine), Maleimide (Thiol) |
| Spacer Arm Length | ~8.5 Å | 11.4 Å | 11.4 Å | 0 Å | 11.6 Å |
| Water Solubility | High | Low | High | High | High |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable | Cleavable (acidic conditions) | Non-cleavable |
| Key Advantage | Preserves charge; two-speed reactivity | High reactivity; well-characterized | High solubility for biological buffers | Creates direct amide bond with no spacer | Highly specific two-step conjugation |
| Toxicity | Moderate | Moderate | Low | Low | Low |
Structural Characterization Workflow
A multi-faceted analytical approach is required to unequivocally determine the structure of the cross-linked products. The primary techniques employed are mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.
Caption: General workflow for characterizing cross-linked protein products.
Mass Spectrometry for Cross-Link Identification (XL-MS)
XL-MS is the cornerstone technique for identifying the specific amino acid residues connected by a cross-linker.[2] It provides high-resolution distance constraints that are invaluable for structural modeling.[3]
Expertise & Causality
We choose mass spectrometry because it can precisely measure the mass of proteolytic peptides. A cross-linked peptide pair will have a unique mass corresponding to the sum of the two individual peptides plus the mass of the cross-linker. Subsequent fragmentation (MS/MS) of this precursor ion allows for the sequencing of the constituent peptides, pinpointing the exact modification sites.[4] This method is definitive for mapping interaction interfaces.
Experimental Protocol
-
Cross-Linking: Incubate the purified protein or protein complex (typically 0.1-1 mg/mL) with a 20- to 500-fold molar excess of this compound in a suitable buffer (e.g., HEPES, pH 8.0) for 30-120 minutes at room temperature.[5]
-
Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine, to consume any unreacted cross-linker.
-
Denaturation and Digestion: Denature the cross-linked proteins (e.g., with urea) and reduce/alkylate cysteine residues. Digest the protein overnight with a specific protease, typically trypsin.
-
Enrichment (Optional but Recommended): Cross-linked peptides are often low in abundance. Enrich the sample for these species using size-exclusion chromatography (SEC) or strong cation exchange (SCX).[6] Cross-linked peptides are larger and often carry a higher charge than linear peptides, aiding separation.[6]
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[4] The instrument should be configured to acquire both MS1 survey scans and data-dependent MS2 fragmentation scans.
-
Data Analysis: Use specialized software (e.g., pLink, XlinkX, Kojak) to search the MS/MS data against a protein sequence database.[5][6] The software identifies spectra that correspond to two different peptide sequences covalently linked by the mass of the cross-linker.
Trustworthiness: Self-Validating Systems
-
Control Sample: Always analyze a non-cross-linked control sample processed in parallel to identify background interactions and non-specific modifications.
-
Isotopic Labeling: If available, using deuterated (heavy) and non-deuterated (light) versions of the cross-linker on separate samples allows for easy identification of cross-linked peptides in the MS1 scan by their characteristic doublet peaks.[5]
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for studying protein structure and dynamics in solution, providing data under near-physiological conditions.[7][8] It is an ideal complementary technique to XL-MS.
Expertise & Causality
While MS identifies the endpoints of the cross-link, NMR can reveal the consequences of that linkage on the protein's solution structure and flexibility. By comparing the NMR spectra of a protein before and after cross-linking, we can map subtle to significant conformational changes. The most common experiment for this is the ¹H-¹⁵N HSQC, which provides a unique signal for each backbone amide in the protein.[7]
Experimental Protocol
-
Sample Preparation: This technique requires a large amount of highly purified, isotopically labeled protein (¹⁵N and/or ¹³C).[8] The protein concentration should typically be between 0.1-1 mM.[8]
-
Initial Spectrum Acquisition: Acquire a baseline spectrum (e.g., ¹H-¹⁵N HSQC) of the unlabeled protein under desired buffer conditions.
-
Cross-Linking: Introduce a stoichiometric amount of this compound into the NMR tube. The reaction can be monitored in real-time or after it has reached completion.
-
Final Spectrum Acquisition: Acquire a second spectrum of the cross-linked protein.
-
Data Analysis: Overlay the two spectra. Residues whose peaks have shifted significantly (a phenomenon known as chemical shift perturbation) are located at or near the cross-linking site or in regions that have undergone a conformational change as a result of the cross-link.
Trustworthiness: Self-Validating Systems
-
Titration Monitoring: A stepwise titration of the cross-linker can be performed to monitor the progressive changes in the NMR spectrum, ensuring that the observed shifts are a direct result of the cross-linking reaction.
-
Back-Mapping: The perturbed residues identified by NMR should be consistent with the cross-linked sites identified by MS. For example, if MS identifies a cross-link between Lysine-50 and Cysteine-120, the HSQC peaks for residues surrounding both positions are expected to show significant shifts.
FTIR Spectroscopy for Secondary Structure Assessment
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique that provides information about the overall secondary structure of a protein.[9][10]
Expertise & Causality
FTIR is chosen to quickly assess whether the cross-linking process induces significant changes in the protein's secondary structure elements (α-helices, β-sheets, etc.).[9] The Amide I band of the infrared spectrum (1600-1700 cm⁻¹) is particularly sensitive to the protein backbone conformation.[11][12] Any perturbation to the native fold, such as stabilization or aggregation, will be reflected in the shape and position of this band.
Experimental Protocol
-
Sample Preparation: Prepare a concentrated solution of the protein (1-10 mg/mL) in a buffer with low infrared absorbance (heavy water, D₂O, is often preferred to avoid interference from the H₂O bending mode).
-
Baseline Spectrum: Record an FTIR spectrum of the native protein using an appropriate method like Attenuated Total Reflectance (ATR-FTIR).
-
Cross-Linking and Measurement: Add the cross-linker to the sample and record spectra at various time points or after the reaction is complete.
-
Data Analysis: After buffer subtraction, analyze the Amide I region of the spectrum. Deconvolution or second-derivative analysis can be used to resolve the individual contributions from α-helices (~1655 cm⁻¹), β-sheets (~1630 cm⁻¹), and random coils (~1645 cm⁻¹). A significant change in the relative areas of these components indicates a cross-linking-induced conformational change.
Trustworthiness: Self-Validating Systems
-
Thermal Melt Analysis: Compare the thermal stability of the cross-linked versus the non-cross-linked protein. A successful intramolecular cross-link often leads to an increase in the melting temperature (Tm), which can be monitored by FTIR as a function of temperature.
-
Reversibility Check (if applicable): For cleavable cross-linkers (not the case here), one could cleave the link and verify that the FTIR spectrum returns to its original state, confirming the change was due to the cross-link itself.
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Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. National Institutes of Health (NIH). [Link]
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Nuclear magnetic resonance spectroscopy of proteins. Wikipedia. [Link]
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Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification. PubMed. [Link]
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Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell. PNAS. [Link]
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FTIR spectroscopic imaging of protein aggregation in living cells. National Institutes of Health (NIH). [Link]
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Fourier Transform Infrared Spectroscopic Analysis of Protein Secondary Structures. Acta Biochimica et Biophysica Sinica. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-Chlorobutanimidoate Hydrochloride
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally sound disposal of these materials. Ethyl 4-chlorobutanimidoate hydrochloride, a reactive intermediate, requires careful consideration for its disposal due to its combination of functional groups: a halogenated alkyl chain, a reactive imidoate, and an acidic hydrochloride salt. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in chemical principles to ensure laboratory safety and regulatory compliance.
I. Hazard Analysis and Chemical Profile
Key Hazard Considerations:
-
Corrosivity: As a hydrochloride salt, it is acidic and can cause irritation or burns upon contact with skin and eyes.[4][5]
-
Halogenated Organic Compound: Organochlorine compounds are often toxic and persistent in the environment.[6] Their disposal is strictly regulated, with incineration being a common requirement to prevent the release of harmful substances.[7]
-
Reactivity: Imidoates are susceptible to hydrolysis, reacting with water to form the corresponding ester (ethyl 4-chlorobutanoate) and ammonium chloride.[1][8] This reaction can be accelerated by the presence of acid or base.
-
Thermal Decomposition: Upon heating, hydrochloride salts of nitrogen-containing organic compounds can release toxic and corrosive fumes, including hydrogen chloride (HCl) and nitrogen oxides (NOx).[9] The presence of a chlorinated alkyl chain also introduces the risk of forming other hazardous chlorinated compounds upon incomplete combustion.
| Property | Inferred Characteristic | Primary Hazard |
| Chemical Class | Halogenated Imidoate Hydrochloride | Corrosive, Reactive, Environmental Hazard |
| Physical State | Likely a solid | Irritant, potential for dust inhalation |
| Reactivity | Susceptible to hydrolysis | Potential for uncontrolled reaction with water/bases |
| Disposal Category | Halogenated Organic Waste | Requires specialized disposal |
II. The Disposal Workflow: A Two-Stage Approach
The recommended disposal procedure for this compound involves two main stages:
-
In-Lab Pre-treatment (Optional but Recommended): Neutralization and hydrolysis to reduce the immediate hazards of corrosivity and reactivity.
-
Collection and Final Disposal: Segregation and packaging for collection by certified hazardous waste disposal services.
III. Experimental Protocols
This procedure aims to convert the reactive and corrosive imidoate hydrochloride into a more stable ester, reducing risks during storage and transport.
Materials:
-
Waste this compound
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH paper or calibrated pH meter
-
Ice bath
Procedure:
-
Preparation:
-
Don appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile or neoprene).
-
Perform all operations within a certified chemical fume hood.
-
Place the large beaker in an ice bath on a stir plate.
-
-
Neutralization:
-
Prepare a dilute solution of sodium bicarbonate in the beaker by dissolving it in cold deionized water (approximately a 5-10% solution).
-
Slowly and in small portions, add the this compound waste to the stirring bicarbonate solution.
-
Causality: The hydrochloride salt will react with the weak base, sodium bicarbonate, to produce sodium chloride, water, and carbon dioxide gas.[10][11] This neutralization mitigates the corrosivity of the waste. The slow addition and cooling are crucial to control the rate of CO₂ evolution and any potential exothermic reaction.
-
-
Hydrolysis:
-
After all the waste has been added and gas evolution has ceased, remove the ice bath and allow the solution to stir at room temperature for at least one hour.
-
Causality: In the aqueous, now neutral to slightly basic environment, the imidoate will undergo hydrolysis to form the more stable ethyl 4-chlorobutanoate and ammonium salts.
-
-
pH Verification:
-
Test the pH of the solution using pH paper or a calibrated pH meter. The target pH is between 6 and 8.
-
If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.
-
-
Waste Segregation:
-
Carefully transfer the pre-treated solution into a designated, properly labeled "Halogenated Organic Waste" container.
-
Causality: It is critical to segregate halogenated waste from non-halogenated waste streams.[12] The disposal methods for these two categories are different, and cross-contamination can lead to complications and increased disposal costs.
-
-
Container Labeling:
-
Ensure the waste container is clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The chemical names of the contents (e.g., "Aqueous solution containing ethyl 4-chlorobutanoate and sodium chloride")
-
The approximate concentrations of the components
-
Appropriate hazard symbols (e.g., irritant, environmental hazard)
-
The date of accumulation
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for waste manifest and pickup procedures. The ultimate disposal of halogenated organic waste is typically high-temperature incineration, as mandated by regulations such as those from the Environmental Protection Agency (EPA).[7][13]
-
IV. Emergency Procedures
-
Spills: In case of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials. Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
-
Personal Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
By adhering to this comprehensive disposal guide, laboratory personnel can manage waste containing this compound in a manner that prioritizes safety, scientific integrity, and environmental responsibility.
References
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
- ResearchGate. (n.d.). Thermal decomposition pathways for copper(I) amidinates.
- Journal of Supercritical Fluids. (2010, January).
- Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ResearchGate. (2020, October 18).
- Wikipedia. (n.d.). Pinner reaction.
- Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- ChemRxiv. (n.d.).
- NIH. (2022, February 17). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures.
- Grokipedia. (n.d.). Pinner reaction.
- J&K Scientific. (2025, June 4). Pinner Reaction.
- ResearchGate. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Fisher Scientific. (n.d.).
- NIH. (n.d.).
- Fisher Scientific. (2025, May 1).
- Fisher Scientific. (2024, March 30).
- ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- NROChemistry. (n.d.). Pinner Reaction.
- NIH. (2013, August 2). A Lewis acid-promoted Pinner reaction.
- University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
- Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- U.S. Environmental Protection Agency. (n.d.). Method 608: Organochlorine Pesticides and PCBs.
- U.S. Environmental Protection Agency. (2007, February).
- Chemistry LibreTexts. (2025, January 30). 8.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Quora. (2020, September 10). Does baking soda neutralize hydrochloric acid?
- Study.com. (n.d.).
- Wikipedia. (n.d.). Bhopal disaster.
- NJ.gov. (n.d.). Common Name: CHLOROACETIC ACID HAZARD SUMMARY.
- Inchem.org. (n.d.). ICSC 0235 - CHLOROACETIC ACID.
- Inchem.org. (n.d.). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE).
- Inchem.org. (n.d.).
- NJ.gov. (n.d.).
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. nj.gov [nj.gov]
- 5. ICSC 0235 - CHLOROACETIC ACID [chemicalsafety.ilo.org]
- 6. Bhopal disaster - Wikipedia [en.wikipedia.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Pinner Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-Chlorobutanimidoate Hydrochloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like ethyl 4-chlorobutanimidoate hydrochloride, a compound valued in the synthesis of complex molecules, demands a nuanced understanding of its properties to ensure the well-being of laboratory personnel and the integrity of our work. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural and explanatory framework for the safe handling of this chemical.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. According to the 2012 OSHA Hazard Communication Standard, it is known to cause skin and eye irritation, and may cause respiratory irritation[1]. The physical form of this compound is a white to yellow solid, which can present an inhalation hazard if it becomes airborne as dust[1]. Furthermore, its hygroscopic nature—its tendency to absorb moisture from the air—is a critical consideration for both storage and handling, as this can affect its reactivity and stability[1].
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles[1]. Therefore, a comprehensive personal protective equipment (PPE) strategy must create a robust barrier against these exposure pathways.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a risk assessment of the specific procedures being undertaken. The core principle is to mitigate the identified hazards of this compound: skin and eye irritation, and potential respiratory irritation from dust.
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Detailed PPE Recommendations
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (in a fume hood) | Chemical splash goggles | Nitrile gloves | Standard lab coat | Recommended if dust is observed |
| Weighing & Transfer (on an open bench) | Chemical splash goggles and a face shield | Nitrile gloves | Standard lab coat | N95 respirator or higher |
| Reaction Setup & Workup | Chemical splash goggles | Nitrile gloves | Standard lab coat | Use in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a lab coat | N95 respirator or higher, depending on spill size |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
Procedural Guidance for Safe Handling
4.1. Receiving and Storage
Upon receiving this compound, inspect the container for any damage. Wear safety glasses and nitrile gloves during this process. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can degrade the material and alter its reactivity[1]. Therefore, it is imperative to store it in a tightly closed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents[1].
4.2. Weighing and Transfer
Due to the risk of generating airborne dust, all weighing and transfer operations should ideally be conducted within a chemical fume hood or a ventilated balance enclosure.
-
Step 1: Prepare the Work Area. Ensure the work surface is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and receiving flasks, readily available.
-
Step 2: Don Appropriate PPE. At a minimum, wear a standard lab coat, nitrile gloves, and chemical splash goggles. If there is a potential for significant dust generation, an N95 respirator should also be worn[1].
-
Step 3: Handle the Compound with Care. Open the container slowly. Use a clean, dry spatula to carefully transfer the solid to the weigh boat. Avoid any actions that could create dust clouds.
-
Step 4: Secure the Compound. Immediately after weighing, securely close the primary container. Transfer the weighed solid to the reaction vessel within the fume hood.
4.3. During the Reaction
Maintain the use of a lab coat, nitrile gloves, and chemical splash goggles throughout the experiment. Ensure the reaction is conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of any potentially irritating vapors or aerosols[1].
4.4. Spill Response
In the event of a spill, it is crucial to act quickly and safely.
-
Step 1: Evacuate and Alert. Alert others in the immediate area and evacuate if necessary.
-
Step 2: Don Enhanced PPE. Wear chemical splash goggles, a face shield, a chemical-resistant apron over your lab coat, and heavy-duty nitrile or butyl rubber gloves. An N95 respirator is also recommended.
-
Step 3: Contain and Clean. For a solid spill, carefully sweep up the material and place it into a suitable container for disposal[1]. Avoid generating dust. Do not use water to clean the area, as the compound is hygroscopic[1].
-
Step 4: Decontaminate. Once the bulk of the material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) and wipe clean.
Disposal Plan
All waste containing this compound, including contaminated weigh boats, gloves, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Place all solid waste into a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program[1]. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these detailed procedures and understanding the rationale behind each safety precaution, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
